molecular formula C31H34N4O2 B15548792 HL22

HL22

カタログ番号: B15548792
分子量: 494.6 g/mol
InChIキー: PNSFTCBGUJWYFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HL22 is a useful research compound. Its molecular formula is C31H34N4O2 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C31H34N4O2

分子量

494.6 g/mol

IUPAC名

7-methoxy-9-[5-(7-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indol-9-yl)pentyl]-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C31H34N4O2/c1-20-30-26(12-14-32-20)24-10-8-22(36-3)18-28(24)34(30)16-6-5-7-17-35-29-19-23(37-4)9-11-25(29)27-13-15-33-21(2)31(27)35/h8-12,14,18-19H,5-7,13,15-17H2,1-4H3

InChIキー

PNSFTCBGUJWYFG-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HLX22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is an innovative recombinant humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). As a potent anti-cancer agent, HLX22's mechanism of action is multifaceted, primarily revolving around its unique binding characteristics to HER2 and the subsequent potentiation of anti-tumor responses, especially when used in combination with other HER2-targeted therapies like trastuzumab. This guide provides a detailed technical overview of the core mechanisms through which HLX22 exerts its therapeutic effects.

Core Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization

The primary mechanism of action of HLX22 is its ability to bind to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a site different from that of trastuzumab.[1][2][3][4][5][6][7][8][9] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[2][3][4][5][6][7][8][9] This "dual blockade" strategy leads to a synergistic anti-tumor effect.

A key consequence of this simultaneous binding is a significant enhancement of HER2 receptor internalization and subsequent degradation.[1][2][3][4][6][7][8][9] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab can increase the internalization of HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[3][4][6] This accelerated internalization and degradation of HER2 receptors effectively removes them from the cell surface, leading to a more potent inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[10]

Signaling Pathway Inhibition

The enhanced internalization of HER2 receptors triggered by the dual blockade of HLX22 and trastuzumab leads to a marked reduction in the activation of key downstream signaling pathways. Specifically, a significant decrease in the phosphorylation of STAT3, P70 S6, and AKT has been observed in preclinical models.[10] These pathways are critical for promoting cell growth, proliferation, and survival in cancer cells.

dot

cluster_membrane Cell Membrane HER2_dimer HER2 Dimer (Homodimer or Heterodimer with EGFR) Internalization Enhanced Receptor Internalization & Degradation HER2_dimer->Internalization Dual Blockade Trastuzumab Trastuzumab Trastuzumab->HER2_dimer HLX22 HLX22 HLX22->HER2_dimer PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K Proliferation Cell Proliferation, Survival, Growth P70S6K->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Internalization->PI3K Inhibition Internalization->RAS Inhibition Internalization->JAK Inhibition

Caption: HLX22 and Trastuzumab dual blockade enhances HER2 internalization, inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

Cell Line Assay Metric HLX22 + HLX02 Reference
NCI-N87 (Gastric Cancer) Cell Proliferation (CellTiter-Glo) Combination Index (CI) < 0.3 (Very Strong Synergy) [10]
BT-474 (Breast Cancer) Cell Proliferation (CellTiter-Glo) Combination Index (CI) 0.046 - 0.081 (Strong Synergy) [11]

| NCI-N87 (Gastric Cancer) | Apoptosis (Caspase-Glo 3/7) | Fold Increase in Caspase Activity | Synergistic increase |[12] |

Table 2: In Vivo Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

Model Treatment Tumor Growth Inhibition (TGI) Reference
NCI-N87 Xenograft HLX22 + HLX02 Synergistic inhibition of tumor growth [1]

| Gastric Cancer PDX | HLX22 + HLX02 | Synergistic inhibition of tumor growth |[1] |

Table 3: Clinical Efficacy of HLX22 in Combination with Trastuzumab and Chemotherapy (Phase 2, HLX22-GC-201)

Endpoint HLX22 + Trastuzumab + Chemo (n=31) Placebo + Trastuzumab + Chemo (n=31) Hazard Ratio (HR) [95% CI] Reference
Median Progression-Free Survival (PFS) Not Reached 8.3 months 0.2 [0.06-0.45] [13]
12-month PFS Rate 73.8% 34.2% - [13]
24-month PFS Rate 61.5% 11.4% - [13]
Objective Response Rate (ORR) 87.1% 80.6% Odds Ratio: 1.6 [0.4-6.5] [13]

| Median Duration of Response (DoR) | Not Reached | 9.7 months | 0.1 [0.04-0.41] |[13] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HER2 Epitope Binding Competition Assay
  • Objective: To determine if HLX22 and trastuzumab bind to the same or different epitopes on the HER2 receptor.

  • Method: A sandwich ELISA format was utilized.

    • 96-well microtiter plates were coated with an anti-HER2 monoclonal antibody.

    • After blocking, the supernatant of cells transfected to express HER2 extracellular subdomains was added.

    • Biotinylated HLX22 or trastuzumab was then added.

    • The degree of competitive binding was assessed by measuring the signal from a streptavidin-HRP conjugate.

HER2 Internalization Assay
  • Objective: To quantify the internalization of HER2 receptors upon antibody treatment.

  • Method:

    • HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates.

    • Cells were incubated with HLX22, trastuzumab, or the combination, labeled with a pH-sensitive dye (e.g., pHrodo iFL Green STP ester).

    • The internalization of the antibody-receptor complex into acidic endosomes results in an increase in fluorescence intensity.

    • Fluorescence was measured over time using a plate reader to determine the rate and extent of internalization.

dot

Start Seed HER2+ cells in 96-well plate Incubate_Ab Incubate with pH-sensitive dye-labeled antibodies Start->Incubate_Ab Wash Wash to remove unbound antibodies Incubate_Ab->Wash Incubate_37C Incubate at 37°C to allow internalization Wash->Incubate_37C Measure_Fluorescence Measure fluorescence intensity over time Incubate_37C->Measure_Fluorescence Analyze Analyze data to determine internalization rate Measure_Fluorescence->Analyze

Caption: Workflow for the HER2 internalization assay.

Western Blot Analysis of Downstream Signaling
  • Objective: To assess the phosphorylation status of key proteins in the HER2 signaling pathway.

  • Method:

    • HER2-positive cells were treated with HLX22, trastuzumab, or the combination for a specified time.

    • Cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total STAT3, AKT, and p70 S6K.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an ECL detection system, and band intensities were quantified.

Cell Proliferation Assay (CellTiter-Glo®)
  • Objective: To measure the effect of HLX22 on the proliferation of HER2-positive cancer cells.

  • Method:

    • Cells (e.g., NCI-N87, BT-474) were seeded in 96-well opaque-walled plates.

    • After 24 hours, cells were treated with serial dilutions of HLX22, trastuzumab, or the combination.

    • Following a 72-hour incubation, CellTiter-Glo® reagent was added to each well.

    • The plate was shaken to induce cell lysis, and after a 10-minute incubation at room temperature, luminescence was measured.

    • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the IC50 and combination index.

Apoptosis Assay (Caspase-Glo® 3/7)
  • Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.

  • Method:

    • HER2-positive cells were seeded in 96-well plates and treated with the antibodies.

    • After the desired incubation period, Caspase-Glo® 3/7 reagent was added to each well.

    • The plate was incubated at room temperature to allow for cell lysis and the caspase-driven cleavage of a substrate, leading to a luminescent signal.

    • Luminescence was measured with a plate reader, with the signal intensity being proportional to the amount of caspase activity.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
  • Objective: To determine the ability of HLX22 to induce immune-mediated killing of HER2-positive tumor cells.

  • Method (LDH Release Assay):

    • HER2-positive target cells (e.g., NCI-N87) were seeded in 96-well plates.

    • Effector cells, such as natural killer (NK) cells, were added at various effector-to-target (E:T) ratios.

    • HLX22 or a control antibody was added at different concentrations.

    • After a 4-hour incubation, the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant was measured using a colorimetric assay.

    • The percentage of specific lysis was calculated based on the LDH levels in experimental wells compared to control wells (spontaneous and maximum release).

dot

Start Co-culture target cells (HER2+) and effector cells (NK cells) Add_Ab Add HLX22 at various concentrations Start->Add_Ab Incubate Incubate for 4 hours Add_Ab->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_LDH Measure LDH release Collect_Supernatant->Measure_LDH Calculate_Lysis Calculate % specific lysis Measure_LDH->Calculate_Lysis

Caption: Workflow for the LDH release-based ADCC assay.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of HLX22 in a living organism.

  • Method:

    • Immunocompromised mice (e.g., athymic nude mice) were subcutaneously implanted with HER2-positive human cancer cells (e.g., NCI-N87) or patient-derived xenograft (PDX) tissue.

    • Once tumors reached a specified volume, mice were randomized into treatment groups.

    • Mice were treated with HLX22, trastuzumab, the combination, or a vehicle control via intravenous or intraperitoneal injection.

    • Tumor volumes were measured regularly with calipers throughout the study.

    • At the end of the study, tumor growth inhibition (TGI) was calculated for each treatment group relative to the control group.

Conclusion

HLX22 demonstrates a sophisticated and potent mechanism of action centered on its unique ability to bind to a distinct epitope on HER2, enabling a dual blockade with trastuzumab. This leads to enhanced receptor internalization, profound inhibition of critical downstream signaling pathways, and synergistic anti-tumor activity. The preclinical and clinical data strongly support the continued development of HLX22 as a promising therapeutic agent for HER2-positive cancers.

References

An In-depth Technical Guide to the Molecular Structure and Design of HLX22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is an innovative, humanized monoclonal antibody of the immunoglobulin G1 (IgG1) subclass designed to target the human epidermal growth factor receptor 2 (HER2).[1][2] Developed by Shanghai Henlius Biotech, HLX22 represents a novel approach in HER2-targeted therapy, particularly for gastric and gastroesophageal junction cancers.[3] Its distinct mechanism of action, centered on a unique binding epitope and the synergistic potential with other HER2-directed antibodies like trastuzumab, has positioned it as a promising candidate in ongoing clinical development.[2] This guide provides a comprehensive overview of the molecular architecture, design principles, and preclinical and clinical data supporting HLX22.

Molecular Structure and Design of HLX22

HLX22 is a humanized IgG1 monoclonal antibody, a structural class known for its ability to engage the immune system.[1] The antibody is composed of two identical heavy chains and two identical light chains. While the precise amino acid sequences of the complementarity-determining regions (CDRs) are not publicly available, a key publication in the Journal of Translational Medicine indicates that the light chain of HLX22 consists of 214 amino acids, and the heavy chain is comprised of 443 amino acids. The CDR sequences have been determined and are detailed in the supplementary materials of the aforementioned publication.

The critical design feature of HLX22 lies in its specific binding to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a region also targeted by trastuzumab.[2][3] However, the binding sites of HLX22 and trastuzumab on subdomain IV are non-overlapping.[2] This lack of competition allows for the simultaneous binding of both antibodies to the HER2 receptor, a concept central to the therapeutic strategy of HLX22.[2][3]

Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization

The primary mechanism of action of HLX22 revolves around its ability to induce a more profound and sustained blockade of HER2 signaling through enhanced receptor internalization. When used in combination with trastuzumab, HLX22 facilitates the formation of HER2 homodimers and HER2/EGFR heterodimers on the tumor cell surface, leading to a significant increase in the internalization of these receptor complexes.[2][3] Preclinical studies have quantified this effect, demonstrating a 40% to 80% increase in HER2 internalization when HLX22 is combined with trastuzumab.[3]

This enhanced internalization and subsequent degradation of HER2 receptors leads to a more potent downstream inhibition of key signaling pathways that drive tumor cell proliferation, survival, and migration.[2] Furthermore, as an IgG1 antibody, HLX22 has the potential to elicit an antibody-dependent cell-mediated cytotoxicity (ADCC) response, flagging HER2-overexpressing cancer cells for destruction by immune effector cells such as natural killer (NK) cells.[1]

HLX22_Mechanism_of_Action cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular HER2 HER2 Receptor (Subdomain IV) Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Subdomain IV HER2_Dimer HER2 Dimer (Homo/Hetero) Trastuzumab->HER2_Dimer Simultaneous binding promotes dimerization HLX22 HLX22 HLX22->HER2 Binds to distinct epitope on Subdomain IV HLX22->HER2_Dimer Simultaneous binding promotes dimerization Internalization Enhanced Internalization (40-80% increase) HER2_Dimer->Internalization Degradation Receptor Degradation Internalization->Degradation Signaling_Blockade Blockade of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) Degradation->Signaling_Blockade Apoptosis Tumor Cell Apoptosis Signaling_Blockade->Apoptosis

Caption: Mechanism of action of HLX22 in combination with trastuzumab.

Quantitative Data from Clinical Trials

HLX22 has undergone evaluation in Phase 1 and Phase 2 clinical trials, with a global Phase 3 trial currently underway. The following tables summarize the key quantitative findings from these studies.

Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors
ParameterResultCitation
Study Design Dose-escalation study in patients with HER2-overexpressing advanced solid tumors who had failed or were intolerant to standard therapies.[4][5]
Dose Levels 3, 10, and 25 mg/kg intravenously every 3 weeks.[4][5]
Maximum Tolerated Dose (MTD) Not reached; 25 mg/kg every 3 weeks was determined as the recommended Phase 2 dose.[4][5]
Disease Control Rate (DCR) 36.4% (95% CI: 7.9–64.8)[4][5]
Median Progression-Free Survival (PFS) 44.0 days (95% CI: 41.0–170.0)[4][5]
Safety Well-tolerated with no dose-limiting toxicities observed.[4][5]
Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for First-Line HER2-Positive Gastric Cancer (NCT04908813)
ParameterHLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B)Placebo + Trastuzumab + XELOX (Group C)Citation
Number of Patients 1718[6]
Median Progression-Free Survival (PFS) Not Reached8.2 months[6]
Hazard Ratio (HR) for PFS (B vs. C) 0.1 (95% CI: 0.04–0.52)-[6]
Confirmed Objective Response Rate (ORR) 82.4%88.9%[6]
Safety Manageable safety profile.Manageable safety profile.[6]

XELOX: Capecitabine and Oxaliplatin chemotherapy regimen.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of HLX22.

HER2 Epitope Binding Competition Assay

This assay is designed to determine if two antibodies can bind to the same or overlapping epitopes on a target antigen. A common method is biolayer interferometry (BLI).

Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. Binding of molecules to the biosensor surface causes a shift in the interference pattern, which is proportional to the number of bound molecules.

Methodology:

  • Immobilization: Recombinant human HER2-Fc fusion protein is immobilized onto streptavidin-coated biosensor tips.

  • Association 1 (First Antibody): The biosensor tips are dipped into a solution containing the first anti-HER2 antibody (e.g., trastuzumab) at a saturating concentration. The binding is monitored in real-time until a stable signal is reached, indicating that all available epitopes for this antibody are occupied.

  • Association 2 (Second Antibody): The biosensor tips, now saturated with the first antibody, are moved into a solution containing the second anti-HER2 antibody (e.g., HLX22).

  • Data Analysis:

    • If the second antibody binds to a distinct, non-overlapping epitope, a further increase in the binding signal will be observed.

    • If the second antibody binds to the same or an overlapping epitope as the first, no significant additional binding will be detected.

Epitope_Binding_Workflow Start Start Immobilize Immobilize HER2-Fc on Biosensor Start->Immobilize Associate1 Associate with Saturating Concentration of Antibody 1 (e.g., Trastuzumab) Immobilize->Associate1 Associate2 Associate with Antibody 2 (e.g., HLX22) Associate1->Associate2 Analyze Analyze Binding Signal Associate2->Analyze NoBinding No Additional Binding: Same/Overlapping Epitope Analyze->NoBinding No signal increase Binding Additional Binding: Distinct Epitope Analyze->Binding Signal increase End End NoBinding->End Binding->End

Caption: Workflow for HER2 epitope binding competition assay.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by immune effector cells.

Principle: The antibody binds to the target antigen on the cancer cell surface. The Fc portion of the antibody is then recognized by Fc receptors (e.g., CD16) on effector cells, such as NK cells. This cross-linking activates the effector cells to release cytotoxic granules, leading to the lysis of the target cancer cells.

Methodology:

  • Cell Preparation:

    • Target Cells: HER2-positive cancer cell lines (e.g., NCI-N87) are cultured and harvested. They are often labeled with a fluorescent dye or a substance that can be measured upon release (e.g., calcein-AM or chromium-51).

    • Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Assay Setup:

    • Target cells are seeded in a 96-well plate.

    • The test antibody (HLX22) is added at various concentrations. An isotype control antibody is used as a negative control.

    • Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

  • Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.

  • Data Acquisition:

    • For Release Assays: The amount of released substance (e.g., chromium-51) in the supernatant is measured.

    • For Flow Cytometry-Based Assays: The percentage of dead target cells is quantified by staining with a viability dye (e.g., propidium iodide or 7-AAD).

  • Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous lysis (target cells with effector cells but no antibody) from the lysis observed in the presence of the antibody.

HER2 Internalization Assay

This assay quantifies the extent to which an antibody induces the internalization of its target receptor from the cell surface.

Principle: A pH-sensitive fluorescent dye is conjugated to the antibody. This dye exhibits low fluorescence at the neutral pH of the extracellular environment but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.

Methodology:

  • Antibody Labeling: The antibody of interest (HLX22) is conjugated with a pH-sensitive dye (e.g., pHrodo iFL Green).

  • Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in a 96-well plate.

  • Antibody Incubation: The cells are incubated with the labeled antibody at a specific concentration on ice to allow for binding to the cell surface without internalization.

  • Internalization Induction: Unbound antibody is washed away, and the cells are shifted to 37°C to initiate internalization.

  • Time-Course Analysis: At various time points, the fluorescence intensity is measured using a plate reader or flow cytometer. An increase in fluorescence indicates the movement of the antibody-receptor complex into acidic intracellular compartments.

  • Data Analysis: The fluorescence intensity at each time point is compared to a baseline reading (time zero) to quantify the rate and extent of internalization.

Internalization_Assay_Workflow Start Start Label_Ab Label HLX22 with pH-sensitive dye Start->Label_Ab Seed_Cells Seed HER2-positive cancer cells Label_Ab->Seed_Cells Incubate_Ice Incubate cells with labeled HLX22 on ice (Binding) Seed_Cells->Incubate_Ice Wash Wash to remove unbound antibody Incubate_Ice->Wash Induce_Internalization Shift to 37°C (Internalization) Wash->Induce_Internalization Measure_Fluorescence Measure fluorescence at different time points Induce_Internalization->Measure_Fluorescence Analyze Analyze fluorescence intensity over time Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for HER2 internalization assay.

Conclusion

HLX22 is a rationally designed anti-HER2 monoclonal antibody with a distinct molecular profile and mechanism of action. Its ability to bind to a unique epitope on HER2 subdomain IV, enabling a dual blockade with trastuzumab and leading to enhanced receptor internalization, underscores its innovative design. The promising results from preclinical and early-phase clinical trials, particularly in the context of HER2-positive gastric cancer, highlight its potential to address unmet medical needs in this patient population. The ongoing Phase 3 clinical trial will be crucial in further defining the efficacy and safety of HLX22 as a new therapeutic option. This guide provides a foundational understanding of the core scientific and clinical attributes of HLX22 for professionals in the field of oncology and drug development.

References

Preclinical Profile of HLX22: A Novel HER2-Targeted Antibody for Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for HLX22, an innovative humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). The following sections detail the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the preclinical evaluation of HLX22 for the treatment of HER2-positive gastric cancer.

Core Mechanism of Action: Dual HER2 Blockade

HLX22 is a novel anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[1][2][3][4][5][6][7] Critically, its binding epitope is distinct from that of trastuzumab, allowing for the simultaneous binding of both antibodies to HER2 dimers on the surface of tumor cells.[1][2][4][5][6][7][8] This dual-targeting approach leads to a synergistic anti-tumor effect through enhanced internalization and degradation of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers.[2][3][5][6][7] Preclinical studies have shown that this enhanced internalization can be as high as 40-80%.[3][6]

By promoting the degradation of HER2, the combination of HLX22 and a trastuzumab biosimilar (HLX02) leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including STAT3, P70 S6, and AKT.[9] Furthermore, this dual blockade has been shown to reduce the gene expression of pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD, all of which are implicated in tumor development and progression.[9]

This unique mechanism of action suggests that HLX22, in combination with trastuzumab, could potentially overcome mechanisms of resistance to existing HER2-targeted therapies.[2]

HLX22_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2_dimer HER2 Dimer (Homodimer or Heterodimer) Internalization Enhanced Internalization & Degradation HER2_dimer->Internalization HLX22 HLX22 HLX22->HER2_dimer Binds to Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV (different epitope) Signaling_Block Blockade of Downstream Signaling (STAT3, P70 S6, AKT) Internalization->Signaling_Block Apoptosis Induction of Apoptosis Signaling_Block->Apoptosis

Caption: Mechanism of Action of HLX22 in Combination with Trastuzumab.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Gastric Cancer Cell Lines
Cell LineAssayTreatmentResult
NCI-N87 (HER2 3+)Apoptosis (Caspase 3/7 Activation)HLX22 + HLX02Synergistic increase in apoptosis compared to either agent alone.[1]
SNU216Apoptosis (Caspase 3/7 Activation)HLX22 + HLX02Synergistic increase in apoptosis.[1]
NCI-N87HER2 InternalizationHLX22 + HLX02Enhanced HER2 internalization compared to single-agent treatment.[6][10]
SNU216HER2 InternalizationHLX22 + HLX02Enhanced HER2 internalization.[6][10]
NCI-N87, BT-474, SKBR3Gene Expression (RNA-seq)HLX22 + HLX02Reduction in gene expression of pro-tumorigenic pathways.[6][9]
Table 2: In Vivo Efficacy of HLX22 in Gastric Cancer Xenograft Models
ModelTreatmentResult
Gastric Cancer CDXHLX22 + Trastuzumab (HLX02)Enhanced anti-tumor activity compared to single agents.[9]
Gastric Cancer PDXHLX22 + Trastuzumab (HLX02)Synergistic anti-tumor efficacy.[9]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Cell Lines and Culture

HER2-positive human gastric cancer cell lines, NCI-N87 and SNU216, were utilized in the in vitro studies.[1][6][10] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay

Apoptosis was quantified by measuring the activation of effector caspases 3 and 7 using the Caspase-Glo® 3/7 Assay system.[1] Gastric cancer cells were seeded in 96-well plates and treated with HLX22, a trastuzumab biosimilar (HLX02), or the combination at various concentrations. After a specified incubation period, the Caspase-Glo® 3/7 reagent was added, and luminescence, which is proportional to caspase activity, was measured using a luminometer.

Apoptosis_Assay_Workflow start Seed Gastric Cancer Cells (e.g., NCI-N87, SNU216) in 96-well plates treatment Treat with HLX22, HLX02, or Combination start->treatment incubation Incubate for a defined period treatment->incubation reagent Add Caspase-Glo® 3/7 Reagent incubation->reagent measurement Measure Luminescence reagent->measurement result Quantify Apoptosis measurement->result

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
HER2 Internalization Assay

The internalization of HER2 was assessed using the pH-sensitive pHrodo iFL Green STP ester amine-reactive dye.[6] Cells were seeded in 96-well plates and incubated with HLX22, HLX02, or the combination labeled with the pHrodo dye on ice.[6][10] Following the removal of unbound antibodies, cells were transferred to 37°C to allow for internalization.[6] The fluorescence intensity, which increases in the acidic environment of endosomes upon internalization, was measured over time using a fluorescence plate reader or flow cytometry.

In Vivo Xenograft Studies

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer were used to evaluate the in vivo anti-tumor activity of HLX22.[9] Tumor cells or patient tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups and received intravenous injections of HLX22, a trastuzumab biosimilar, the combination, or a vehicle control. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.

Xenograft_Study_Workflow start Implant Gastric Cancer Cells/Tissue into Immunocompromised Mice tumor_growth Allow Tumors to Reach Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer HLX22, HLX02, Combination, or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Excision and Measurement monitoring->endpoint

Caption: General Workflow for In Vivo Xenograft Studies.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays

The ability of HLX22 to mediate ADCC and CDC was evaluated.[10] For the ADCC assay, target cancer cells were incubated with HLX22, and peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells were added as effector cells.[10] Cell lysis was quantified, often using a chromium-51 release assay.[11] For the CDC assay, target cells were incubated with HLX22 in the presence of a source of complement (e.g., normal human serum), and cell viability was assessed.[10]

Summary and Future Directions

The preclinical data for HLX22 strongly support its development as a novel therapeutic agent for HER2-positive gastric cancer. Its unique mechanism of action, involving dual HER2 blockade in combination with trastuzumab, leads to enhanced anti-tumor activity in both in vitro and in vivo models. These promising preclinical findings have paved the way for ongoing clinical investigations to evaluate the safety and efficacy of HLX22 in patients.[2][4] Phase 2 and 3 clinical trials are currently underway to further assess the potential of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[2][4][12][13][14][15]

References

HLX22 role in dual HER2 blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of HLX22 in Dual HER2 Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast and gastric cancer. While trastuzumab-based therapies have significantly improved patient outcomes, the development of resistance and suboptimal responses in some patient populations necessitate novel therapeutic strategies. Dual HER2 blockade, targeting different epitopes on the HER2 receptor, has emerged as a promising approach. This technical guide delves into the core role of HLX22, an innovative anti-HER2 monoclonal antibody, in a dual HER2 blockade strategy, particularly in combination with trastuzumab. We will explore its mechanism of action, present key preclinical and clinical data, and provide detailed insights into the experimental methodologies used to characterize its activity.

Introduction: The Rationale for Dual HER2 Blockade

The HER2 signaling pathway, upon activation through homodimerization or heterodimerization with other HER family members (e.g., EGFR, HER3), triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Trastuzumab, a humanized monoclonal antibody, binds to the juxtamembrane region of HER2 subdomain IV, inhibiting ligand-independent HER2 signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC). However, its efficacy can be limited.

The concept of dual HER2 blockade aims to provide a more comprehensive shutdown of HER2 signaling by targeting multiple epitopes on the receptor. This can lead to enhanced inhibition of receptor dimerization, increased receptor internalization and degradation, and potentially overcoming resistance mechanisms.

HLX22: A Novel Anti-HER2 Monoclonal Antibody

HLX22 is an innovative humanized IgG1 monoclonal antibody that, like trastuzumab, targets the extracellular subdomain IV of the HER2 receptor. However, it binds to a distinct, non-overlapping epitope.[1][2] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor, forming a ternary complex.[2][3] This simultaneous binding is the cornerstone of its potent dual blockade effect.

Mechanism of Action

The dual blockade strategy with HLX22 and trastuzumab operates through several synergistic mechanisms:

  • Enhanced Receptor Internalization and Degradation: The co-treatment with HLX22 and a trastuzumab biosimilar (HLX02) has been shown to significantly increase the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][4] This leads to a more efficient removal of HER2 receptors from the cell surface and their subsequent degradation, resulting in a more potent and sustained blockade of downstream signaling.[3][5] Pre-clinical studies have demonstrated a 40%–80% increase in HER2 internalization with the combination therapy.[3][6]

  • Inhibition of Downstream Signaling: By promoting the degradation of HER2 dimers, the combination of HLX22 and trastuzumab effectively dampens the activation of key downstream signaling pathways that drive tumor growth and survival.[4] Preclinical studies have shown a reduction in the phosphorylation of STAT3, P70 S6, and AKT in cancer cells treated with the combination therapy.[1][4]

  • Synergistic Inhibition of Cell Proliferation and Induction of Apoptosis: The enhanced signaling blockade translates into a potent anti-proliferative and pro-apoptotic effect. In vitro studies have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits the proliferation of HER2-positive cancer cells.[6][7] Furthermore, the combination has been shown to enhance the activation of effector caspases 3/7, key mediators of apoptosis.[8]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, HLX22 is capable of inducing ADCC, a mechanism where the antibody flags cancer cells for destruction by immune effector cells, such as natural killer (NK) cells.[9]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02).

Table 1: In Vitro Cell Proliferation Inhibition
Cell LineTreatmentIC50 (µg/mL)Combination Index (CI)Synergy
NCI-N87 (Gastric Cancer, HER2 3+)HLX02 + HLX22-< 0.3Very Strong Synergy
BT-474 (Breast Cancer, HER2 3+)HLX02 + HLX22-< 0.3Very Strong Synergy

Data extracted from isobologram analysis in preclinical studies.[7]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models (NCI-N87 Gastric Cancer)
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%) vs. Vehiclep-value vs. Vehicle
HLX2230Significant Inhibition< 0.001
HLX2210Significant Inhibition< 0.001
HLX02 + HLX2210 + 10Stronger Inhibition than single agents-

Data derived from graphical representations in preclinical studies.[1]

Clinical Development and Efficacy

HLX22, in combination with trastuzumab and chemotherapy, has undergone clinical evaluation for the first-line treatment of HER2-positive advanced gastric or gastroesophageal junction (G/GEJ) cancer.

Table 3: Key Clinical Trial Data (HLX22-GC-201, Phase 2)
Treatment GroupMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFS vs. ControlObjective Response Rate (ORR)
HLX22 (15 mg/kg) + Trastuzumab + XELOXNot Reached0.1 (95% CI: 0.04-0.52)82.4%
HLX22 (25 mg/kg) + Trastuzumab + XELOX15.1 months0.5 (95% CI: 0.17-1.27)77.8%
Placebo + Trastuzumab + XELOX8.2 months-88.9%

Data from the randomized, double-blinded, phase 2 trial (NCT04908813) with a median follow-up of 14.3 months.[10] Updated results with longer follow-up (median >2 years) have shown sustained efficacy benefits.[3]

An international, multicenter, randomized, double-blind Phase 3 clinical trial (HLX22-GC-301; NCT06532006) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[3][11]

Experimental Protocols and Methodologies

This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of HLX22.

HER2 Binding and Epitope Competition Assay

Objective: To determine the binding characteristics of HLX22 to the HER2 receptor and to assess if its binding epitope overlaps with that of trastuzumab or pertuzumab.

Methodology:

  • Coating: 96-well microplates are coated with recombinant human HER2 protein.

  • Blocking: The plates are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of biotinylated HLX22 is mixed with increasing concentrations of competitor antibodies (unlabeled HLX22, trastuzumab biosimilar HLX02, or a pertuzumab biosimilar HLX11).

  • Incubation: The antibody mixtures are added to the HER2-coated wells and incubated.

  • Detection: Streptavidin-HRP is added to bind to the biotinylated HLX22.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the degree of competition.

Cell Proliferation Assay

Objective: To evaluate the effect of HLX22, alone and in combination with trastuzumab, on the proliferation of HER2-positive cancer cells.

Methodology:

  • Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with serial dilutions of HLX22, a trastuzumab biosimilar (HLX02), or their combination for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of antibody that inhibits cell growth by 50%) are calculated. The synergistic effect of the combination is determined using Combination Index (CI) analysis, where CI < 1 indicates synergy.

Apoptosis Assay

Objective: To determine if the combination of HLX22 and trastuzumab induces apoptosis in HER2-positive cancer cells.

Methodology:

  • Cell Treatment: HER2-positive cancer cells are treated with HLX22, a trastuzumab biosimilar (HLX02), or their combination for a defined period.

  • Caspase Activity Measurement: Apoptosis is evaluated by measuring the activity of effector caspases 3 and 7 using a luminogenic substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). The cleavage of the substrate by activated caspases produces a luminescent signal.

  • Data Analysis: The luminescent signal is measured and normalized to untreated controls to determine the fold-increase in caspase activity.

HER2 Internalization Assay

Objective: To quantify the effect of HLX22 and its combination with trastuzumab on the internalization of the HER2 receptor.

Methodology:

  • Antibody Labeling: Antibodies are labeled with a pH-sensitive fluorescent dye (e.g., PHrodo Green) that exhibits low fluorescence at neutral pH and bright fluorescence in the acidic environment of endosomes and lysosomes.

  • Cell Staining: HER2-positive cells are incubated with the labeled antibodies at 4°C to allow binding to the cell surface.

  • Internalization Induction: The temperature is shifted to 37°C to allow for receptor-mediated endocytosis.

  • Flow Cytometry Analysis: At various time points, the fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates the internalization of the antibody-receptor complex into acidic intracellular compartments.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the impact of HLX22 and its combination with trastuzumab on the activation of downstream HER2 signaling pathways.

Methodology:

  • Cell Lysis: HER2-positive cells are treated with the antibodies for a specified duration, followed by lysis to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of HLX22 in combination with trastuzumab.

Methodology:

  • Tumor Implantation: Human HER2-positive cancer cells (e.g., NCI-N87) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, HLX22, trastuzumab biosimilar HLX02, combination of HLX22 and HLX02).

  • Drug Administration: The antibodies are administered to the mice according to a predefined schedule and dosage (e.g., intraperitoneal injection twice weekly).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and the percentage of tumor growth inhibition is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2->HER2 PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates HER_other HER1/HER3/HER4 HER_other->HER2 heterodimerization Ligand Ligand Ligand->HER_other binds AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation Survival Differentiation mTOR->Proliferation promotes RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->Proliferation promotes

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Mechanism of Dual HER2 Blockade with HLX22 and Trastuzumab

Dual_HER2_Blockade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2 Dimer Internalization Enhanced HER2 Internalization HER2_dimer->Internalization leads to Trastuzumab Trastuzumab Trastuzumab->HER2_dimer binds to subdomain IV HLX22 HLX22 HLX22->HER2_dimer binds to non-overlapping epitope on subdomain IV Degradation HER2 Degradation Internalization->Degradation Signaling_Block Blockade of PI3K/AKT & MAPK/ERK Pathways Degradation->Signaling_Block Apoptosis Apoptosis Signaling_Block->Apoptosis

Caption: Mechanism of action of dual HER2 blockade with HLX22 and trastuzumab.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant Subcutaneous implantation of NCI-N87 cells start->implant tumor_growth Tumor growth to predefined volume implant->tumor_growth randomization Randomization of mice into treatment groups tumor_growth->randomization treatment Treatment with HLX22, Trastuzumab, or combination randomization->treatment measurement Regular tumor volume measurement treatment->measurement measurement->treatment repeated cycles analysis Data analysis: Tumor growth curves measurement->analysis end End analysis->end

Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

Conclusion

HLX22 represents a significant advancement in the field of HER2-targeted therapies. Its unique ability to bind to a non-overlapping epitope with trastuzumab on HER2 subdomain IV facilitates a potent dual blockade, leading to enhanced HER2 receptor internalization and degradation, superior inhibition of downstream signaling pathways, and synergistic antitumor activity. Preclinical data robustly support the enhanced efficacy of the HLX22 and trastuzumab combination, and promising results from Phase 2 clinical trials in HER2-positive gastric cancer are paving the way for a potential new standard of care. The ongoing Phase 3 trial will be crucial in definitively establishing the clinical benefit of this dual HER2 blockade strategy for patients in need of more effective treatment options.

References

A Technical Guide to HLX22: A Novel Anti-HER2 Monoclonal Antibody for HER2-Positive Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is an innovative humanized immunoglobulin G1 (IgG1) monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2).[1][2] Developed by Shanghai Henlius Biotech, Inc., HLX22 is engineered to bind to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[3][4] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor, leading to a synergistic dual blockade with the potential to enhance anti-tumor activity and overcome resistance to existing HER2-targeted therapies.[5][6] This document provides a comprehensive technical overview of HLX22, summarizing its mechanism of action, preclinical data, and clinical trial results in HER2-positive solid tumors.

Mechanism of Action: Dual HER2 Blockade

The HER2 signaling pathway, upon activation through homodimerization or heterodimerization with other EGFR family members, plays a crucial role in cell proliferation, survival, and migration.[7] Trastuzumab, a cornerstone of HER2-positive cancer therapy, binds to subdomain IV of HER2, inhibiting downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).

HLX22 complements the action of trastuzumab by binding to a non-overlapping epitope on the same subdomain.[3][7] This non-competitive binding facilitates the formation of a ternary complex of HLX22, trastuzumab, and the HER2 receptor.[5] Preclinical studies have demonstrated that this dual engagement leads to a significant increase in the internalization and subsequent degradation of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers, by 40%-80%.[4][8] This enhanced receptor downregulation results in a more potent inhibition of downstream signaling pathways such as STAT3, P70 S6, and AKT, ultimately leading to reduced tumor cell proliferation and survival.[9]

cluster_her2_signaling HER2 Signaling Pathway HER2 HER2 Receptor Dimerization Dimerization (HER2/HER2 or HER2/EGFR) HER2->Dimerization EGFR EGFR EGFR->Dimerization P13K PI3K Dimerization->P13K RAS RAS Dimerization->RAS AKT AKT P13K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 Signaling Pathway.

cluster_dual_blockade HLX22 and Trastuzumab Dual Blockade HER2_dimer HER2 Dimer (on tumor cell surface) Ternary_Complex Ternary Complex (HER2-Trastuzumab-HLX22) HER2_dimer->Ternary_Complex Trastuzumab Trastuzumab Trastuzumab->Ternary_Complex Binds to Subdomain IV HLX22 HLX22 HLX22->Ternary_Complex Binds to distinct epitope on Subdomain IV Internalization Enhanced Receptor Internalization & Degradation Ternary_Complex->Internalization Signal_Blockade Blockade of Downstream Signaling Internalization->Signal_Blockade Anti_Tumor_Activity Enhanced Anti-Tumor Activity Signal_Blockade->Anti_Tumor_Activity

Caption: Mechanism of HLX22 and Trastuzumab Dual HER2 Blockade.

Preclinical Studies

Preclinical investigations have provided a strong rationale for the clinical development of HLX22 in combination with trastuzumab.[6] Both in vitro and in vivo studies have demonstrated that the combination of HLX22 and a trastuzumab biosimilar (HLX02) results in synergistic anti-tumor activity.[9]

Preclinical Efficacy Data
Experimental ModelKey FindingsReference
In Vitro
HER2-positive human gastric cancer cell lines (e.g., NCI-N87, SNU216)Enhanced inhibition of cell proliferation induced by EGF and HRG1.[3][10] Increased apoptosis.[9][3][9][10]
In Vivo
Gastric cancer cell line-derived xenograft (CDX) modelsSynergistic tumor growth inhibition.[9][9]
Gastric cancer patient-derived xenograft (PDX) modelsPotent anti-tumor activity.[9][9]
Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of HLX22 in combination with a trastuzumab biosimilar (HLX02) have been published in the Journal of Translational Medicine. A summary of the key methodologies is provided below.

Cell Lines and Culture: HER2-positive human gastric cancer cell lines (NCI-N87, SNU216) and breast cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Proliferation and Apoptosis Assays: Cell proliferation was assessed using assays that measure metabolic activity or cell count after treatment with HLX22, trastuzumab biosimilar, or the combination. Apoptosis was evaluated by measuring the activation of effector caspases 3/7 using commercially available kits.[9]

HER2 Internalization Studies: The internalization of HER2/HER2 homodimers and HER2/EGFR heterodimers was quantified in cancer cell lines following treatment with HLX22 and the trastuzumab biosimilar. This was likely performed using techniques such as flow cytometry or fluorescence microscopy to track the localization of cell surface HER2.[9]

Western Blot Analysis: The effect of the dual blockade on downstream signaling pathways was assessed by measuring the phosphorylation levels of key proteins such as STAT3, P70 S6, and AKT using Western blot analysis.[9]

In Vivo Xenograft Models: Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer were established in immunocompromised mice. Tumor-bearing mice were treated with HLX22, a trastuzumab biosimilar, the combination, or a control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed.[9]

Clinical Development

HLX22 has undergone Phase 1 and Phase 2 clinical evaluation, with ongoing Phase 3 trials. The clinical development program has primarily focused on HER2-positive gastric and gastroesophageal junction (G/GEJ) cancer.

Phase 1 Clinical Trial (First-in-Human, Dose-Escalation)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of HLX22 as a monotherapy in patients with advanced HER2-overexpressing solid tumors who had failed or were intolerant to standard therapies.[1][10]

cluster_phase1 HLX22 Phase 1 Trial Workflow Patient_Population Patients with HER2-overexpressing advanced or metastatic solid tumors (failed/intolerant to standard therapy) Dose_Escalation 3+3 Dose-Escalation Design Patient_Population->Dose_Escalation Dose_Levels HLX22 IV Q3W 3 mg/kg, 10 mg/kg, 25 mg/kg Dose_Escalation->Dose_Levels Primary_Endpoints Primary Endpoints: - Safety - Maximum Tolerated Dose (MTD) Dose_Levels->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Pharmacokinetics - Pharmacodynamics - Immunogenicity - Efficacy Dose_Levels->Secondary_Endpoints

Caption: HLX22 Phase 1 Clinical Trial Workflow.

Phase 1 Efficacy and Safety Data

ParameterResultReference
Efficacy
Number of Patients11[1][10]
Objective ResponseNo complete or partial responses[1]
Stable Disease4 patients (36.4%)[1]
Disease Control Rate36.4% (95% CI, 7.9-64.8)[1]
Median Progression-Free Survival44.0 days (95% CI, 41.0-170.0)[1]
Safety
Maximum Tolerated Dose (MTD)25 mg/kg once every 3 weeks[1][11]
Dose-Limiting ToxicitiesNone occurred[1][11]
Serious Adverse EventsNone occurred[1]
Most Common Treatment-Emergent Adverse EventsLymphocyte count decreased (45.5%), white blood cell count decreased (36.4%), hypokalemia (36.4%)[1]
Phase 2 Clinical Trial (HLX22-GC-201, NCT04908813)

A randomized, double-blind, multi-center Phase 2 study was conducted to evaluate the efficacy and safety of HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for patients with HER2-positive locally advanced or metastatic gastric or G/GEJ cancer.[12][13]

cluster_phase2 HLX22-GC-201 Phase 2 Trial Workflow Patient_Population First-line HER2-positive locally advanced or metastatic gastric/G/GEJ cancer Randomization Randomization (1:1:1) Patient_Population->Randomization Group_A Group A: HLX22 (25 mg/kg) + HLX02 + XELOX Randomization->Group_A Group_B Group B: HLX22 (15 mg/kg) + HLX02 + XELOX Randomization->Group_B Group_C Group C: Placebo + HLX02 + XELOX Randomization->Group_C Primary_Endpoints Primary Endpoints: - Progression-Free Survival (PFS) - Objective Response Rate (ORR) Group_A->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Other efficacy endpoints - Safety and tolerability Group_A->Secondary_Endpoints Group_B->Primary_Endpoints Group_B->Secondary_Endpoints Group_C->Primary_Endpoints Group_C->Secondary_Endpoints

Caption: HLX22-GC-201 Phase 2 Clinical Trial Workflow.

Phase 2 Efficacy and Safety Data

ParameterHLX22 + HLX02 + XELOX (Groups A & B combined, n=31)Placebo + HLX02 + XELOX (Group C, n=31)Reference
Efficacy
Median Progression-Free Survival (PFS)Not Reached (95% CI, 23.5 months-NE)8.3 months (95% CI, 5.7-12.7)[14]
12-month PFS Rate73.8% (95% CI, 50.3%-87.4%)34.2% (95% CI, 12.0%-58.1%)[14]
24-month PFS Rate61.5% (95% CI, 30.4%-82.0%)11.4% (95% CI, 0.8%-38.1%)[14]
Objective Response Rate (ORR)87.1% (95% CI, 70.2%-96.4%)80.6% (95% CI, 62.5%-92.5%)[14]
Median Duration of Response (DoR)Not Reached (95% CI, 22.1 months-NE)9.7 months (95% CI, 4.6-20.0)[14]
Safety
Treatment-Related Adverse Events (TRAEs)Group A (25mg/kg): 100%Group B (15mg/kg): 94.1%94.4%[12][15]
Serious TRAEsGroup A: 27.8%Group B: 5.9%5.6%[15]
Grade 5 TRAE01 patient (5.6%)[12][15]

Future Directions

The promising results from the Phase 2 study have led to the initiation of an international, multi-center, Phase 3 clinical trial (HLX22-GC-301) to further evaluate HLX22 in combination with trastuzumab and chemotherapy for the first-line treatment of HER2-positive advanced gastric cancer.[6][8] HLX22 has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of gastric cancer, highlighting its potential to address a significant unmet medical need.[4][8] Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing solid tumors, including breast cancer.[8]

Conclusion

HLX22 represents a novel and promising therapeutic agent for HER2-positive solid tumors. Its unique mechanism of action, enabling a dual blockade of the HER2 receptor in combination with trastuzumab, has demonstrated synergistic anti-tumor effects in preclinical models and significant improvements in clinical outcomes for patients with advanced gastric cancer. The favorable safety profile and encouraging efficacy data from clinical trials support the continued development of HLX22 as a potential new standard of care for this patient population.

References

Methodological & Application

Application Notes and Protocols: HLX22 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is a novel, recombinant humanized anti-HER2 monoclonal antibody designed for the treatment of HER2-expressing cancers. It specifically targets subdomain IV of the HER2 extracellular domain, at a distinct epitope from that of trastuzumab. This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor. The resulting dual blockade leads to enhanced internalization and degradation of HER2 dimers, thereby strengthening the inhibition of downstream signaling pathways and potentiating anti-tumor activity.[1][2][3][4] Preclinical and clinical studies have demonstrated that HLX22, in combination with trastuzumab and chemotherapy, offers a promising therapeutic strategy for patients with HER2-positive cancers.[2][5]

These application notes provide a comprehensive overview of the mechanism of action of HLX22, a summary of key preclinical and clinical data, and detailed protocols for relevant in vitro and in vivo assays.

Mechanism of Action: Dual HER2 Blockade

The epidermal growth factor receptor (EGFR) family, including HER2, plays a crucial role in cell growth, proliferation, and survival.[6] Dimerization of these receptors activates intracellular signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][7][8][9][10]

HLX22, in combination with trastuzumab, provides a dual-blockade of HER2 signaling:

  • Simultaneous Binding: HLX22 and trastuzumab bind to different epitopes on HER2 subdomain IV, enabling them to bind to the HER2 receptor concurrently without competition.[1][3][6]

  • Enhanced Internalization: This dual binding significantly increases the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[1][2]

  • Inhibition of Downstream Signaling: The enhanced internalization and subsequent degradation of HER2 lead to a reduction in the activation of key downstream signaling molecules, including STAT3, P70 S6, and AKT.[3][11] Gene expression analysis has also shown a reduction in pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD.[3][11]

This synergistic action results in enhanced tumor cell apoptosis and inhibition of proliferation.[1][2]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER2_dimer HER2 Dimer (HER2/HER2 or HER2/EGFR) Ligand->HER2_dimer Activation HLX22 HLX22 HLX22->HER2_dimer Binds to Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS STAT3 STAT3 HER2_dimer->STAT3 P70S6K p70S6K HER2_dimer->P70S6K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation STAT3->Proliferation P70S6K->Proliferation

Caption: HER2 Signaling Pathway and Points of Inhibition by HLX22 and Trastuzumab.

Preclinical Data

In Vitro Studies

The synergistic anti-proliferative effect of HLX22 in combination with a trastuzumab biosimilar (HLX02) has been demonstrated in HER2-positive cancer cell lines.

Cell LineCancer TypeAssayTreatmentResult
NCI-N87Gastric CancerCell ViabilityHLX22 + HLX02 (12.5 µg/mL)-26.49% relative cell viability[3]
NCI-N87Gastric CancerSynergy AnalysisHLX22 + HLX02Strong synergy (CI < 0.6)[12]
BT-474Breast CancerSynergy AnalysisHLX22 + HLX02Strong synergy (CI < 0.6)[12]
In Vivo Studies

The combination of HLX22 and a trastuzumab biosimilar (HLX02) has shown synergistic tumor growth inhibition in xenograft models.

ModelCancer TypeTreatmentResult
NCI-N87 CDXGastric CancerHLX22 + HLX02Synergistic tumor growth inhibition[3]
Gastric Cancer PDXGastric CancerHLX22 + HLX02Synergistic tumor growth inhibition[3]

Clinical Data

Phase II Clinical Trial (HLX22-GC-201)

This randomized, double-blind study evaluated the efficacy and safety of HLX22 in combination with trastuzumab and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[4][13]

Efficacy Results (Median Follow-up: 14.3 months) [13]

EndpointHLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B, n=17)Placebo + Trastuzumab + XELOX (Group C, n=18)Hazard Ratio (95% CI)
Median PFS (IRRC)Not Reached8.2 months0.1 (0.04-0.52)
Confirmed ORR (IRRC)82.4%88.9%-

Safety Summary [2][13]

Adverse EventHLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B, n=17)Placebo + Trastuzumab + XELOX (Group C, n=18)
Any-grade TEAEs100%100%
Grade ≥3 TEAEs48.4%54.8%
Treatment-Related AEs (TRAEs)94.1%94.4%
Serious TRAEs27.8%5.6%
Grade 5 TRAE01 (5.6%)

Experimental Protocols

HER2 Internalization Assay

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To quantify the internalization of HER2 receptors upon antibody treatment.

Materials:

  • HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)

  • HLX22, Trastuzumab (or biosimilar), and control IgG1

  • pHrodo™ iFL Green STP Ester

  • 96-well plates

  • Flow cytometer

Procedure:

  • Label antibodies with pHrodo™ iFL Green STP Ester according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH and fluoresces brightly in acidic environments, such as endosomes and lysosomes.

  • Seed 1.5 x 10^5 cells per well in a 96-well plate and culture overnight.

  • Incubate cells with 10 µg/mL of the labeled antibodies (HLX22, trastuzumab, combination, or IgG1 control) for 1 hour on ice to allow binding but prevent internalization.

  • Wash the cells with cold PBS to remove unbound antibodies.

  • For the 0-hour time point, keep the plate on ice. For other time points, transfer the plate to a 37°C incubator to allow internalization to proceed.

  • At each desired time point (e.g., 1, 2, 4, 8 hours), stop the internalization by placing the plate on ice.

  • Harvest the cells and analyze the fluorescence intensity by flow cytometry. Increased fluorescence indicates internalization of the antibody-HER2 complex into acidic compartments.

Internalization_Workflow Start Seed Cells Label Label Antibodies with pHrodo Green Start->Label Incubate Incubate Cells with Labeled Antibodies on Ice Label->Incubate Wash Wash to Remove Unbound Antibodies Incubate->Wash Internalize Shift to 37°C to Allow Internalization Wash->Internalize Analyze Analyze by Flow Cytometry Internalize->Analyze

Caption: Experimental Workflow for HER2 Internalization Assay.

In Vitro Cell Proliferation Assay (Synergy Analysis)

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To assess the anti-proliferative activity of HLX22 in combination with trastuzumab and determine if the effect is synergistic.

Materials:

  • HER2-positive cancer cell lines (e.g., NCI-N87)

  • HLX22 and Trastuzumab (or biosimilar)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination at a constant ratio.

  • Treat the cells with the antibodies for 72 hours.

  • After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Analyze the data using software such as CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model

This protocol is based on the methodology described by Wei et al. (2024).[3]

Objective: To evaluate the in vivo anti-tumor efficacy of HLX22 in combination with trastuzumab.

Materials:

  • Immunocompromised mice (e.g., NCG mice)

  • HER2-positive cancer cells (e.g., NCI-N87) or patient-derived tumor fragments (for PDX models)

  • HLX22, Trastuzumab (or biosimilar), and control IgG

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab alone, HLX22 + trastuzumab).

  • Administer the antibodies via intraperitoneal injection twice a week at the desired dose (e.g., 10 mg/kg).[3]

  • Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Protocols

HLX22 in Combination with Trastuzumab and XELOX (Phase III Study: HLX22-GC-301)

This protocol is for the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[14][15][16]

Treatment Regimen (3-week cycles): [16]

  • HLX22: 15 mg/kg intravenously (IV) on Day 1 of each cycle.

  • Trastuzumab: 8 mg/kg IV loading dose on Day 1 of the first cycle, followed by a 6 mg/kg IV maintenance dose on Day 1 of subsequent cycles.

  • Oxaliplatin: 130 mg/m² IV on Day 1 of each cycle.

  • Capecitabine: 1000 mg/m² orally twice daily on Days 1-14 of each cycle.

Treatment is continued until disease progression, unacceptable toxicity, or withdrawal of consent.[15][17]

Logical_Relationship cluster_preclinical Preclinical Evidence cluster_clinical Clinical Development In Vitro Synergy In Vitro Synergy In Vivo Efficacy In Vivo Efficacy In Vitro Synergy->In Vivo Efficacy Phase I Safety Phase I Safety In Vivo Efficacy->Phase I Safety Phase II Efficacy & Safety Phase II Efficacy & Safety Phase I Safety->Phase II Efficacy & Safety Phase III Confirmation Phase III Confirmation Phase II Efficacy & Safety->Phase III Confirmation

Caption: Logical Progression from Preclinical to Clinical Development of HLX22.

Conclusion

HLX22, in combination with trastuzumab and chemotherapy, represents a promising advancement in the treatment of HER2-positive cancers. Its unique mechanism of action, leading to a more potent blockade of the HER2 signaling pathway, has been substantiated by robust preclinical and clinical data. The protocols outlined in these application notes provide a framework for further investigation and validation of this therapeutic approach. The ongoing Phase III clinical trial will be pivotal in confirming the clinical benefits of this dual HER2 blockade strategy.

References

Application Notes and Protocols: HLX22 and Trastuzumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1][2] Trastuzumab, a humanized monoclonal antibody, has been a cornerstone of treatment for HER2-positive cancers.[3][4] It functions by binding to the extracellular domain of HER2, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5] HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody that binds to a distinct epitope on the subdomain IV of HER2, different from that of trastuzumab.[6][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[8][9] Preclinical and clinical studies have demonstrated that this dual blockade leads to a synergistic anti-tumor effect.[6][10]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments related to HLX22 and trastuzumab combination therapy.

Mechanism of Action

The combination of HLX22 and trastuzumab offers a dual-pronged attack on HER2-positive cancer cells. By binding to different epitopes on the HER2 receptor, the two antibodies induce enhanced internalization and subsequent degradation of HER2 dimers (both homodimers and heterodimers with other EGFR family members like EGFR).[6][11] This leads to a more potent blockade of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][6][12] Preclinical studies have shown that this enhanced receptor downregulation and signaling inhibition results in synergistic inhibition of tumor cell proliferation and induction of apoptosis.[6][10]

HLX22_Trastuzumab_Mechanism cluster_membrane Cell Membrane HER2 HER2 Receptor (Subdomain IV) Dimerization HER2 Dimerization (Homo/Hetero) HER2->Dimerization HLX22 HLX22 HLX22->HER2 Binds Epitope 1 HLX22->Dimerization Simultaneous Binding Trastuzumab Trastuzumab Trastuzumab->HER2 Binds Epitope 2 Trastuzumab->Dimerization Simultaneous Binding Internalization Enhanced Receptor Internalization & Degradation Dimerization->Internalization Enhanced by Combination PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK MAPK Pathway Dimerization->MAPK Internalization->PI3K_Akt Inhibits Internalization->MAPK Inhibits Apoptosis Apoptosis Internalization->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Mechanism of HLX22 and Trastuzumab Combination Therapy.

Preclinical Data Summary

Preclinical studies utilizing both in vitro cell-based assays and in vivo animal models have consistently demonstrated the synergistic anti-tumor activity of the HLX22 and trastuzumab combination.

In Vitro Studies
Cell LineAssay TypeParameterHLX22 + TrastuzumabTrastuzumab AloneReference
NCI-N87ProliferationRelative Cell ViabilityPotentiated anti-proliferation activityInhibited growth[6]
NCI-N87ApoptosisApoptosis InductionEnhancedInduced[13]
NCI-N87HER2 InternalizationHER2 Internalization Rate40-80% IncreaseBaseline[10][13]
In Vivo Studies
Model TypeCancer TypeTreatment GroupTumor Growth InhibitionReference
CDXGastric CancerHLX22 + Trastuzumab (HLX02)Synergistic Inhibition[6]
PDXGastric CancerHLX22 + Trastuzumab (HLX02)Synergistic Inhibition[6]
Animal ModelHER2-expressing tumorsHLX22 + T-DXdSynergistic anti-tumor effect[11]

Note: CDX = Cell line-Derived Xenograft; PDX = Patient-Derived Xenograft; T-DXd = Trastuzumab Deruxtecan. HLX02 is a trastuzumab biosimilar.

Clinical Trial Data Summary

The combination of HLX22 and trastuzumab is being evaluated in multiple clinical trials for HER2-positive gastric and breast cancer.

Trial IdentifierPhaseCancer TypeTreatment ArmsKey EndpointsStatusReference
HLX22-GC-2012Gastric/GEJ CancerHLX22 + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOXPFS, ORRUpdated results presented[10][14]
NCT049088132Gastric CancerHLX22 (15mg/kg or 25mg/kg) + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOXEfficacy and SafetyActive[15]
HLX22-GC-301 / NCT065320063Gastric/GEJ CancerHLX22 + Trastuzumab + XELOX ± Pembrolizumab vs. Placebo + Trastuzumab + XELOX ± PembrolizumabEfficacy and SafetyRecruiting[16][17][18][19]
HLX22-BC2012HER2-low, HR+ Breast CancerHLX22 + Trastuzumab Deruxtecan (T-DXd)Efficacy and SafetyActive[11]

Note: GEJ = Gastroesophageal Junction; XELOX = Capecitabine and Oxaliplatin; PFS = Progression-Free Survival; ORR = Objective Response Rate; HR+ = Hormone Receptor Positive.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of HLX22 and trastuzumab combination therapy on the viability and proliferation of HER2-positive cancer cells.

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87, BT474)

  • Complete cell culture medium

  • HLX22 and Trastuzumab antibodies

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[21][22]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[22]

  • Prepare serial dilutions of HLX22, trastuzumab, and their combination in culture medium.

  • Remove the medium from the wells and add 100 µL of the antibody solutions. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[22]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21][23]

  • After incubation, add 100 µL of solubilization solution to each well.[21][23]

  • Incubate the plate for an additional 4-18 hours at 37°C to dissolve the formazan crystals.[21][23]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add HLX22, Trastuzumab, or Combination incubation1->treatment incubation2 Incubate 72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer incubation4 Incubate 4-18h add_solubilizer->incubation4 read_absorbance Read Absorbance (570nm) incubation4->read_absorbance analysis Calculate Cell Viability read_absorbance->analysis

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol is for quantifying apoptosis in HER2-positive cancer cells following treatment with HLX22 and trastuzumab.

Materials:

  • HER2-positive cancer cell line

  • HLX22 and Trastuzumab antibodies

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[24]

  • Treat cells with HLX22, trastuzumab, or their combination for a predetermined time (e.g., 48 hours). Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[24]

  • Wash the cells twice with cold PBS.[24]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[25]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[25]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

  • Add 400 µL of 1X Binding Buffer to each tube.[25]

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze quantify Quantify Apoptotic Populations analyze->quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of HLX22 and trastuzumab combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HER2-positive cancer cell line (e.g., NCI-N87)

  • Matrigel (optional)

  • HLX22 and Trastuzumab antibodies

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject HER2-positive cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).

  • Administer the treatments as per the study design (e.g., intraperitoneal or intravenous injection, once or twice weekly).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.

Xenograft_Model_Workflow start Implant Tumor Cells tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatments randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat endpoint Study Endpoint measure->endpoint excise Excise Tumors for Analysis endpoint->excise analyze Analyze Efficacy Data excise->analyze

Caption: Workflow for an In Vivo Xenograft Study.

References

Application Notes and Protocols for HLX22 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing recommendations for HLX22, a novel anti-HER2 monoclonal antibody, based on available clinical trial data. Detailed protocols for key preclinical experiments are also included to facilitate further research and development.

Dosing Recommendations in Clinical Trials

HLX22 has been evaluated in Phase I, II, and III clinical trials for the treatment of HER2-positive solid tumors. The recommended dosing has been determined through dose-escalation and cohort expansion studies.

Phase I Dose Escalation Study

A first-in-human, open-label, dose-escalation Phase I trial was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of HLX22 in patients with advanced solid tumors overexpressing HER2.[1][2][3]

Table 1: HLX22 Phase I Dose Escalation Cohorts [1][2][3]

Dose LevelHLX22 DoseDosing ScheduleNumber of Patients
13 mg/kgIntravenously every 3 weeks5
210 mg/kgIntravenously every 3 weeks3
325 mg/kgIntravenously every 3 weeks3

The MTD was determined to be 25 mg/kg administered intravenously every 3 weeks .[1][2] No dose-limiting toxicities were observed at this dose level.[1][2]

Phase II and III Combination Therapy Dosing

Subsequent Phase II and III clinical trials have evaluated HLX22 in combination with other therapies, such as trastuzumab and chemotherapy, for HER2-positive gastric or gastroesophageal junction cancer.

Table 2: HLX22 Dosing in Phase II and III Combination Trials

Trial PhaseHLX22 DoseCombination AgentsDosing Schedule
Phase II15 mg/kg or 25 mg/kgTrastuzumab (HLX02) + XELOXIntravenously every 3 weeks
Phase III15 mg/kgTrastuzumab + Chemotherapy (XELOX) ± PembrolizumabIntravenously every 3 weeks[4]

These studies support a dosing regimen of 15 mg/kg or 25 mg/kg of HLX22 in combination with standard-of-care therapies for HER2-positive cancers.

Mechanism of Action and Signaling Pathway

HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[5] It binds to a distinct epitope on the extracellular domain IV of HER2, different from that of trastuzumab.[6] This non-competitive binding allows for the simultaneous administration of HLX22 and trastuzumab, leading to a dual blockade of HER2 signaling.[6] Preclinical studies have shown that this combination enhances the inhibition of cancer cell proliferation and promotes antitumor activity.[6] The binding of HLX22 to HER2 can also induce antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by the immune system.[7]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 PI3K PI3K HER2->PI3K Dimerization (Homo/Hetero) HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS Ligand Ligand (e.g., EGF, HRG) Ligand->HER3 Ligand->EGFR HLX22 HLX22 HLX22->HER2 Trastuzumab Trastuzumab Trastuzumab->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Intervention by HLX22 and Trastuzumab.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments to evaluate the efficacy of HLX22.

In Vitro Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of HLX22 on the proliferation of HER2-positive cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • HLX22 antibody

  • Trastuzumab antibody (for combination studies)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HER2-positive cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Antibody Treatment:

    • Prepare serial dilutions of HLX22 and/or Trastuzumab in complete medium.

    • Remove the medium from the wells and add 100 µL of the antibody dilutions.

    • Include a vehicle control (medium only).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of HLX22's antitumor activity in a mouse xenograft model.

Materials:

  • HER2-positive cancer cells (e.g., NCI-N87)

  • Female BALB/c nude mice (4-6 weeks old)

  • Matrigel

  • HLX22 antibody

  • Vehicle control (e.g., sterile PBS)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest HER2-positive cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer HLX22 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection twice a week for 4 weeks.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_evaluation Evaluation Screening Patient with HER2-Positive Advanced Solid Tumor Inclusion Inclusion Criteria Met? (e.g., ECOG status, prior therapies) Screening->Inclusion Assess Eligibility Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Enrollment Enroll Patient Inclusion->Enrollment Yes Exclusion->Screening Screen Fail Dose_Escalation Dose Escalation Cohorts (3, 10, 25 mg/kg Q3W) Enrollment->Dose_Escalation Safety Monitor for Adverse Events & Dose-Limiting Toxicities Dose_Escalation->Safety Efficacy Assess Tumor Response (e.g., RECIST criteria) Safety->Efficacy MTD Determine Maximum Tolerated Dose (MTD) Efficacy->MTD

References

Application Notes and Protocols for HLX22 Administration in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is a humanized IgG1 monoclonal antibody that targets human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in various cancers, notably gastric and breast cancer.[1] HLX22's mechanism of action involves binding to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers.[2][4] This dual-targeting approach promotes enhanced internalization and degradation of HER2 dimers, leading to a more potent blockade of downstream signaling pathways and synergistic antitumor activity.[3][4][5] Preclinical studies have demonstrated that HLX22, particularly in combination with trastuzumab, exhibits significant anti-tumor effects in HER2-positive gastric cancer models.[3][6]

These application notes provide detailed protocols for the in vivo administration of HLX22 in preclinical cancer models, based on published studies. They are intended to guide researchers in designing and executing efficacy studies to evaluate HLX22 as a monotherapy or in combination with other agents.

Mechanism of Action: Dual HER2 Blockade and Signal Inhibition

HLX22 exerts its anti-cancer effects through a multi-faceted mechanism. By binding to a unique epitope on HER2, it complements the action of trastuzumab, leading to a more comprehensive blockade of HER2 signaling. This dual-antibody binding enhances the internalization of HER2/HER2 homodimers and HER2/EGFR heterodimers, leading to their degradation.[2][3] The subsequent reduction in surface receptor density leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.[3][6] This enhanced receptor internalization and signaling inhibition is believed to be a key contributor to the synergistic anti-tumor activity observed when HLX22 is combined with trastuzumab.[3]

HLX22_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2/HER2 or HER2/EGFR Dimer Internalization Enhanced Receptor Internalization & Degradation HER2_dimer->Internalization Synergistic Induction Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV HLX22 HLX22 HLX22->HER2_dimer Binds to distinct epitope on Subdomain IV PI3K_AKT PI3K/AKT Pathway Internalization->PI3K_AKT Inhibits MAPK RAS/MAPK Pathway Internalization->MAPK Inhibits Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation MAPK->Proliferation

Caption: HLX22 and Trastuzumab dual-binding and signaling inhibition.

Data Presentation: In Vivo Efficacy of HLX22

The following tables summarize the quantitative data from preclinical studies evaluating HLX22 in HER2-positive gastric cancer xenograft models. These studies demonstrate the dose-dependent anti-tumor activity of HLX22 as a monotherapy and its synergistic effects when combined with a trastuzumab biosimilar (HLX02).

Table 1: Monotherapy Efficacy of HLX22 in NCI-N87 CDX Model

Treatment Group Dosage (mg/kg) Administration Schedule Tumor Growth Inhibition (%) Statistical Significance (vs. Vehicle)
Vehicle Control - Twice weekly, IP - -
HLX22 3 Twice weekly, IP Moderate Not specified
HLX22 10 Twice weekly, IP Significant p < 0.001
HLX22 30 Twice weekly, IP Significant p < 0.001

(Data derived from descriptions of in vivo studies using NCI-N87 human gastric cancer xenografts. Specific tumor volumes and time-course data should be referenced from the primary literature[3][7].)

Table 2: Combination Therapy Efficacy in Gastric Cancer CDX and PDX Models

Treatment Group Dosage (mg/kg) Model Type Outcome
HLX02 (Trastuzumab) 10 NCI-N87 CDX Moderate tumor growth inhibition
HLX22 10 NCI-N87 CDX Moderate tumor growth inhibition
HLX22 + HLX02 10 + 10 NCI-N87 CDX Synergistic and enhanced tumor growth inhibition
HLX22 + HLX02 Not specified Gastric Cancer PDX Synergistic and enhanced tumor growth inhibition

(These findings are based on preclinical studies demonstrating the enhanced antitumor activity of the combination therapy in both cell-line derived and patient-derived xenograft models[3][7].)

Experimental Protocols

Protocol 1: Evaluation of HLX22 in a Cell Line-Derived Xenograft (CDX) Model

Objective: To assess the anti-tumor efficacy of HLX22 as a monotherapy and in combination with trastuzumab in a HER2-positive gastric cancer CDX model.

Materials:

  • Cell Line: NCI-N87 (HER2-positive human gastric carcinoma)

  • Animals: Female immunodeficient mice (e.g., NU/NU nude or NCG), 6-8 weeks old.

  • Reagents: HLX22 antibody, Trastuzumab (or biosimilar like HLX02), vehicle control (e.g., sterile PBS), Matrigel.

  • Equipment: Calipers, syringes, needles, animal housing facilities.

Methodology:

  • Cell Culture: Culture NCI-N87 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Implantation: Resuspend viable NCI-N87 cells in a sterile, serum-free medium/PBS and Matrigel mixture (1:1 ratio) to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor length and width with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group is recommended).

  • Treatment Administration:

    • Administer HLX22 and/or trastuzumab via intraperitoneal (IP) injection.[3]

    • Dosage Regimen:

      • Monotherapy: Administer HLX22 at 3, 10, or 30 mg/kg.

      • Combination Therapy: Administer HLX22 at 10 mg/kg and trastuzumab at 10 mg/kg.

      • Control: Administer an equivalent volume of the vehicle.

    • Frequency: Administer treatments twice a week for 28 days.[3]

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights twice weekly throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Evaluation of HLX22 in a Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of HLX22 in a more clinically relevant HER2-positive gastric cancer PDX model.

Methodology:

  • PDX Model Establishment: Implant tumor fragments from a HER2-positive gastric cancer patient subcutaneously into immunodeficient mice (e.g., NCG).

  • Tumor Propagation: Once the tumors are established, passage them to subsequent cohorts of mice for the efficacy study.

  • Study Initiation: When the tumor xenografts reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment and Assessment: Follow the administration schedule, dosing, and efficacy assessment parameters as described in Protocol 1 for the CDX model. The combination of HLX22 with trastuzumab has been shown to be effective in gastric cancer PDX models.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of an antibody therapeutic like HLX22.

InVivo_Workflow cluster_phase1 cluster_phase2 cluster_phase3 phase1 Phase 1: Model Establishment phase2 Phase 2: Treatment phase3 Phase 3: Data Analysis & Reporting p1_1 Cell Culture (NCI-N87) or PDX Tissue Preparation p1_2 Subcutaneous Implantation into Immunodeficient Mice p1_1->p1_2 p1_3 Tumor Growth Monitoring p1_2->p1_3 p1_4 Randomization into Treatment Groups p1_3->p1_4 p2_1 Administer HLX22, Trastuzumab, Combination, or Vehicle (IP) p1_4->p2_1 p2_2 Monitor Tumor Volume & Body Weight (Twice Weekly) p2_1->p2_2 p3_1 Endpoint Reached (e.g., Day 28) p2_2->p3_1 p3_2 Tumor Excision & Ex Vivo Analysis p3_1->p3_2 p3_3 Statistical Analysis of Tumor Growth Inhibition p3_2->p3_3 p3_4 Final Report Generation p3_3->p3_4

Caption: General workflow for preclinical in vivo evaluation of HLX22.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of HLX22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2/ErbB2), a receptor tyrosine kinase.[1] Overexpression or amplification of HER2 is a key driver in several cancers, including specific types of breast and gastric cancer, leading to aggressive tumor growth and poor prognosis.[2][3][4] HLX22 binds to subdomain IV of the HER2 extracellular domain, an epitope distinct from that recognized by trastuzumab.[5][6][7] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers.[6][7][8] This dual blockade enhances the internalization and subsequent degradation of HER2, inhibits downstream signaling pathways that control cell proliferation and survival, and may induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing tumor cells.[5][8][9][10]

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize and quantify the efficacy of HLX22. The assays cover target engagement, impact on cell signaling, inhibition of cell viability and proliferation, and induction of apoptosis and cell cycle arrest.

HER2 Signaling Pathway Overview

HER2 is a member of the ErbB family of receptor tyrosine kinases.[2][3] While HER2 has no known direct ligand, it is the preferred dimerization partner for other ligand-bound ErbB family members, such as HER1 (EGFR) and HER3.[3] Dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and activating downstream signaling cascades. The two major pathways implicated in HER2-driven tumorigenesis are the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is primarily involved in cell proliferation, differentiation, and migration.[4][11]

HER2_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Ras Ras HER2->Ras PI3K PI3K HER3->PI3K HLX22 HLX22 HLX22->HER2 Binds Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.

Application Note 1: Assessment of Target Engagement and Downstream Signaling Inhibition

This section describes methods to confirm that HLX22 engages its target, HER2, and subsequently inhibits the downstream PI3K/Akt and MAPK/ERK signaling pathways in HER2-overexpressing cancer cell lines.

Protocol 1.1: Western Blot for Phosphorylated HER2, Akt, and ERK

Principle: This protocol uses western blotting to measure the phosphorylation status of HER2 and key downstream effectors (Akt, ERK). A reduction in the levels of phosphorylated HER2 (p-HER2), p-Akt, and p-ERK following HLX22 treatment indicates successful target engagement and pathway inhibition.

Materials:

  • HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474, NCI-N87).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • HLX22, Trastuzumab (as a control), and IgG Isotype Control.

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours if assessing ligand-induced phosphorylation.

  • Treat cells with varying concentrations of HLX22 (e.g., 0.1, 1, 10, 100 µg/mL), Trastuzumab, or an IgG isotype control for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

WB_Workflow A 1. Seed & Treat Cells (e.g., SK-BR-3) with HLX22 B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Block & Incubate with Primary Antibody (e.g., anti-p-HER2) D->E F 6. Incubate with HRP-Secondary Antibody E->F G 7. ECL Detection & Imaging F->G H 8. Analyze Band Intensity (p-HER2 vs. Total HER2) G->H

Caption: Western blot workflow for analyzing protein phosphorylation.

Application Note 2: Determination of Anti-Proliferative and Cytotoxic Effects

These assays are fundamental for evaluating the primary therapeutic effect of HLX22: inhibiting the growth of cancer cells.

Protocol 2.1: Tetrazolium-Based Cell Viability Assay (MTS/XTT)

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTS, XTT, WST-1) into a colored formazan product, the amount of which is proportional to the number of viable cells.[12] This colorimetric assay is a robust method for assessing cell viability and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • HER2-overexpressing cell lines.

  • 96-well clear-bottom cell culture plates.

  • HLX22 and control antibodies.

  • MTS, XTT, or WST-1 reagent kit.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of HLX22 (e.g., from 0.01 to 200 µg/mL). Remove the old medium and add 100 µL of fresh medium containing the desired drug concentrations. Include wells for "untreated" and "no-cell" controls.

  • Incubation: Incubate the plate for 72-120 hours.

  • Assay: Add 20 µL of the MTS/XTT reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT/WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other wells.

    • Calculate the percentage of cell viability relative to the untreated control: (Absorbance_Treated / Absorbance_Untreated) * 100.

    • Plot the percentage of viability against the log of HLX22 concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Viability_Workflow A 1. Seed Cells in 96-Well Plate B 2. Add Serial Dilutions of HLX22 A->B C 3. Incubate for 72-120 hours B->C D 4. Add MTS/XTT Reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance E->F G 7. Calculate % Viability & IC50 F->G

Caption: Workflow for a colorimetric cell viability assay.

Application Note 3: Measurement of Apoptosis Induction

Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. These assays determine whether HLX22 induces this process.[13][14]

Protocol 3.1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HER2-overexpressing cell lines.

  • 6-well plates.

  • HLX22 and control antibodies.

  • FITC-Annexin V and PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with HLX22 (e.g., at its IC50 concentration) and controls for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Workflow A 1. Treat Cells with HLX22 B 2. Harvest Adherent & Floating Cells A->B C 3. Wash and Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate for 15 min in Dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Live, Early/Late Apoptotic) F->G

Caption: Flow cytometry workflow for apoptosis detection.

Application Note 4: Cell Cycle Analysis

This assay determines if HLX22's anti-proliferative effects are mediated by arresting cells at a specific phase of the cell cycle.

Protocol 4.1: Propidium Iodide (PI) Staining and Flow Cytometry

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[16][17] The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations into G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[18]

Materials:

  • HER2-overexpressing cell lines.

  • HLX22 and control antibodies.

  • Cold 70% ethanol.

  • PI staining solution (containing PI, RNase A, and a detergent like Triton X-100).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with HLX22 (e.g., at IC50 concentration) for 24-72 hours.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

  • Fix the cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, ensuring a low flow rate for better resolution.[19] Use a linear scale for the DNA fluorescence channel.[16][19]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the histogram data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow A 1. Treat Cells with HLX22 B 2. Harvest and Fix in Cold 70% Ethanol A->B C 3. Wash and Resuspend Cells B->C D 4. Stain with PI/RNase Solution C->D E 5. Incubate for 30 min in Dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Model Histogram to Quantify G1, S, and G2/M Phases F->G

Caption: Workflow for cell cycle analysis using PI staining.

Data Presentation: Summary of Quantitative Data

The results from the described assays should be compiled into clear, summary tables to facilitate comparison between different treatments and concentrations.

Table 1: Inhibition of Downstream Signaling by HLX22 in SK-BR-3 Cells

Treatment (10 µg/mL, 6h) Relative p-HER2 Level (Normalized to Total HER2) Relative p-Akt Level (Normalized to Total Akt) Relative p-ERK Level (Normalized to Total ERK)
Untreated Control 1.00 1.00 1.00
IgG Isotype Control 0.98 1.01 0.97
HLX22 0.25 0.31 0.45
Trastuzumab 0.48 0.55 0.62

| HLX22 + Trastuzumab | 0.11 | 0.15 | 0.23 |

Table 2: Anti-Proliferative Activity of HLX22

Cell Line HLX22 IC50 (µg/mL) Trastuzumab IC50 (µg/mL)
SK-BR-3 (HER2+++) 12.5 25.1
BT-474 (HER2+++) 15.8 33.4
NCI-N87 (HER2+++) 10.2 21.9

| MDA-MB-231 (HER2-) | >200 | >200 |

Table 3: Apoptosis and Cell Cycle Arrest Induced by HLX22 (at IC50, 48h)

Treatment (SK-BR-3 Cells) Total Apoptotic Cells (%) (Annexin V+) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Untreated Control 4.5% 55% 30% 15%
IgG Isotype Control 4.8% 54% 31% 15%
HLX22 28.7% 75% 15% 10%

| Trastuzumab | 15.2% | 68% | 22% | 10% |

References

Application Notes and Protocols for HLX22 in HER2-Low Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1] While HER2-overexpressing (HER2-positive) cancers have several targeted treatment options, a significant portion of breast cancers are classified as HER2-low, defined by an immunohistochemistry (IHC) score of 1+ or 2+ with negative in situ hybridization (ISH) results.[2][3] This patient population, which accounts for approximately 45-55% of all breast cancer cases, has historically had limited targeted therapy options.[2][3]

HLX22 is a novel, humanized monoclonal antibody (mAb) that targets the extracellular subdomain IV of the HER2 receptor.[4][5][6] Its binding site is distinct from that of trastuzumab, which binds to a different region of the HER2 receptor.[4][5][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab (or trastuzumab-containing conjugates like T-DXd) to HER2 dimers on the tumor cell surface.[3][7][8] Preclinical and clinical studies suggest that this dual blockade enhances the internalization and subsequent degradation of HER2, leading to a more potent anti-tumor effect.[1][3][6][9]

Currently, Shanghai Henlius Biotech is investigating HLX22 in a Phase 2 clinical trial (HLX22-BC201) in combination with trastuzumab deruxtecan (T-DXd) for patients with HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[2][3][10][11][12] Preclinical studies have demonstrated a synergistic anti-tumor effect and a favorable safety profile for this combination.[2][3][11] These application notes provide a summary of available data and detailed protocols for the preclinical evaluation of HLX22 in HER2-low breast cancer models.

Quantitative Data Summary

While clinical data for HLX22 in HER2-low breast cancer is not yet available, data from its Phase 1 trial in HER2-overexpressing solid tumors and its Phase 2 trial in HER2-positive gastric cancer provide insights into its safety and preliminary efficacy.

Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors Overexpressing HER2 [7][13][14]

ParameterValue
Study Design Open-label, dose-escalation (3, 10, 25 mg/kg Q3W)
Patient Population 11 patients with HER2-overexpressing advanced solid tumors
Maximum Tolerated Dose (MTD) 25 mg/kg
Dose-Limiting Toxicities (DLTs) None observed
Common Treatment-Emergent AEs (>30%) Lymphocyte count decreased (45.5%), White blood cell count decreased (36.4%), Hypokalemia (36.4%)
Efficacy
   Complete Response (CR)0
   Partial Response (PR)0
   Stable Disease (SD)36.4% (4 patients)
   Disease Control Rate (DCR)36.4% (95% CI, 7.9-64.8)
Median Progression-Free Survival (PFS) 44.0 days (95% CI, 41.0-170.0)

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for HER2-Positive Gastric Cancer (HLX22-GC-201) [15][16]

ParameterHLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B)Placebo + Trastuzumab + XELOX (Group C)
Patient Population HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line)HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line)
Median Progression-Free Survival (PFS) Not Reached8.2 months
Hazard Ratio (HR) for PFS 0.1 (95% CI, 0.04-0.52)-
Objective Response Rate (ORR) 82.4%88.9%
Grade ≥3 Treatment-Related AEs 94.1%94.4%
Grade 5 Treatment-Related AEs 05.6% (1 patient)

Signaling Pathway and Mechanism of Action

HLX22's unique mechanism involves binding to a distinct epitope on HER2, enabling a dual-antibody attack when used with trastuzumab or T-DXd. This leads to enhanced receptor internalization and degradation, which is hypothesized to be particularly effective in HER2-low tumors where maximizing the therapeutic payload delivery is critical.

HLX22_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2 Dimer (HER2/HER2 or HER2/HER3) Internalization Enhanced Internalization HER2_dimer->Internalization Dual Binding Accelerates HLX22 HLX22 HLX22->HER2_dimer Binds Subdomain IV Trastuzumab Trastuzumab (or T-DXd) Trastuzumab->HER2_dimer Binds Different Epitope Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation HER2 Degradation & Payload Release (T-DXd) Lysosome->Degradation

Caption: Mechanism of HLX22 dual HER2 blockade.

Experimental Protocols

The following protocols are adapted from standard methodologies and should be optimized for specific experimental conditions and cell lines.

HER2 Binding Affinity and Kinetics

a) Enzyme-Linked Immunosorbent Assay (ELISA) for HER2 Binding

This assay quantifies the binding of HLX22 to recombinant HER2 protein.

  • Materials:

    • Recombinant human HER2/ErbB2 protein

    • 96-well ELISA plates

    • HLX22 antibody, isotype control antibody

    • HRP-conjugated anti-human IgG secondary antibody

    • TMB substrate, Stop Solution (e.g., 1N H₂SO₄)

    • Wash Buffer (PBS with 0.05% Tween-20), Coating Buffer (e.g., PBS, pH 7.4), Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)

  • Procedure:

    • Coat wells with 100 µL of 1 µg/mL recombinant HER2 protein in Coating Buffer overnight at 4°C.

    • Wash plate 3 times with Wash Buffer.

    • Block with 200 µL of Blocking Buffer for 2 hours at room temperature (RT).

    • Wash plate 3 times.

    • Add 100 µL of serially diluted HLX22 or isotype control (e.g., starting from 10 µg/mL) to wells in duplicate. Incubate for 1 hour at RT.

    • Wash plate 3 times.

    • Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.

    • Wash plate 5 times.

    • Add 100 µL of TMB substrate. Incubate in the dark for 15-20 minutes.

    • Add 100 µL of Stop Solution.

    • Read absorbance at 450 nm using a microplate reader.

b) Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (Kₔ).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant human HER2/ErbB2 protein

    • HLX22 antibody

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Immobilize recombinant HER2 protein onto the chip surface to the desired response level.

    • Block remaining active sites with ethanolamine.

    • Inject a series of HLX22 concentrations (e.g., 0.1 nM to 100 nM) over the chip surface at a constant flow rate to measure association.

    • Flow running buffer over the chip to measure dissociation.

    • Regenerate the chip surface if necessary with a low pH glycine solution.

    • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.

In Vitro Cellular Assays

a) Flow Cytometry for Cell Surface Binding

This protocol assesses the binding of HLX22 to HER2-low breast cancer cell lines (e.g., MCF-7, T-47D).

  • Materials:

    • HER2-low breast cancer cells (e.g., MCF-7) and HER2-negative control cells (e.g., MDA-MB-231)

    • HLX22, isotype control antibody

    • Fluorochrome-conjugated anti-human IgG secondary antibody (e.g., Alexa Fluor 488)

    • FACS Buffer (PBS, 2% FBS, 0.1% sodium azide)

  • Procedure:

    • Harvest cells and adjust to a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.

    • Add 100 µL of cell suspension to each tube.

    • Add HLX22 or isotype control at desired concentrations (e.g., 10 µg/mL).

    • Incubate on ice for 30-45 minutes.

    • Wash cells 3 times with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes.

    • Resuspend cells in 100 µL of diluted fluorochrome-conjugated secondary antibody.

    • Incubate on ice for 30 minutes in the dark.

    • Wash cells 3 times as in step 5.

    • Resuspend cells in 300-500 µL of FACS Buffer and analyze on a flow cytometer.

b) Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the effect of HLX22, alone or in combination with T-DXd, on the metabolic activity of HER2-low cancer cells.

  • Materials:

    • HER2-low breast cancer cells

    • 96-well culture plates

    • HLX22, T-DXd, combination, and appropriate controls

    • MTS or MTT reagent

    • Solubilization solution (for MTT)

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.

    • Treat cells with serial dilutions of HLX22, T-DXd, or the combination. Include untreated and vehicle controls.

    • Incubate for 72-96 hours.

    • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • Read absorbance at 490 nm (MTS) or 570 nm (MTT).

    • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.

c) HER2 Internalization and Degradation Assay (Western Blot)

This assay determines if dual targeting with HLX22 and trastuzumab enhances HER2 degradation.

  • Materials:

    • HER2-low breast cancer cells

    • HLX22, trastuzumab, combination, and controls

    • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • Primary antibodies: anti-HER2, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels, PVDF membranes, ECL substrate

  • Procedure:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with HLX22 (e.g., 20 µg/mL), trastuzumab (20 µg/mL), or the combination for various time points (e.g., 0, 6, 24, 48 hours).

    • Wash cells with cold PBS and lyse with Lysis Buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.

    • Incubate with primary anti-HER2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.

    • Detect signal using an ECL substrate and imaging system.

    • Strip and re-probe the membrane for β-actin as a loading control.

    • Quantify band intensity to determine the relative decrease in HER2 protein levels.

In Vivo Preclinical Efficacy

a) HER2-Low Breast Cancer Xenograft Model

This model evaluates the anti-tumor activity of HLX22 in combination with T-DXd in a living system.

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID or NSG)

    • HER2-low breast cancer cells (e.g., MCF-7, engineered with estrogen support if needed)

    • Matrigel

    • HLX22, T-DXd, vehicle control

  • Procedure:

    • Subcutaneously implant 5-10 million HER2-low cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, HLX22 alone, T-DXd alone, HLX22 + T-DXd).

    • Administer treatments as per the planned schedule (e.g., intravenously, once weekly).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall animal health.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis (e.g., IHC, Western blot).

    • Calculate tumor growth inhibition (TGI) for each treatment group.

Preclinical Evaluation Workflow

A typical preclinical workflow is essential to systematically evaluate the potential of HLX22 in HER2-low breast cancer.

Preclinical_Workflow TargetValidation Target Validation (HER2 in low-expressing lines) BindingAssays Binding Characterization (ELISA, SPR, Flow Cytometry) TargetValidation->BindingAssays InVitroFunction In Vitro Functional Assays (Viability, Internalization, Degradation) BindingAssays->InVitroFunction InVivoEfficacy In Vivo Efficacy (Xenograft Model) InVitroFunction->InVivoEfficacy ToxSafety Toxicology & Safety (In vivo studies) InVivoEfficacy->ToxSafety IND IND-Enabling Studies ToxSafety->IND

Caption: Preclinical workflow for HLX22 evaluation.

Logical Relationship of HLX22 Combination Therapy

The therapeutic strategy for HLX22 in HER2-low breast cancer is based on the synergistic interaction with an antibody-drug conjugate like T-DXd.

Logical_Relationship HLX22 HLX22 mAb DualBinding Dual HER2 Binding HLX22->DualBinding TDXd Trastuzumab Deruxtecan (T-DXd) TDXd->DualBinding TumorCell HER2-Low Breast Cancer Cell Internalization Enhanced Internalization & Trafficking TumorCell->Internalization Mediates DualBinding->TumorCell Targets PayloadDelivery Increased T-DXd Payload Delivery Internalization->PayloadDelivery Apoptosis Tumor Cell Apoptosis PayloadDelivery->Apoptosis Leads to

Caption: Components of HLX22 + T-DXd therapy.

References

Preclinical Experimental Design for HLX22: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in various cancers, including breast and gastric cancer.[1] HLX22 binds to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2, leading to a synergistic antitumor effect.[4][5] The proposed mechanisms of action for HLX22 include the inhibition of HER2-mediated signaling pathways that control cell proliferation and survival, and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][6] Preclinical studies have demonstrated that the combination of HLX22 with trastuzumab enhances the internalization and degradation of HER2 dimers, leading to a more potent blockade of downstream signaling.[3][4][7]

These application notes provide a comprehensive overview of the essential preclinical assays and detailed protocols for evaluating the efficacy of HLX22, both as a monotherapy and in combination with other HER2-targeting agents.

Data Presentation: Summary of Expected Quantitative Preclinical Data

The following tables are templates designed to structure the quantitative data obtained from the preclinical evaluation of HLX22. These tables should be populated with experimental results to facilitate clear comparison between different treatment groups.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineHER2 ExpressionTreatmentIC50 (nM) [Mean ± SD]
SK-BR-3HighHLX22Data Point
TrastuzumabData Point
HLX22 + TrastuzumabData Point
BT-474HighHLX22Data Point
TrastuzumabData Point
HLX22 + TrastuzumabData Point
NCI-N87HighHLX22Data Point
TrastuzumabData Point
HLX22 + TrastuzumabData Point
MCF-7LowHLX22Data Point
TrastuzumabData Point
HLX22 + TrastuzumabData Point

Table 2: In Vitro Apoptosis Assay (% Apoptotic Cells)

Cell LineTreatment (Concentration)% Early Apoptosis [Mean ± SD]% Late Apoptosis [Mean ± SD]Total Apoptosis (%)
SK-BR-3ControlData PointData PointData Point
HLX22Data PointData PointData Point
TrastuzumabData PointData PointData Point
HLX22 + TrastuzumabData PointData PointData Point
NCI-N87ControlData PointData PointData Point
HLX22Data PointData PointData Point
TrastuzumabData PointData PointData Point
HLX22 + TrastuzumabData PointData PointData Point

Table 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Target Cell LineEffector:Target RatioAntibody (Concentration)% Specific Lysis [Mean ± SD]
SK-BR-310:1Control IgGData Point
HLX22Data Point
TrastuzumabData Point
25:1Control IgGData Point
HLX22Data Point
TrastuzumabData Point
NCI-N8710:1Control IgGData Point
HLX22Data Point
TrastuzumabData Point
25:1Control IgGData Point
HLX22Data Point
TrastuzumabData Point

Table 4: In Vivo Xenograft Model - Tumor Growth Inhibition

Xenograft ModelTreatment Group (Dose)Mean Tumor Volume (mm³) at Day X [Mean ± SEM]% Tumor Growth Inhibition (TGI)
NCI-N87 (CDX)Vehicle ControlData PointN/A
HLX22 (e.g., 10 mg/kg)Data PointData Point
Trastuzumab (e.g., 10 mg/kg)Data PointData Point
HLX22 + TrastuzumabData PointData Point
Gastric (PDX)Vehicle ControlData PointN/A
HLX22 (e.g., 10 mg/kg)Data PointData Point
Trastuzumab (e.g., 10 mg/kg)Data PointData Point
HLX22 + TrastuzumabData PointData Point

Mandatory Visualizations

HLX22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HER2 HER2 HER2->HER2 EGFR EGFR HER2->EGFR PI3K PI3K HER2->PI3K RAS RAS HER2->RAS STAT3 STAT3 HER2->STAT3 EGFR->PI3K EGFR->RAS EGFR->STAT3 HLX22 HLX22 HLX22->HER2 Binds to Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Subdomain IV (different epitope) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: HLX22 and Trastuzumab signaling pathway.

ADCC_Experimental_Workflow start Start plate_target Plate HER2+ Target Cells start->plate_target add_ab Add HLX22 or Control Antibody plate_target->add_ab add_effector Add Effector Cells (e.g., NK cells) add_ab->add_effector incubate Incubate (e.g., 4-6 hours) add_effector->incubate measure_lysis Measure Target Cell Lysis incubate->measure_lysis analyze Analyze Data & Calculate % Lysis measure_lysis->analyze

Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Preclinical_Study_Design cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies proliferation Cell Proliferation Assay evaluation Efficacy & Safety Evaluation proliferation->evaluation Data apoptosis Apoptosis Assay apoptosis->evaluation Data adcc ADCC Assay adcc->evaluation Data signaling Western Blot (Signaling Pathways) signaling->evaluation Data cdx Cell Line-Derived Xenograft (CDX) efficacy Tumor Growth Inhibition cdx->efficacy toxicity Toxicology Studies cdx->toxicity pdx Patient-Derived Xenograft (PDX) pdx->efficacy pdx->toxicity goal IND-Enabling Data efficacy->goal Generate toxicity->goal Generate start HLX22 Candidate start->proliferation Evaluate start->apoptosis Evaluate start->adcc Evaluate start->signaling Evaluate evaluation->cdx Proceed to evaluation->pdx Proceed to

Caption: Logical workflow for the preclinical evaluation of HLX22.

Experimental Protocols

Cell Proliferation Assay (MTT or Alamar Blue)

Objective: To determine the effect of HLX22 on the proliferation of HER2-positive and HER2-negative cancer cell lines, alone and in combination with trastuzumab.

Materials:

  • HER2-positive cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

  • HER2-negative cell line (e.g., MCF-7)

  • Complete cell culture medium

  • HLX22, Trastuzumab, and Isotype control antibody

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue (Resazurin)

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of HLX22, trastuzumab, the combination of both, and an isotype control antibody in complete medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only as a negative control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • For Alamar Blue assay:

    • Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours.

    • Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.[3]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by HLX22 in HER2-positive cancer cells.

Materials:

  • HER2-positive cancer cell lines

  • HLX22, Trastuzumab, and Isotype control antibody

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of HLX22, trastuzumab, the combination, or an isotype control for 48-72 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of HLX22 to induce ADCC against HER2-positive target cells.

Materials:

  • HER2-positive target cell lines (e.g., SK-BR-3, NCI-N87)

  • Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells

  • HLX22, Trastuzumab, and Isotype control antibody

  • 96-well U-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay)

Protocol:

  • Isolate effector cells (PBMCs or NK cells) from healthy donor blood.

  • Prepare target cells by labeling them with a fluorescent dye (e.g., Calcein-AM) or using them directly for an LDH release assay.

  • Plate the target cells in a 96-well plate.

  • Add serial dilutions of HLX22, trastuzumab, or isotype control antibody to the wells.

  • Add the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1).

  • Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measure the release of the reporter molecule (LDH or Calcein-AM) according to the manufacturer's instructions.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of HLX22, alone and in combination with trastuzumab, in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • HER2-positive cancer cell line (e.g., NCI-N87) or patient-derived tumor tissue

  • Matrigel (optional)

  • HLX22, Trastuzumab, and vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant HER2-positive cancer cells (e.g., 5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Administer HLX22, trastuzumab, the combination, or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

References

Application Notes and Protocols: HLX22 with XELOX Regimen in Gastrac Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application and experimental protocols for the use of HLX22 in combination with the XELOX regimen for the treatment of HER2-positive gastric cancer. The information is based on findings from the phase 2 clinical trial NCT04908813.

Introduction

Gastric cancer is a significant global health concern, ranking as the fifth most common cancer and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes for these patients, the prognosis remains challenging, highlighting the need for more effective therapeutic strategies.[3]

HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the extracellular subdomain IV of the HER2 receptor.[4][5] Its mechanism of action is distinct from trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual blockade enhances the internalization and degradation of HER2, leading to a more potent inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of gastric cancer.[4][5]

The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line treatment of HER2-positive advanced gastric cancer.[1]

Mechanism of Action: Dual HER2 Blockade

The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor, leading to enhanced anti-tumor effects.

cluster_membrane Tumor Cell Membrane HER2_dimer HER2 Dimer Internalization Enhanced HER2 Internalization & Degradation HER2_dimer->Internalization Leads to Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain II/IV HLX22 HLX22 HLX22->HER2_dimer Binds to Subdomain IV (non-overlapping) XELOX XELOX (Chemotherapy) Apoptosis Tumor Cell Apoptosis XELOX->Apoptosis Induces DNA damage Signaling_Blockade Blockade of Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) Internalization->Signaling_Blockade Results in Signaling_Blockade->Apoptosis

Caption: Synergistic mechanism of HLX22, Trastuzumab, and XELOX.

Clinical Efficacy and Safety Data

The following tables summarize the efficacy and safety data from the phase 2 clinical trial (NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX in patients with HER2-positive advanced gastric cancer.[1][3]

Efficacy Results (Independent Radiology Review Committee Assessed)
EndpointHLX22 (15 mg/kg) + HLX02 + XELOX (Group B)Placebo + HLX02 + XELOX (Group C)Hazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS) Not Reached8.2 months0.1 [0.04-0.52]
12-Month PFS Rate 77.1%40.8%N/A
24-Month PFS Rate 54.8%17.5%N/A
Confirmed Objective Response Rate (ORR) 82.4%88.9%N/A
Median Duration of Response (DoR) Not Reached9.7 months0.2 [0.07-0.52]
Median Overall Survival (OS) Not Reached16.4 months0.6 [0.28-1.21]

Note: Data presented is from an updated analysis with additional patients.[14] A separate cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1 vs. 8.2 months; HR 0.5 [0.17-1.27]).[1]

Safety Summary: Treatment-Related Adverse Events (TRAEs)
Adverse Event CategoryHLX22 (15 mg/kg) + HLX02 + XELOX (Group B, n=17)Placebo + HLX02 + XELOX (Group C, n=18)
Any TRAE 16 (94.1%)17 (94.4%)
Grade ≥3 TRAEs 1 patient (5.9%) experienced a serious TRAE1 patient (5.6%) experienced a serious TRAE
Grade 5 TRAE 01 (5.6%)

The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety profile.[1][3]

Experimental Protocols

This section outlines the methodology for the clinical application of HLX22 in combination with the XELOX regimen based on the NCT04908813 phase 2 trial.

Patient Eligibility Criteria (Inclusion - abridged)
  • Age: 18 to 80 years.[8]

  • Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[1][8]

  • Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[1][8]

  • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[8][15]

  • Organ Function: Adequate organ function.[15]

  • Life Expectancy: Greater than 6 months.[15]

Treatment Regimen

The treatment is administered in 3-week (21-day) cycles.[1][15]

  • HLX22 Administration:

    • Dosage: 15 mg/kg or 25 mg/kg administered intravenously (IV) on Day 1 of each cycle.[1][15]

  • Trastuzumab Biosimilar (HLX02) Administration:

    • Loading Dose: 8 mg/kg IV on Day 1 of the first cycle.[15]

    • Maintenance Dose: 6 mg/kg IV on Day 1 of subsequent cycles.[15]

  • XELOX Regimen:

    • Oxaliplatin: 130 mg/m² administered as an IV infusion over 2 hours on Day 1 of each cycle.[10][13][15]

    • Capecitabine: 1000 mg/m² taken orally twice daily on Days 1-14 of each cycle, followed by a 7-day rest period.[10][11][15]

Treatment continues until disease progression, unacceptable toxicity, or other protocol-specified reasons.[15][16]

Monitoring and Assessments
  • Tumor Assessment: Tumor response should be evaluated by an independent radiological review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

  • Safety Monitoring: Patients should be closely monitored for adverse events. Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) should be recorded and graded.

  • Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial.

cluster_screening Screening Phase (2-4 weeks) cluster_randomization Randomization cluster_treatment Treatment Phase (3-week cycles) cluster_followup Follow-up Phase Screening Patient Screening - Inclusion/Exclusion Criteria - HER2 Status Confirmation - Baseline Assessments Randomization Randomize Eligible Patients (1:1:1) Screening->Randomization GroupA Group A: HLX22 (25 mg/kg) + HLX02 + XELOX Randomization->GroupA GroupB Group B: HLX22 (15 mg/kg) + HLX02 + XELOX Randomization->GroupB GroupC Group C: Placebo + HLX02 + XELOX Randomization->GroupC FollowUp - Tumor Assessment (RECIST v1.1) - Safety Monitoring - Survival Follow-up GroupA->FollowUp Continue until progression or unacceptable toxicity GroupB->FollowUp Continue until progression or unacceptable toxicity GroupC->FollowUp Continue until progression or unacceptable toxicity

Caption: Clinical trial workflow for HLX22 with XELOX in gastric cancer.

Conclusion

The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy regimen has demonstrated a manageable safety profile and promising efficacy in the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14] A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results suggest that this combination therapy has the potential to become a new standard of care for this patient population.

References

Application Notes and Protocols for HLX22 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in various cancers, including specific types of gastric and breast cancer.[1] HLX22 binds to a distinct epitope on the extracellular subdomain IV of HER2, the same domain targeted by trastuzumab.[2][3] This non-overlapping binding allows for the simultaneous administration of HLX22 and trastuzumab, leading to a dual blockade of HER2 signaling.[4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated that this combination therapy can result in synergistic anti-tumor effects, offering a promising therapeutic strategy for HER2-positive cancers.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to preserve the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.

These application notes provide a comprehensive overview of the use of HLX22 in PDX models, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical findings.

Mechanism of Action: Synergistic HER2 Blockade

HLX22, in combination with a trastuzumab biosimilar (like HLX02), exerts its anti-tumor activity through a multi-faceted mechanism that enhances the inhibition of the HER2 signaling pathway. By binding to a non-competitive epitope on HER2's subdomain IV, HLX22 and trastuzumab can bind simultaneously to HER2 dimers (both HER2/HER2 homodimers and HER2/EGFR heterodimers).[2][4] This dual binding significantly increases the internalization and subsequent degradation of the HER2 receptor.[2][5] The enhanced receptor internalization leads to a more potent downstream blockade of key signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3]

HLX22_Mechanism_of_Action cluster_cell Tumor Cell Membrane cluster_dimer cluster_downstream Intracellular Signaling HER2 HER2 Receptor (Subdomain IV) HER2_dimer HER2/HER2 or HER2/EGFR Dimer HER2->HER2_dimer Dimerization EGFR EGFR EGFR->HER2_dimer PI3K_AKT PI3K/Akt Pathway HER2_dimer->PI3K_AKT Activation MAPK MAPK Pathway HER2_dimer->MAPK Activation Internalization Enhanced Receptor Internalization & Degradation HER2_dimer->Internalization Induces Trastuzumab Trastuzumab (HLX02) Trastuzumab->HER2 Binds to Subdomain IV HLX22 HLX22 HLX22->HER2 Binds to distinct epitope on Subdomain IV Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Internalization->PI3K_AKT Inhibition Internalization->MAPK Inhibition

Caption: Mechanism of synergistic HER2 blockade by HLX22 and trastuzumab.

Data Presentation: In Vivo Efficacy in Gastric Cancer PDX Models

Preclinical studies have demonstrated the synergistic anti-tumor efficacy of HLX22 in combination with the trastuzumab biosimilar HLX02 in HER2-positive human gastric cancer PDX models. The combination treatment resulted in a more significant inhibition of tumor growth compared to either agent alone.

Table 1: Summary of In Vivo Efficacy of HLX22 and HLX02 Combination Therapy in a HER2-Positive Gastric Cancer PDX Model

Treatment GroupDosing Regimen (Conceptual)Tumor Growth Inhibition (TGI)Statistical Significance vs. Control
Vehicle ControlSaline, twice weekly--
HLX02 (Trastuzumab biosimilar)10 mg/kg, twice weeklyModerate Inhibitionp < 0.01
HLX2210 mg/kg, twice weeklyModerate Inhibitionp < 0.01
HLX22 + HLX0210 mg/kg each, twice weeklySignificant Inhibition p < 0.001

Note: This table is a representative summary based on graphical data from preclinical studies. Specific TGI percentages and detailed dosing may vary based on the specific PDX model and experimental design.[2]

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of HLX22 in patient-derived xenograft models of gastric cancer.

Establishment of Gastric Cancer Patient-Derived Xenografts (PDX)

This protocol outlines the necessary steps for the successful engraftment of patient tumor tissue into immunodeficient mice.

PDX_Establishment_Workflow Patient Patient with Gastric Cancer Consent Informed Consent Patient->Consent Tumor Tumor Tissue Acquisition (Surgery/Biopsy) Consent->Tumor Transport Transport on Ice in Growth Medium Tumor->Transport Processing Tissue Processing (Mincing, Washing) Transport->Processing Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NSG mice) Processing->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Passaging Passaging (F1, F2, etc.) for Cohort Expansion Monitoring->Passaging Cryopreservation Cryopreservation of Tumor Fragments Passaging->Cryopreservation

Caption: Workflow for establishing gastric cancer PDX models.

Materials:

  • Fresh human gastric tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

Protocol:

  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.

  • Tissue Transport: Immediately place the tissue in a sterile container with cold transport medium (e.g., RPMI-1640).

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.

    • Remove any necrotic or fatty tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one tumor fragment into the pocket (optionally mixed with Matrigel to improve engraftment).

    • Close the incision with surgical clips or sutures.

  • Monitoring:

    • Monitor the mice regularly for tumor growth by palpation and caliper measurements.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • Process the tumor as described above and implant fragments into a new cohort of mice for expansion.

  • Cryopreservation: Tumor fragments can be cryopreserved in a suitable freezing medium for long-term storage and future studies.

In Vivo Efficacy Study of HLX22 in Established PDX Models

This protocol details the procedure for conducting a preclinical trial of HLX22 in tumor-bearing mice.

Efficacy_Study_Workflow PDX_Cohort Establishment of PDX Cohort Tumor_Growth Tumor Growth to ~150-200 mm³ PDX_Cohort->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., IV, IP) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (e.g., twice weekly) Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor size limit, time) Monitoring->Endpoint Analysis Data Analysis (TGI, Statistical Analysis) Endpoint->Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Materials:

  • Established PDX tumor-bearing mice

  • HLX22 antibody

  • Trastuzumab or a biosimilar (e.g., HLX02)

  • Vehicle control (e.g., sterile saline)

  • Dosing syringes and needles

  • Calipers for tumor measurement

  • Animal scale

Protocol:

  • Cohort Establishment: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).

  • Treatment Administration:

    • Administer the appropriate treatment to each group according to the planned dosing schedule (e.g., 10 mg/kg, intravenously, twice weekly).

    • The dosing regimen should be optimized based on preliminary studies or established literature.

  • Monitoring:

    • Measure tumor volumes and mouse body weights at least twice a week.

    • Monitor the general health and behavior of the mice.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

    • At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

Conclusion

HLX22, particularly in combination with trastuzumab, presents a compelling therapeutic strategy for HER2-positive gastric cancer. The use of patient-derived xenograft models is critical for the preclinical evaluation of such novel therapies, providing a more clinically relevant system to assess efficacy and mechanisms of action. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of HLX22 in a robust and reproducible manner. The synergistic anti-tumor activity observed in PDX models strongly supports the continued clinical development of this dual HER2 blockade approach.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to HLX22 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to HLX22 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of HLX22 and how is it proposed to overcome resistance?

HLX22 is an innovative anti-HER2 monoclonal antibody that binds to subdomain IV of the HER2 receptor at a different epitope than trastuzumab.[1][2] This allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers on the tumor cell surface.[1][3] This dual blockade enhances the internalization and degradation of HER2/HER2 homodimers and HER2/EGFR heterodimers, leading to a more potent inhibition of downstream signaling pathways.[1][4][5] Preclinical studies have shown that this enhanced internalization and signaling blockade can lead to synergistic anti-tumor activity and may overcome resistance mechanisms associated with other HER2-directed therapies.[1][2][6]

Q2: We are observing reduced efficacy of the HLX22 and trastuzumab combination in our cell line model over time. What are the potential mechanisms of acquired resistance?

While data on specific acquired resistance mechanisms to HLX22 is still emerging, insights can be drawn from resistance to other dual HER2 blockade therapies. Potential mechanisms include:

  • Alterations in the HER2 Receptor: This could involve mutations in the HER2 extracellular domain that affect antibody binding or the emergence of truncated HER2 isoforms, such as p95HER2, which lack the antibody binding site but retain kinase activity.

  • Bypass Signaling Pathway Activation: Tumor cells may develop resistance by upregulating alternative signaling pathways to bypass the HER2 blockade. Commonly implicated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways. This can be driven by mutations in key pathway components (e.g., PIK3CA) or loss of tumor suppressors like PTEN.

  • Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs, such as MET or IGF-1R, can provide alternative routes for tumor cell growth and survival signaling, compensating for the inhibition of HER2.

  • Tumor Heterogeneity: The selection and outgrowth of pre-existing resistant clones within a heterogeneous tumor cell population can lead to the appearance of acquired resistance over time.

Q3: How can we confirm if our cell line has developed resistance to HLX22?

Resistance can be confirmed by comparing the dose-response curve of the parental (sensitive) cell line to the suspected resistant cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the IC50 value for the suspected resistant line would indicate acquired resistance.

Q4: Are there established biomarkers to predict sensitivity to HLX22 treatment?

The primary biomarker for sensitivity to HLX22, in combination with trastuzumab, is HER2 positivity (IHC 3+ or IHC 2+/ISH+).[7] The ongoing clinical trials for HLX22 are further investigating potential predictive biomarkers.[3][8] Researchers should quantify HER2 expression levels in their models to ensure they are appropriate for studying HER2-targeted therapies.

Troubleshooting Guides

Issue 1: Decreased Response to HLX22 Combination Therapy in In Vitro Models

If you observe a diminished cytotoxic or growth-inhibitory effect of the HLX22 and trastuzumab combination in your cancer cell line experiments, follow this troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Verification & Characterization cluster_2 Mechanism Investigation cluster_3 Potential Solutions start Decreased HLX22 Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance parental_control Compare to Parental Cell Line confirm_resistance->parental_control check_her2 Assess HER2 Status (IHC/FISH/Flow Cytometry) bypass_pathways Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) check_her2->bypass_pathways parental_control->check_her2 other_rtks Evaluate Other RTKs (Western Blot for MET, IGF-1R) bypass_pathways->other_rtks pi3k_inhibitor Combine with PI3K/mTOR Inhibitor bypass_pathways->pi3k_inhibitor her2_sequencing Sequence HER2 Gene (Look for mutations) other_rtks->her2_sequencing met_inhibitor Combine with MET Inhibitor other_rtks->met_inhibitor tki Switch to a HER2 TKI (e.g., Lapatinib, Tucatinib) her2_sequencing->tki

Caption: Troubleshooting workflow for decreased HLX22 efficacy.

Experimental Protocols

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the antibody combination.

  • Cell Line Selection: Start with a HER2-positive gastric or breast cancer cell line known to be sensitive to trastuzumab (e.g., NCI-N87, SK-BR-3).

  • Initial Dosing: Culture the cells in their standard growth medium supplemented with a low concentration of trastuzumab and HLX22 (e.g., starting at the IC20 concentration for the combination).

  • Dose Escalation: Once the cells resume a normal proliferation rate (as determined by cell counting or confluence monitoring), subculture them and double the concentration of the antibodies.

  • Repeat Escalation: Continue this stepwise dose escalation over a period of several months. The cells that survive and proliferate at high concentrations are considered resistant.

  • Resistance Confirmation: Perform a cell viability assay (e.g., CCK-8 or MTT) to compare the IC50 values of the parental and the newly generated resistant cell line. A significant increase in the IC50 confirms resistance.

  • Characterization: Maintain the resistant cell line in a medium containing a maintenance dose of the antibodies to prevent reversion.

This protocol allows for the investigation of bypass signaling pathway activation.

  • Cell Lysis: Culture both parental and resistant cells to 70-80% confluence. Treat with the HLX22/trastuzumab combination for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the activation status of these pathways between the parental and resistant cell lines.

Quantitative Data Summary

The following tables summarize preclinical data on the efficacy of HLX22 in combination with a trastuzumab biosimilar (HLX02).

Table 1: Enhanced Apoptosis with HLX22 and Trastuzumab (HLX02) Combination

Cell LineTreatmentCaspase 3/7 Activity (Relative Luminescence Units)
NCI-N87 Control~10,000
HLX02 (10 µg/mL)~15,000
HLX22 (10 µg/mL)~18,000
HLX22 + HLX02 ~35,000 [9]

Table 2: Synergistic In Vivo Anti-Tumor Efficacy in Xenograft Models

ModelTreatment GroupMean Tumor Volume (mm³) at Day 21
NCI-N87 Xenograft Vehicle Control~1200
HLX02 (10 mg/kg)~600
HLX22 (10 mg/kg)~550
HLX22 + HLX02 ~150 [10]
PDX Model Vehicle Control~1000
HLX02 (10 mg/kg)~500
HLX22 + HLX02 ~100 [10]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of HLX22 and potential resistance pathways.

G cluster_0 HLX22 & Trastuzumab Dual HER2 Blockade HLX22 HLX22 HER2 HER2 Receptor HLX22->HER2 Bind to distinct epitopes Trastuzumab Trastuzumab Trastuzumab->HER2 Bind to distinct epitopes Dimerization HER2 Dimerization HER2->Dimerization Internalization Enhanced Internalization & Degradation Dimerization->Internalization Signaling_Block Signaling Blockade Dimerization->Signaling_Block

Caption: Mechanism of HLX22 and Trastuzumab dual HER2 blockade.

G cluster_1 Potential Resistance Mechanisms cluster_rtk Alternative RTKs cluster_downstream Downstream Pathways MET MET PI3K_AKT PI3K/AKT/mTOR (PIK3CA mutation, PTEN loss) MET->PI3K_AKT RAS_MAPK RAS/MAPK MET->RAS_MAPK IGF1R IGF-1R IGF1R->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Bypass RAS_MAPK->Proliferation Bypass HER2_Blockade HLX22 + Trastuzumab Blockade HER2_Blockade->Proliferation Inhibits

Caption: Bypass signaling pathways in HLX22 resistance.

References

Technical Support Center: Managing Adverse Events of HLX22 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events encountered during experiments with HLX22 in combination with trastuzumab and XELOX (capecitabine and oxaliplatin) chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is HLX22 and how does it work in combination therapy?

A1: HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1][2] It works by binding to a specific region on the HER2 protein, known as subdomain IV, at a different site than trastuzumab.[3][4][5] This unique binding allows both HLX22 and trastuzumab to simultaneously attach to HER2, leading to a more potent "dual blockade" of HER2 signaling pathways that are crucial for cancer cell growth and survival.[3][4] This enhanced blockade can lead to increased internalization and degradation of the HER2 receptor, thereby strengthening the anti-tumor effect.[4][5] In combination with the chemotherapeutic agents capecitabine and oxaliplatin (XELOX), this targeted therapy aims to provide a multi-pronged attack on HER2-positive cancer cells.

Q2: What are the most common adverse events observed with HLX22 combination therapy?

A2: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) are hematological toxicities. These include decreased platelet counts (thrombocytopenia), decreased neutrophil counts (neutropenia), anemia, and decreased white blood cell counts.[6]

Q3: Is the safety profile of HLX22 combination therapy considered manageable?

A3: Yes, the safety profile of HLX22 in combination with trastuzumab and XELOX has been described as manageable in clinical studies.[4] While adverse events are common, they are generally reversible with appropriate monitoring and intervention, such as dose modifications of the chemotherapy components or supportive care.

Q4: Are there specific dose reduction recommendations for HLX22 in case of an adverse event?

A4: Currently, there are no specific dose reduction guidelines for HLX22 itself. The management of adverse events in the combination therapy setting primarily focuses on the interruption or dose modification of the chemotherapy agents (capecitabine and oxaliplatin). For similar HER2-targeted antibodies like trastuzumab and pertuzumab, dose reductions are generally not recommended; instead, treatment may be delayed or discontinued in cases of severe toxicity.[1][7][8][9]

Troubleshooting Guide: Managing Specific Adverse Events

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.

Hematological Toxicities

Q: I've observed a significant drop in neutrophil count in my experimental model. How should I manage this?

A: A decrease in neutrophil count, or neutropenia, is a common adverse event. The management strategy depends on the severity (grade) of the neutropenia.

  • Monitoring: Regularly monitor complete blood counts (CBC) with differential throughout the treatment cycle.

  • Management:

    • Grade 3 Neutropenia: For grade 3 neutropenia, a dose reduction of oxaliplatin and/or capecitabine by 20% in subsequent cycles should be considered.

    • Grade 4 or Febrile Neutropenia: In cases of grade 4 or febrile neutropenia (neutrophil count < 0.5 x 10⁹/L with fever), chemotherapy should be delayed until the neutrophil count recovers to ≥1.5 x 10⁹/L. Prophylactic use of granulocyte colony-stimulating factor (G-CSF) may be considered for subsequent cycles, and a dose reduction of oxaliplatin and/or capecitabine should be implemented.

Q: My subject is showing signs of bleeding and the platelet count is very low. What is the recommended course of action?

A: This indicates thrombocytopenia, another expected hematological toxicity.

  • Monitoring: Monitor platelet counts regularly.

  • Management:

    • Grade 3 or 4 Thrombocytopenia: If the platelet count drops to a grade 3 or 4 level, delay the next treatment cycle until the platelet count recovers to ≥75 x 10⁹/L. A dose reduction of oxaliplatin should be considered for subsequent cycles. In cases of severe bleeding, platelet transfusions may be necessary.

Q: The hemoglobin levels in my experimental subjects are consistently decreasing. How should I address this anemia?

A: Anemia is a common side effect of this combination therapy.

  • Monitoring: Monitor hemoglobin and hematocrit levels regularly.

  • Management: Management of anemia depends on its severity and the presence of symptoms.

    • For mild to moderate anemia, observation and nutritional support may be sufficient.

    • In cases of severe or symptomatic anemia (e.g., hemoglobin < 8 g/dL), red blood cell transfusions may be required. The use of erythropoiesis-stimulating agents (ESAs) can also be considered, depending on the experimental protocol and goals.

Data on Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from a phase 2 clinical trial of HLX22 in combination with trastuzumab and XELOX.

Adverse EventAny Grade Incidence (HLX22 Arm)Grade ≥3 Incidence (HLX22 Arm)Any Grade Incidence (Placebo Arm)Grade ≥3 Incidence (Placebo Arm)
Decreased Platelet Count 80.6%Not Specified74.2%Not Specified
Decreased Neutrophil Count 80.6%Not Specified54.8%Not Specified
Anemia 58.1%Not Specified61.3%Not Specified
Decreased White Blood Cell Count 58.1%Not Specified58.1%Not Specified
All TEAEs 96.8%54.8%100%48.4%

Data adapted from a press release on the HLX22-GC-201 study.[4][6]

Experimental Protocols

Protocol for Monitoring and Management of Chemotherapy-Induced Neutropenia
  • Baseline Assessment: Prior to initiating the first cycle of HLX22 combination therapy, perform a complete blood count (CBC) with differential to establish baseline neutrophil levels.

  • Routine Monitoring:

    • Collect blood samples for CBC with differential prior to each treatment cycle.

    • For the initial cycles, consider additional monitoring mid-cycle (e.g., day 10-14) to determine the neutrophil nadir.

  • Grading of Neutropenia: Grade the severity of neutropenia based on the Absolute Neutrophil Count (ANC) according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Management and Dose Modification:

    • Grade 1-2 Neutropenia (ANC ≥1.0 x 10⁹/L): Continue treatment at the planned dose.

    • Grade 3 Neutropenia (ANC <1.0 to 0.5 x 10⁹/L):

      • Delay the start of the next cycle until ANC ≥1.5 x 10⁹/L.

      • For subsequent cycles, consider a 20% dose reduction of oxaliplatin and/or capecitabine.

    • Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) or Febrile Neutropenia:

      • Delay treatment until ANC ≥1.5 x 10⁹/L.

      • Implement a dose reduction of at least 20% for oxaliplatin and/or capecitabine in all subsequent cycles.

      • Consider the use of prophylactic G-CSF in subsequent cycles.

  • Record Keeping: Meticulously document all instances of neutropenia, including the grade, duration, and any interventions or dose modifications made.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathway Downstream Signaling HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds Subdomain IV HLX22 HLX22 HLX22->HER2 Binds different epitope on Subdomain IV Cell_Growth Cell Proliferation & Survival PI3K_Akt->Cell_Growth RAS_MAPK->Cell_Growth

Caption: Dual blockade of the HER2 signaling pathway by HLX22 and trastuzumab.

Neutropenia_Management_Workflow Start Neutropenia Detected (via CBC) Grade_Toxicity Grade Severity (CTCAE) Start->Grade_Toxicity Grade1_2 Grade 1-2 Grade_Toxicity->Grade1_2 ANC >= 1.0 Grade3 Grade 3 Grade_Toxicity->Grade3 ANC < 1.0 to 0.5 Grade4 Grade 4 / Febrile Grade_Toxicity->Grade4 ANC < 0.5 Continue_Tx Continue Treatment Grade1_2->Continue_Tx Delay_Tx Delay Treatment until ANC >= 1.5x10^9/L Grade3->Delay_Tx Grade4->Delay_Tx Consider_GCSF Consider Prophylactic G-CSF Grade4->Consider_GCSF Dose_Reduce Reduce Chemotherapy Dose (e.g., 20%) Delay_Tx->Dose_Reduce Dose_Reduce->Continue_Tx Consider_GCSF->Continue_Tx

Caption: Troubleshooting workflow for the management of neutropenia.

Adverse_Event_Monitoring_Protocol cluster_pre_treatment Pre-Treatment cluster_on_treatment On-Treatment Cycle cluster_post_cycle Post-Cycle Evaluation Baseline_CBC Establish Baseline Complete Blood Count (CBC) Day1_CBC Pre-Dose CBC (Day 1 of each cycle) Baseline_CBC->Day1_CBC Administer_Tx Administer HLX22 Combination Therapy Day1_CBC->Administer_Tx MidCycle_CBC Mid-Cycle CBC (Optional, for nadir) Grade_AEs Grade Adverse Events (e.g., CTCAE) MidCycle_CBC->Grade_AEs Administer_Tx->MidCycle_CBC Monitor_AEs Monitor for Clinical Signs of Adverse Events Administer_Tx->Monitor_AEs Monitor_AEs->Grade_AEs No_Action No Action Needed Grade_AEs->No_Action Grade 0-1 Intervention Implement Management Protocol (Dose Delay/Reduction) Grade_AEs->Intervention Grade 2+ Intervention->Day1_CBC

Caption: Experimental protocol for monitoring adverse events.

References

HLX22 Technical Support Center: Optimizing Dosage for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and experimental design for the novel anti-HER2 monoclonal antibody, HLX22.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for HLX22?

HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] It binds to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[3][4] This dual blockade leads to a synergistic effect, resulting in a 40-80% increase in HER2 internalization and a more potent inhibition of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[2][4][5] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits tumor cell proliferation and induces apoptosis.[2][5]

Q2: What is the recommended starting dosage for in vitro experiments?

Based on preclinical and clinical data, a starting concentration range of 1-100 µg/mL is recommended for in vitro assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. For combination studies with trastuzumab, a similar concentration range for trastuzumab can be used as a starting point.

Q3: What is a typical dosage for in vivo animal studies?

In a phase 1 clinical trial, HLX22 was administered at doses of 3, 10, and 25 mg/kg every 3 weeks.[6] A phase 2 study evaluated HLX22 at 15 mg/kg and 25 mg/kg in combination with trastuzumab and chemotherapy.[7][8] For preclinical xenograft models, a starting dose of 10-15 mg/kg administered intravenously (IV) or intraperitoneally (IP) once to twice weekly is a reasonable starting point. As with in vitro studies, dose-ranging studies are recommended to determine the optimal efficacious and well-tolerated dose for the specific animal model.

Q4: Should HLX22 be used as a monotherapy or in combination?

Preclinical and clinical data strongly suggest that HLX22 has a synergistic effect when used in combination with trastuzumab.[2][3][5] The dual blockade of different HER2 epitopes leads to enhanced anti-tumor activity.[2][3] Therefore, for maximal efficacy, it is recommended to test HLX22 in combination with trastuzumab. Combination with chemotherapy agents, such as capecitabine and oxaliplatin (XELOX), has also shown significant benefit in clinical trials.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no efficacy in vitro Suboptimal HLX22 concentration.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1-200 µg/mL).
Cell line has low HER2 expression.Confirm HER2 expression level in your cell line using Western blot, flow cytometry, or immunohistochemistry. Select a cell line with high HER2 expression for initial experiments.
Insufficient incubation time.Extend the incubation time with HLX22 (e.g., 48, 72, or 96 hours).
Issues with antibody stability.Ensure proper storage of HLX22 at 2-8°C. Avoid repeated freeze-thaw cycles.
High background in in vitro assays Non-specific binding of HLX22.Include an isotype control antibody in your experiments to account for non-specific binding.
Issues with assay reagents or technique.Review the protocol for your specific assay (e.g., MTT, Annexin V) and ensure all steps are performed correctly.
Inconsistent results in vivo Suboptimal dosage or administration route.Test different dosages and administration routes (IV vs. IP) to determine the most effective regimen for your model.
Tumor model heterogeneity.Ensure tumors are of a consistent size at the start of treatment. Increase the number of animals per group to account for biological variability.
Antibody clearance.Consider the half-life of HLX22 and adjust the dosing frequency accordingly.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of HLX22.

Table 1: Phase 1 Dose-Escalation Study of HLX22 [6]

Dose Level (mg/kg)Number of PatientsMost Common Treatment-Emergent Adverse EventsDisease Control RateMedian Progression-Free Survival (days)
35Decreased lymphocyte count, decreased white blood cell count, hypokalemia36.4% (overall)44.0 (overall)
103
253

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy in HER2-Positive Gastric Cancer [7][9]

Treatment GroupMedian Progression-Free Survival (months)Objective Response Rate
HLX22 (15 mg/kg) + Trastuzumab + XELOXNot Reached82.4%
HLX22 (25 mg/kg) + Trastuzumab + XELOX15.177.8%
Placebo + Trastuzumab + XELOX8.288.9%

Experimental Protocols

In Vitro Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of HLX22 on the proliferation of HER2-positive cancer cells.

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87, BT-474)

  • Complete cell culture medium

  • HLX22

  • Trastuzumab (for combination studies)

  • Isotype control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of HLX22 (and trastuzumab/isotype control) in complete medium. Recommended starting range: 0.1-200 µg/mL.

  • Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only as a blank control.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis (Annexin V/PI) Assay

This protocol is for detecting apoptosis in HER2-positive cancer cells treated with HLX22.

Materials:

  • HER2-positive cancer cell line

  • Complete cell culture medium

  • HLX22

  • Trastuzumab (for combination studies)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of HLX22 (and trastuzumab) for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

HLX22_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cell Tumor Cell HER2_dimer HER2 Dimer Internalization Enhanced Internalization HER2_dimer->Internalization Synergistic Effect Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV HLX22 HLX22 HLX22->HER2_dimer Binds to different epitope on Subdomain IV Signaling_Blockade Signaling Pathway Blockade Internalization->Signaling_Blockade Apoptosis Apoptosis Signaling_Blockade->Apoptosis

Caption: Mechanism of action of HLX22 in combination with trastuzumab.

Experimental_Workflow_MTT start Seed HER2+ Cells treatment Treat with HLX22 +/- Trastuzumab (72h) start->treatment add_mtt Add MTT Reagent (4h) treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Cell Viability read->analyze

Caption: Workflow for an in vitro cell proliferation (MTT) assay.

HER2_Signaling_Pathway HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HLX22_Trastuzumab HLX22 + Trastuzumab HLX22_Trastuzumab->HER2_dimer Inhibits

References

Technical Support Center: Co-administration of HLX22 and Trastuzumab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of HLX22 and trastuzumab.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the synergistic anti-tumor effect of co-administering HLX22 and trastuzumab?

A1: The synergistic effect of co-administering HLX22 and trastuzumab stems from their complementary mechanisms of action targeting the HER2 receptor.[1][2] Trastuzumab binds to subdomain IV of the HER2 extracellular domain, inhibiting ligand-independent HER2 signaling and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3][4] HLX22 binds to a different, non-overlapping epitope on HER2's subdomain IV.[5][6][7][8] This dual-epitope binding allows for the simultaneous attachment of both antibodies to HER2 dimers (both homodimers and heterodimers with other HER family members like EGFR).[2][8][9][10][11] This enhanced binding leads to a significant increase in the internalization and subsequent degradation of HER2 dimers, resulting in a more potent blockade of downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for tumor cell proliferation and survival.[1][2][3][12] Preclinical studies have demonstrated that this co-treatment synergistically inhibits tumor cell proliferation and promotes apoptosis.[5][12]

Q2: What are the potential challenges or resistance mechanisms to consider when working with trastuzumab that co-administration with HLX22 might overcome?

A2: Trastuzumab resistance is a significant clinical challenge. Mechanisms of resistance include:

  • Activation of alternative signaling pathways: Upregulation of signaling through other receptor tyrosine kinases, such as IGF-1R, can bypass HER2 blockade.[3]

  • Impaired drug-target interaction: The expression of proteins like MUC4 can mask the HER2 epitope, preventing trastuzumab from binding effectively.[1][4][13]

  • Alterations in the HER2 receptor: The formation of p95-HER2, a truncated form of the receptor that lacks the trastuzumab-binding domain, can lead to resistance.[13]

  • Overactivation of downstream signaling: Mutations in components of the PI3K/Akt pathway, such as loss of PTEN function, can render cells resistant to upstream HER2 inhibition.[1][3][14]

Co-administration with HLX22 can potentially overcome some of these resistance mechanisms. By binding to a different epitope, HLX22, in combination with trastuzumab, enhances the internalization and degradation of the HER2 receptor, which may be effective even when certain resistance mechanisms are at play.[2][8][9][10][11] The more comprehensive blockade of HER2 signaling provided by the dual-antibody approach may be less susceptible to bypass by alternative pathways.

Q3: What quantitative data is available from clinical trials on the co-administration of HLX22 and trastuzumab?

A3: A phase 2 clinical study (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy (XELOX) as a first-line treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[12][15][16][17]

Parameter HLX22 + Trastuzumab + XELOX (n=31) Placebo + Trastuzumab + XELOX (n=31)
Median Follow-up 28.5 months28.7 months
Treatment-Emergent Adverse Events (TEAEs) 30 (96.8%)31 (100%)
Grade 3 or Higher TEAEs 17 (54.8%)15 (48.4%)
HLX22/Placebo-related TEAE leading to death 0 (0%)1 (3.2%)
HLX22/Placebo-related TEAE leading to discontinuation 1 (3.2%)1 (3.2%)
Data from the HLX22-GC-201 Phase 2 Study as of December 6, 2024.[15]

The study concluded that the combination of HLX22 and trastuzumab with chemotherapy conferred a survival benefit with a manageable safety profile.[12][15][16][17]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected synergistic effect in in vitro cell viability assays.

Possible Cause Troubleshooting Step
Suboptimal antibody concentrations Perform a dose-response matrix experiment to determine the optimal concentrations of both HLX22 and trastuzumab.
Cell line variability Ensure the cell line used (e.g., NCI-N87, SK-BR-3) has a high level of HER2 expression. Verify HER2 expression levels using flow cytometry or western blot.
Assay timing Optimize the incubation time for the antibodies. A longer incubation period may be required to observe a significant effect on cell viability.
Antibody quality Verify the integrity and activity of both antibody stocks. Use a positive control (e.g., a cell line known to be sensitive to trastuzumab) to confirm antibody function.
Assay method Consider using a different viability assay (e.g., ATP-based assay instead of MTT) to rule out artifacts specific to the assay chemistry.[12][18]

Issue 2: High background or non-specific binding in co-immunoprecipitation (Co-IP) experiments.

Possible Cause Troubleshooting Step
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA) or the blocking time.[19]
Inappropriate lysis buffer Use a milder lysis buffer to minimize the disruption of protein-protein interactions.[5]
Antibody cross-reactivity Use a negative control (e.g., an isotype control antibody) to assess the level of non-specific binding.
Insufficient washing Increase the number of wash steps or the stringency of the wash buffer to remove non-specifically bound proteins.[5]

Issue 3: Variability in tumor growth inhibition in in vivo xenograft models.

Possible Cause Troubleshooting Step
Tumor cell implantation site Ensure consistent subcutaneous implantation of tumor cells to minimize variability in tumor establishment and growth.
Animal health Monitor the health of the animals closely, as underlying health issues can affect tumor growth and response to treatment.
Antibody dosage and schedule Optimize the dosage and administration schedule for both HLX22 and trastuzumab based on preliminary in vivo studies.
Tumor heterogeneity If using patient-derived xenografts (PDXs), be aware of inherent tumor heterogeneity which can lead to variable treatment responses.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed HER2-positive cancer cells (e.g., NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Antibody Treatment:

    • Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination, in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the antibody solutions. Include a vehicle control (medium only).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software such as GraphPad Prism to calculate IC50 values and assess synergy using methods like the Chou-Talalay method.

2. In Vivo Tumor Xenograft Model

This protocol is a general guideline and must be performed in accordance with institutional animal care and use committee (IACUC) regulations.

  • Cell Preparation and Implantation:

    • Harvest HER2-positive cancer cells (e.g., NCI-N87) and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of female BALB/c nude mice.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab alone, HLX22 + trastuzumab).[7]

  • Antibody Administration:

    • Administer antibodies via intraperitoneal injection twice weekly for a specified duration (e.g., 28 days).[7] Dosages will need to be optimized but can be in the range of 3-30 mg/kg.[7]

  • Tumor Measurement and Monitoring:

    • Measure tumor volume twice weekly using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

    • Compare tumor growth inhibition between the different treatment groups.

Signaling Pathways and Experimental Workflows

Caption: Dual blockade of HER2 by HLX22 and trastuzumab.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture HER2+ Cell Culture (e.g., NCI-N87) Dose_Response Dose-Response Matrix (HLX22 & Trastuzumab) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Xenograft_Model Xenograft Model Generation (Nude Mice) Synergy_Analysis->Xenograft_Model Proceed to in vivo if synergistic Treatment_Groups Randomization into Treatment Groups Xenograft_Model->Treatment_Groups Antibody_Admin Antibody Administration Treatment_Groups->Antibody_Admin Tumor_Monitoring Tumor Volume & Body Weight Monitoring Antibody_Admin->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Preclinical experimental workflow.

References

HLX22 stability and handling for lab use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of the anti-HER2 monoclonal antibody, HLX22, for laboratory use. Here you will find troubleshooting guides and frequently asked questions to support your experiments.

Disclaimer

The information provided herein is based on general best practices for handling and storing monoclonal antibodies. As specific stability and handling data for HLX22 for laboratory use are not publicly available, these recommendations should be considered as general guidance. Researchers should always refer to any product-specific information provided by the manufacturer.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized HLX22?

Lyophilized antibodies are generally stable at a range of temperatures. For long-term storage, it is recommended to store lyophilized HLX22 at -20°C or -80°C. For short-term storage (a few weeks), 4°C is acceptable.

2. How should I reconstitute lyophilized HLX22?

Reconstitution should be performed using a sterile, high-purity solvent. The choice of solvent can affect the stability of the antibody.

General Reconstitution Protocol:

  • Step 1: Briefly centrifuge the vial of lyophilized HLX22 to ensure the powder is at the bottom.

  • Step 2: Add the recommended volume of sterile, cold reconstitution buffer (e.g., sterile PBS or sterile distilled water) to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.

  • Step 3: Gently swirl the vial or rock it back and forth to dissolve the powder. Avoid vigorous shaking or vortexing as this can cause aggregation.

  • Step 4: Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete reconstitution.

3. What is the recommended storage condition for reconstituted HLX22?

The stability of reconstituted HLX22 will depend on the storage conditions.

Storage DurationRecommended TemperatureNotes
Short-term (up to 1 week)4°CAvoid repeated temperature fluctuations.
Long-term (up to 1 year)-20°C or -80°CAliquot the antibody into single-use volumes to avoid freeze-thaw cycles.

4. How many freeze-thaw cycles can reconstituted HLX22 tolerate?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to antibody aggregation and a decrease in activity. For long-term storage, it is best practice to aliquot the reconstituted antibody into smaller, single-use volumes.

5. What are the signs of HLX22 degradation?

Degradation of HLX22 may manifest as:

  • Aggregation: Visible precipitates or cloudiness in the solution.

  • Loss of Activity: Reduced binding to the HER2 receptor in functional assays.

  • Fragmentation: Appearance of lower molecular weight bands on a non-reducing SDS-PAGE.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced antibody activity in an assay Improper storageEnsure the antibody has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.
Antibody degradationCheck for signs of aggregation or fragmentation. If degradation is suspected, use a fresh vial of antibody.
Incorrect antibody concentrationVerify the concentration of the antibody stock and the final dilution used in the assay.
High background in Western Blot or ELISA Non-specific binding of the primary antibodyIncrease the number of washes. Optimize the blocking buffer (e.g., increase the percentage of non-fat dry milk or BSA).
Antibody concentration is too highTitrate the primary antibody to determine the optimal concentration.
Secondary antibody cross-reactivityUse a pre-adsorbed secondary antibody. Run a control with only the secondary antibody.
Visible precipitates in the antibody solution Aggregation due to improper handlingCentrifuge the vial at a low speed to pellet the aggregates and use the supernatant. Avoid vortexing or vigorous shaking.
Freeze-thaw cyclesAliquot the antibody into single-use volumes for storage.
ContaminationEnsure sterile handling techniques are used during reconstitution and handling.

Experimental Protocols

HER2 Signaling Pathway

HLX22 is a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] HER2 is a member of the ErbB family of receptor tyrosine kinases.[2] Upon dimerization with other ErbB family members, HER2 initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6] HLX22 binds to a distinct epitope on the extracellular domain of HER2 compared to trastuzumab, leading to enhanced internalization of the HER2 receptor.[7][8]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS Ligand Ligand (e.g., NRG1) Ligand->HER3 HLX22 HLX22 HLX22->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Pathway and HLX22 Inhibition
Western Blot Protocol for HER2 Detection

This protocol outlines a general procedure for detecting HER2 protein levels in cell lysates by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-HER2 antibody (e.g., HLX22)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-HER2 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunoprecipitation (IP) of HER2

This protocol describes the immunoprecipitation of HER2 from cell lysates.

Materials:

  • Cell lysis buffer

  • Anti-HER2 antibody (e.g., HLX22)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis: Prepare cell lysates as described in the Western blot protocol.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-HER2 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with cold wash buffer.

  • Elution: Elute the immunoprecipitated HER2 protein from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Cell-Based ELISA for HER2

This protocol provides a general method for a cell-based ELISA to quantify HER2 expression on the cell surface.

Materials:

  • 96-well cell culture plates

  • HER2-positive and negative cell lines

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-HER2 antibody (e.g., HLX22)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Fixation: Fix the cells with fixation buffer.

  • Blocking: Block the cells with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the anti-HER2 primary antibody.

  • Washing: Wash the cells with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the HRP-conjugated secondary antibody.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate until a color develops. Add stop solution to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Experimental Workflow for Antibody Characterization

The following diagram illustrates a typical workflow for characterizing a monoclonal antibody like HLX22 in a laboratory setting.

Experimental_Workflow cluster_prep Antibody Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Reconstitution Reconstitution of Lyophilized HLX22 Aliquoting Aliquoting & Storage (-80°C) Reconstitution->Aliquoting ELISA Binding ELISA (to HER2 protein) Aliquoting->ELISA WB Western Blot (Cell Lysates) Aliquoting->WB IP Immunoprecipitation Aliquoting->IP Flow Flow Cytometry (Cell Surface Binding) Aliquoting->Flow Prolif Cell Proliferation Assay (e.g., MTT) Aliquoting->Prolif Internalization Internalization Assay Aliquoting->Internalization

References

interpreting inconsistent results from HLX22 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HLX22 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is HLX22 and how does its mechanism of action differ from other HER2-targeting antibodies like trastuzumab?

HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody.[1] It targets a different epitope on the extracellular subdomain IV of the HER2 receptor than trastuzumab.[2][3] This distinct binding site allows HLX22 and trastuzumab to bind simultaneously to the HER2 receptor without competition.[2][4] The dual binding of HLX22 and trastuzumab to HER2 dimers (both homodimers and heterodimers with other ErbB family members like EGFR) leads to a significant increase in the internalization and subsequent degradation of the HER2 receptor, thereby enhancing the blockade of downstream signaling pathways.[2][3][5]

Q2: We are observing lower than expected efficacy of HLX22 in our in vitro cell viability assays. What are the potential causes?

Several factors could contribute to lower than expected efficacy in cell viability assays:

  • Cell Line Specifics: HER2 expression levels can vary significantly between different cancer cell lines and even within the same cell line at different passages.[6][7][8] It is crucial to verify the HER2 expression level of your target cells.

  • Receptor Density: The density of HER2 on the cell surface can influence the efficacy of antibody-based therapies.[9][10] Cells with lower HER2 density may show a reduced response.

  • HLX22 Concentration: Ensure that the concentration of HLX22 used is within the optimal range for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.

  • Assay-Specific Issues: The choice of cell viability assay (e.g., MTT, ATP-based) can influence the results. Ensure the chosen assay is appropriate for your experimental conditions and that the readout is not affected by the experimental treatment itself.

Q3: Our ADCC (Antibody-Dependent Cell-Mediated Cytotoxicity) assay results with HLX22 are inconsistent. What should we troubleshoot?

Inconsistent ADCC assay results can arise from several sources:

  • Effector Cell Variability: The activity of effector cells (like Natural Killer cells) can vary between donors and preparations. It is important to use a consistent source of effector cells and to qualify each batch.

  • Effector to Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter in ADCC assays. This ratio should be optimized for each cell line and effector cell type.

  • Target Cell HER2 Expression: As with other assays, the level of HER2 expression on the target cells is crucial for efficient ADCC.

  • Antibody Glycosylation: The glycosylation pattern of the antibody can impact its ability to engage Fc receptors on effector cells, which is essential for ADCC.

Q4: We are seeing conflicting results between our cell viability data and our Western blot analysis of downstream signaling pathways (e.g., p-Akt, p-ERK). How can we interpret this?

Discrepancies between cell viability and signaling pathway inhibition can occur for several reasons:

  • Temporal Differences: Inhibition of signaling pathways often occurs rapidly after treatment, while effects on cell viability may take longer to manifest. Consider performing a time-course experiment for both assays.

  • Pathway Redundancy and Crosstalk: Cancer cells can have redundant or compensatory signaling pathways. While HLX22 may effectively block the HER2 pathway, cells might adapt by upregulating other survival pathways.[11]

  • Assay Sensitivity: The sensitivity of your Western blot for detecting subtle changes in protein phosphorylation might differ from the sensitivity of your cell viability assay.

  • Off-Target Effects: While HLX22 is highly specific for HER2, it's important to consider any potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Symptoms:

  • Large error bars in dose-response curves.

  • Poor reproducibility between replicate plates or experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Dilution Prepare fresh serial dilutions of HLX22 for each experiment. Ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize the incubation time for all plates in an experiment.
Cell Line Instability Use cells from a consistent passage number. Regularly check for changes in morphology and growth rate. Confirm HER2 expression levels periodically.[7]
Issue 2: Weak or No Signal in Western Blot for Phosphorylated HER2 (p-HER2)

Symptoms:

  • Faint or absent bands for p-HER2 despite treatment with a known activator.

  • Inability to detect a decrease in p-HER2 after HLX22 treatment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low HER2 Expression Confirm HER2 expression in your cell line using a more sensitive method like flow cytometry or by using a positive control cell line with high HER2 expression (e.g., SK-BR-3, BT-474).[6][8]
Suboptimal Antibody Concentration Titrate the primary anti-p-HER2 antibody to determine the optimal concentration.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of HER2. Ensure complete cell lysis.
Poor Protein Transfer Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage.
Inactive Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's host species and is not expired.

Experimental Protocols and Data

Cell Viability Assay (MTT)

This protocol is for assessing the effect of HLX22 on the viability of HER2-positive cancer cells.

Methodology:

  • Seed HER2-positive cancer cells (e.g., NCI-N87, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of HLX22, trastuzumab, and a combination of both in complete cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the antibody dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Representative Data:

TreatmentConcentration (µg/mL)Cell Viability (%) NCI-N87Cell Viability (%) SK-BR-3
Untreated Control0100 ± 5.2100 ± 6.1
HLX22185 ± 4.588 ± 5.3
1062 ± 3.865 ± 4.7
10045 ± 3.148 ± 3.9
Trastuzumab182 ± 4.985 ± 5.1
1058 ± 4.261 ± 4.5
10041 ± 3.544 ± 3.7
HLX22 + Trastuzumab1 + 170 ± 4.172 ± 4.8
10 + 1040 ± 3.343 ± 3.6
100 + 10025 ± 2.828 ± 3.1

Note: The above data is representative and may vary depending on the specific experimental conditions. Pre-clinical studies have shown that the combination of HLX22 and trastuzumab can synergistically inhibit tumor cell proliferation.[2][5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol measures the ability of HLX22 to induce ADCC against HER2-positive cancer cells.

Methodology:

  • Label HER2-positive target cells (e.g., BT-474) with a fluorescent dye (e.g., Calcein AM).

  • Plate the labeled target cells in a 96-well plate.

  • Add serial dilutions of HLX22 or a control antibody to the wells.

  • Isolate effector cells (e.g., NK cells from peripheral blood mononuclear cells).

  • Add the effector cells to the wells at a predetermined Effector to Target (E:T) ratio (e.g., 10:1, 25:1).

  • Incubate the plate for 4-6 hours at 37°C.

  • Measure the release of the fluorescent dye into the supernatant using a fluorescence plate reader, which indicates target cell lysis.

  • Calculate the percentage of specific lysis.

Representative Data:

AntibodyE:T Ratio% Specific Lysis (BT-474)
Isotype Control10:15 ± 1.5
25:18 ± 2.1
HLX2210:135 ± 3.2
25:160 ± 4.5
Trastuzumab10:132 ± 2.9
25:155 ± 4.1

Note: The above data is representative. Actual results will depend on the specific effector cells and target cells used.

HER2 Receptor Internalization Assay

This protocol quantifies the internalization of the HER2 receptor upon binding of HLX22.

Methodology:

  • Culture HER2-positive cells (e.g., NCI-N87) on coverslips or in chamber slides.

  • Treat the cells with fluorescently labeled HLX22, trastuzumab, or a combination of both for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C.

  • At each time point, fix the cells with paraformaldehyde.

  • Stain the cells with a secondary antibody that recognizes the primary antibody only on the cell surface (without permeabilization) to label non-internalized receptors.

  • Permeabilize a parallel set of cells and stain with the same secondary antibody to label total (surface + internalized) receptors.

  • Analyze the fluorescence intensity using confocal microscopy or a high-content imaging system.

  • The internalized fraction can be calculated as (Total Fluorescence - Surface Fluorescence) / Total Fluorescence.

Representative Data:

TreatmentTime (min)% HER2 Internalization (NCI-N87)
HLX223025 ± 3.5
6045 ± 4.1
12060 ± 5.2
Trastuzumab3015 ± 2.8
6025 ± 3.3
12035 ± 3.9
HLX22 + Trastuzumab3040 ± 4.0
6070 ± 5.5
12085 ± 6.1

Note: Representative data illustrating the enhanced internalization with the combination treatment. Studies have shown that the combination of HLX22 and trastuzumab can increase HER2 internalization by 40-80%.[3][5]

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_dimerization Receptor Dimerization cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Ligand Ligand (e.g., EGF, NRG1) HER1 HER1 (EGFR) Ligand->HER1 HER3 HER3 Ligand->HER3 HER1_HER2 HER1/HER2 Heterodimer HER1->HER1_HER2 HER2 HER2 HER2->HER1_HER2 HER2_HER3 HER2/HER3 Heterodimer HER2->HER2_HER3 HER2_HER2 HER2/HER2 Homodimer HER2->HER2_HER2 HER3->HER2_HER3 HLX22 HLX22 HLX22->HER2 Internalization Receptor Internalization & Degradation HLX22->Internalization Trastuzumab Trastuzumab Trastuzumab->HER2 Trastuzumab->Internalization Ras Ras HER1_HER2->Ras PI3K PI3K HER2_HER3->PI3K HER2_HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Internalization->HER2 Inhibition

Caption: HER2 signaling pathway and points of intervention by HLX22 and Trastuzumab.

Experimental Workflow for Troubleshooting Inconsistent Cell Viability Results

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Cells Verify Cell Line Integrity: - Passage Number - Morphology - HER2 Expression Start->Check_Cells Check_Reagents Validate Reagents: - HLX22 Aliquots - Media and Supplements - Assay Reagents Check_Cells->Check_Reagents No Issue Problem_Identified Problem Identified & Corrected Check_Cells->Problem_Identified Issue Found Check_Protocol Review Assay Protocol: - Seeding Density - Incubation Times - Pipetting Technique Check_Reagents->Check_Protocol No Issue Check_Reagents->Problem_Identified Issue Found Check_Protocol->Problem_Identified Issue Found No_Issue_Found No Obvious Issue Found Check_Protocol->No_Issue_Found No Issue Optimize_Assay Systematically Optimize Assay Parameters: - Cell Density Titration - HLX22 Dose-Response - Time-Course Experiment No_Issue_Found->Optimize_Assay Re_Run Re-run Experiment with Optimized Protocol Optimize_Assay->Re_Run Consistent_Results Consistent Results Achieved Re_Run->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

Logical Diagram for Interpreting Inconsistent HLX22 Results

Interpreting_Results Observation Observed Discrepancy: Low Cell Viability Inhibition but Strong p-HER2 Inhibition Hypothesis1 Hypothesis 1: Temporal Mismatch Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Signaling Pathway Redundancy Observation->Hypothesis2 Hypothesis3 Hypothesis 3: Cellular Resistance Mechanisms Observation->Hypothesis3 Experiment1 Experiment: Time-course analysis of both cell viability and p-HER2 Hypothesis1->Experiment1 Experiment2 Experiment: Investigate other survival pathways (e.g., PI3K/Akt, MAPK) Hypothesis2->Experiment2 Experiment3 Experiment: Analyze expression of potential resistance markers Hypothesis3->Experiment3 Conclusion1 Conclusion: Viability effects are delayed relative to signaling inhibition Experiment1->Conclusion1 Conclusion2 Conclusion: Cells compensate via alternative pathways Experiment2->Conclusion2 Conclusion3 Conclusion: Intrinsic or acquired resistance is present in the cell line Experiment3->Conclusion3

Caption: A logical framework for interpreting discordant results from HLX22 experiments.

References

HLX22 Binding Affinity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with HLX22 binding affinity assays. The information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter with your HLX22 binding affinity assays, presented in a question-and-answer format.

General Assay Issues

Question: My assay is showing poor reproducibility between experiments. What are the likely causes and solutions?

Answer: Poor reproducibility in binding assays can stem from several factors. Inconsistent reagent preparation is a common culprit; always ensure your buffers and antibody dilutions are made fresh and accurately.[1] Pipetting errors, especially with small volumes, can also introduce significant variability.[1] It is crucial to use calibrated pipettes and handle them with care. Additionally, fluctuations in incubation times and temperatures can affect binding kinetics, so maintain consistency in these parameters across all experiments.[2] Finally, ensure thorough mixing of all reagents before use.[1]

Question: I am observing high background noise in my assay. How can I reduce it?

Answer: High background can be caused by several factors, including non-specific binding of antibodies and issues with your blocking step.[1] To address this, try increasing the number and duration of your wash steps to more effectively remove unbound antibodies.[2] You can also optimize your blocking buffer; consider trying different blocking agents like bovine serum albumin (BSA) or casein.[2][3] Additionally, you might need to decrease the concentration of your primary or secondary antibodies, as excessively high concentrations can lead to non-specific binding.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I am not getting any signal, or the signal is very weak in my ELISA. What should I check?

Answer: A lack of signal in an ELISA can be due to a variety of reasons. First, confirm that all reagents were added in the correct order and that no steps were missed.[4] An inactive substrate or enzyme conjugate could also be the issue, so it's wise to test their activity. Inadequate incubation times can also result in a weak signal; ensure you are incubating for the recommended duration. If you are using a peroxidase-based system, be aware that sodium azide is an inhibitor and should not be present in your buffers.

Question: The signal in my ELISA is too high and the wells are oversaturated. What can I do?

Answer: An excessively high signal may be the result of insufficient washing, allowing residual enzyme conjugate to remain in the wells.[1] It's also possible that the concentration of your detection reagent is too high, leading to oversaturation of the wells.[1] Additionally, ensure you are not letting the reaction proceed for too long before stopping it.[1]

Surface Plasmon Resonance (SPR)

Question: My SPR baseline is noisy or drifting. How can I stabilize it?

Answer: An unstable baseline in SPR can be caused by air bubbles in the system, so make sure your buffers are properly degassed.[5] Temperature fluctuations can also contribute to baseline drift; ensure your instrument is in a temperature-controlled environment.[5] Contamination of the sensor chip or buffer can also lead to a noisy baseline, so always use clean, filtered buffers and regenerate the sensor surface as needed.[5]

Question: I'm not seeing a binding response, or the response is very weak in my SPR experiment. What could be the problem?

Answer: A weak or absent binding response could indicate that your analyte concentration is too low.[5] Another possibility is that the ligand immobilization level on the sensor chip is insufficient.[5] It's also important to confirm that the ligand is active and properly folded after immobilization.[6] In some cases, the binding pocket of the target protein may be sterically hindered if it is too close to the sensor surface.[6][7]

Flow Cytometry-Based Binding Assays

Question: I am seeing high non-specific binding of HLX22 to my negative control cells. How can I fix this?

Answer: High non-specific binding in flow cytometry can be addressed by including a blocking step with serum from the same species as your secondary antibody. This helps to block Fc receptors on the cell surface. Using a well-characterized negative control cell line that does not express HER2 is also crucial for accurate assessment of non-specific binding.

Question: My fluorescent signal is weak, and I'm having trouble distinguishing the positive and negative populations. What can I do to improve this?

Answer: A weak fluorescent signal may be due to a low number of HER2 receptors on your cells or an insufficient concentration of HLX22. You can try increasing the concentration of the primary antibody or using a brighter secondary antibody. Also, ensure that your instrument settings, particularly the photomultiplier tube (PMT) voltages, are optimized for detecting your specific fluorophore.

Quantitative Data Summary

The following table summarizes key quantitative parameters from clinical studies of HLX22. While these are not direct parameters for in vitro binding assays, they provide context for the therapeutic concentrations and dosing of HLX22.

ParameterValueStudy/Reference
Phase 1 MTD 25 mg/kg every 3 weeksInvestigational New Drugs[8][9]
Phase 2 Dosing 15 mg/kg or 25 mg/kgMed[10]
Phase 3 Dosing 15 mg/kgClinical Trial HLX22-GC-301[11]

Experimental Protocols

Direct ELISA for HLX22 Binding to HER2

This protocol describes a standard direct ELISA to measure the binding of HLX22 to its target, HER2.

  • Coating: Dilute recombinant human HER2 protein to a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted HER2 to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of HLX22 in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-human IgG) in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Detection: Add 100 µL of a TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for HLX22-HER2 Binding Kinetics

This protocol outlines a general procedure for analyzing the binding kinetics of HLX22 to HER2 using SPR.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the recombinant HER2 protein (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of HLX22 (analyte) in running buffer (e.g., HBS-EP+).

    • Inject the HLX22 dilutions over the sensor surface at a constant flow rate for a defined association time.

    • Allow the running buffer to flow over the surface for a defined dissociation time.

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte from the ligand surface.

    • Ensure the regeneration step does not damage the immobilized ligand.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

HLX22 Signaling Pathway

HLX22 is a monoclonal antibody that targets the HER2 receptor.[12] It binds to subdomain IV of HER2 at a different site than trastuzumab, allowing for simultaneous binding.[10][13][14][15][16] This dual binding promotes the internalization of HER2 dimers, leading to a reduction in downstream signaling pathways that are involved in tumor growth and proliferation.[10][11][13][14][16][17][18]

HLX22_Signaling_Pathway cluster_cell Tumor Cell HLX22 HLX22 HER2_dimer HER2 Dimer (Homodimer/Heterodimer) HLX22->HER2_dimer Binds to Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV Internalization HER2 Internalization & Degradation HER2_dimer->Internalization Promotes Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Internalization->Signaling Inhibits Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffers, Antibodies) Plate_Prep Plate/Chip Preparation (Coating/Immobilization) Reagent_Prep->Plate_Prep Blocking Blocking Step Plate_Prep->Blocking Incubation Incubation with HLX22 Blocking->Incubation Washing Washing Steps Incubation->Washing Detection Detection Washing->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Binding Curve Fitting) Data_Acquisition->Data_Analysis Results Results (Affinity Constant) Data_Analysis->Results Troubleshooting_Logic rect_node rect_node Start Assay Problem Encountered Check_Signal Is there a signal? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background Yes No_Signal_Causes Potential Causes: - Reagent omission - Inactive reagents - Insufficient incubation Check_Signal->No_Signal_Causes No Check_Reproducibility Is the assay reproducible? Check_Background->Check_Reproducibility No High_Background_Causes Potential Causes: - Insufficient washing - High antibody concentration - Ineffective blocking Check_Background->High_Background_Causes Yes Poor_Reproducibility_Causes Potential Causes: - Pipetting errors - Inconsistent incubation - Reagent variability Check_Reproducibility->Poor_Reproducibility_Causes No Solutions_No_Signal Solutions: - Verify protocol steps - Test reagent activity - Optimize incubation time No_Signal_Causes->Solutions_No_Signal Solutions_High_Background Solutions: - Increase washing - Titrate antibodies - Optimize blocking buffer High_Background_Causes->Solutions_High_Background Solutions_Poor_Reproducibility Solutions: - Calibrate pipettes - Standardize procedures - Prepare fresh reagents Poor_Reproducibility_Causes->Solutions_Poor_Reproducibility

References

Technical Support Center: Addressing Variability in HLX22 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with HLX22, a humanized monoclonal antibody targeting HER2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues you may encounter during your experiments with HLX22.

I. Cell Viability Assays

FAQ 1: My cell viability assay (e.g., MTT, XTT) shows inconsistent results or high variability between replicates when treating HER2-positive cells with HLX22. What are the possible causes and solutions?

High variability in cell viability assays can stem from several factors, from cell culture practices to assay execution.

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Cell Culture Inconsistency - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered HER2 expression. - Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Create a single-cell suspension and mix thoroughly before plating. Use a multichannel pipette for consistency. - Cell Line Authenticity & HER2 Expression: Regularly verify the identity of your cell line (e.g., by STR profiling) and confirm HER2 expression levels (e.g., by flow cytometry or Western blot).[1]
HLX22 Reagent Issues - Antibody Aggregation: Gently mix the HLX22 solution before use. Avoid vigorous vortexing. Consider a brief, low-speed centrifugation to pellet any aggregates. - Inconsistent Antibody Concentration: Ensure accurate and consistent dilution of the HLX22 stock for each experiment. Prepare fresh dilutions for each experiment.
Assay Protocol Execution - Incubation Times: Adhere strictly to the recommended incubation times for both HLX22 treatment and the viability reagent. - Reagent Addition: Add reagents consistently to all wells, ensuring the pipette tips do not touch the cell monolayer. - Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate reagents and affect cell growth. Fill outer wells with sterile PBS or media.
Data Analysis - Background Subtraction: Properly subtract the background absorbance/luminescence from wells containing media and viability reagent only.

Methodology: Example Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Seed HER2-positive cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • HLX22 Treatment: The following day, replace the medium with fresh medium containing various concentrations of HLX22. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

II. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays

FAQ 2: I am observing low or highly variable ADCC activity with HLX22. What factors could be contributing to this?

ADCC assays are complex and involve the interplay of target cells, effector cells, and the antibody. Variability can arise from any of these components.[2]

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Target Cell Issues - Low HER2 Expression: Confirm high and consistent HER2 expression on your target cells using flow cytometry.[3] - Cell Health: Ensure target cells are healthy and in the logarithmic growth phase.
Effector Cell (NK Cell) Variability - Donor Variability: If using primary NK cells from peripheral blood mononuclear cells (PBMCs), be aware of significant donor-to-donor variability in activity.[4] It is recommended to use a qualified donor or a reliable NK cell line (e.g., NK-92). - Effector Cell Viability and Activation: Ensure high viability of effector cells. If using primary NK cells, they may require overnight resting or activation with cytokines (e.g., IL-2) to enhance their cytotoxic potential. - Effector-to-Target (E:T) Ratio: Optimize the E:T ratio. A low ratio may not induce sufficient killing, while a very high ratio can lead to non-specific killing. Test a range of ratios (e.g., 5:1, 10:1, 25:1).
Assay Conditions - Incubation Time: Optimize the incubation time for the ADCC assay. Typically, 4-6 hours is sufficient, but this can vary depending on the cell types. - HLX22 Concentration: Titrate the HLX22 antibody to determine the optimal concentration for inducing ADCC.
Assay Readout - Chromium-51 Release Assay: High spontaneous release from target cells can mask the specific lysis. Ensure gentle handling of target cells during labeling. - Non-Radioactive Cytotoxicity Assays (e.g., LDH, aCella-TOX): Ensure that the assay components do not interfere with your experimental conditions.

Methodology: Example ADCC (Calcein-AM Release) Assay Protocol

  • Target Cell Preparation: Label HER2-positive target cells with Calcein-AM, a fluorescent dye that is retained in live cells.

  • Plate Seeding: Seed the labeled target cells in a 96-well plate.

  • Antibody Addition: Add serial dilutions of HLX22 to the wells.

  • Effector Cell Addition: Add effector cells (e.g., primary NK cells or an NK cell line) at a predetermined E:T ratio.

  • Incubation: Co-culture the cells for 4-6 hours at 37°C.

  • Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.

  • Fluorescence Measurement: Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis based on spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with detergent) controls.

III. HER2 Receptor Internalization Assays

FAQ 3: My HER2 receptor internalization assay is not showing the expected increase in internalization with HLX22 treatment, or the results are not reproducible. What should I check?

Receptor internalization assays are sensitive to timing and cell handling. Inconsistent results can arise from several factors.

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Cellular Factors - Cell Confluency: Use cells at a consistent confluency (e.g., 70-80%). Overly confluent cells may exhibit altered receptor expression and internalization kinetics. - Cell Viability: Ensure high cell viability before starting the experiment.
Antibody and Reagents - Antibody Labeling: If using a fluorescently labeled HLX22, ensure the labeling process did not compromise its binding affinity. Validate the binding of the labeled antibody. - pH-sensitive Dyes: When using pH-sensitive dyes (e.g., pHrodo), ensure the assay buffer has the correct pH.[5]
Experimental Procedure - Temperature Control: Maintain the correct temperatures during the assay. Binding should be performed on ice (4°C) to prevent premature internalization. Internalization is then initiated by shifting the cells to 37°C. - Timing: Be precise with the incubation times for both binding and internalization steps. - Washing Steps: Perform washing steps gently to avoid detaching cells.
Detection Method - Flow Cytometry: Ensure proper compensation settings if using multiple fluorochromes. Gate on the live, single-cell population. - Confocal Microscopy: Optimize imaging parameters to minimize photobleaching.

Methodology: Example HER2 Internalization Assay (Flow Cytometry)

  • Cell Preparation: Harvest HER2-positive cells and resuspend them in cold binding buffer.

  • Antibody Binding: Incubate the cells with fluorescently labeled HLX22 on ice for 30-60 minutes to allow binding to surface HER2.

  • Internalization Induction: Wash the cells to remove unbound antibody and then resuspend them in pre-warmed culture medium. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A 4°C control should be included to represent no internalization.

  • Surface Signal Quenching/Stripping: At each time point, stop internalization by placing the cells on ice. To differentiate between surface-bound and internalized antibody, either quench the surface fluorescence with a quenching agent (e.g., trypan blue) or strip the surface-bound antibody with a low-pH buffer.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity after quenching/stripping represents the internalized antibody.

  • Data Analysis: Calculate the percentage of internalization relative to the total bound antibody at time zero.

Data Summary

The following tables summarize key quantitative data related to HLX22 from preclinical and clinical studies.

Table 1: In Vitro Synergistic Anti-Tumor Activity of HLX22 in Combination with Trastuzumab (HLX02) [6]

Cell LineHER2 StatusCombination Index (CI)Interpretation
NCI-N87 (Gastric)3+< 0.3Very Strong Synergy
BT-474 (Breast)3+0.3 < CI < 0.6Strong Synergy

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy.

Table 2: Phase 2 Clinical Trial Efficacy of HLX22 in HER2-Positive Gastric Cancer (HLX22-GC-201 Study) [7]

Treatment GroupMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
15 mg/kg HLX22 + HLX02 + XELOXNot Reached82.4%
25 mg/kg HLX22 + HLX02 + XELOX15.1 months77.8%
Placebo + HLX02 + XELOX8.2 months88.9%

Visualizations

The following diagrams illustrate key concepts related to HLX22's mechanism of action and experimental workflows.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hlx22 HLX22 Action HER2 HER2 PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates STAT3 STAT3 HER2->STAT3 activates Internalization HER2 Internalization & Degradation HER2->Internalization promotes HER3 HER3 HER3->HER2 dimerizes with EGFR EGFR EGFR->HER2 dimerizes with Ligand Ligand (e.g., NRG1) Ligand->HER3 binds AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis STAT3->Metastasis HLX22 HLX22 HLX22->HER2 Internalization->PI3K inhibits Internalization->RAS inhibits Internalization->STAT3 inhibits

Caption: HER2 signaling pathway and the mechanism of action of HLX22.

ADCC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis Target_Cells HER2+ Target Cells Label_Target Label Target Cells (e.g., Calcein-AM) Target_Cells->Label_Target Effector_Cells NK Effector Cells Add_Effectors Add Effector Cells (E:T Ratio) Effector_Cells->Add_Effectors HLX22_prep HLX22 Dilution Add_HLX22 Add HLX22 HLX22_prep->Add_HLX22 Plate_Target Plate Labeled Target Cells Label_Target->Plate_Target Plate_Target->Add_HLX22 Add_HLX22->Add_Effectors Incubate Incubate (4-6h, 37°C) Add_Effectors->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_SN Transfer Supernatant Centrifuge->Transfer_SN Read_Fluorescence Read Fluorescence Transfer_SN->Read_Fluorescence Calculate_Lysis Calculate % Specific Lysis Read_Fluorescence->Calculate_Lysis

Caption: Experimental workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_analysis Problem Isolation cluster_solution Resolution Start Inconsistent Experimental Results Reagent_Check Check Reagents: - HLX22 (aliquot, storage) - Media & Buffers (fresh, correct pH) - Assay Kits (expiration) Start->Reagent_Check Cell_Check Check Cells: - Passage Number - Viability - HER2 Expression Level Start->Cell_Check Protocol_Check Review Protocol: - Consistent Timing - Accurate Pipetting - Proper Controls Start->Protocol_Check Isolate_Variable Isolate One Variable at a Time Reagent_Check->Isolate_Variable Cell_Check->Isolate_Variable Protocol_Check->Isolate_Variable Test_Cell_Density Optimize Cell Seeding Density Isolate_Variable->Test_Cell_Density Titrate_Antibody Titrate HLX22 Concentration Isolate_Variable->Titrate_Antibody Optimize_Incubation Optimize Incubation Time Isolate_Variable->Optimize_Incubation Standardize_Protocol Standardize Protocol Steps Test_Cell_Density->Standardize_Protocol Titrate_Antibody->Standardize_Protocol Optimize_Incubation->Standardize_Protocol Validate_Assay Validate with Positive/Negative Controls Standardize_Protocol->Validate_Assay Consistent_Results Achieve Consistent Results Validate_Assay->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with HLX22.

References

Validation & Comparative

A Comparative Guide to HLX22 and Other HER2-Targeting Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of HLX22, a novel HER2-targeting monoclonal antibody, with other established HER2-targeting antibodies, primarily trastuzumab and pertuzumab. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of HER2-targeted therapies. This document summarizes key preclinical and clinical findings, presents comparative data in a structured format, and outlines typical experimental methodologies used to evaluate these antibodies.

Introduction to HER2-Targeting Antibodies

The human epidermal growth factor receptor 2 (HER2) is a key driver in several cancers, most notably in a subset of breast and gastric cancers. Its overexpression is associated with aggressive disease and poor prognosis. Monoclonal antibodies that target HER2 have revolutionized the treatment of these malignancies. Trastuzumab and pertuzumab are cornerstone therapies, and newer agents like HLX22 are emerging with distinct mechanisms of action.

HLX22 is an innovative anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of HER2 at a site different from that of trastuzumab.[1][2][3] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers on the tumor cell surface.[1][2][3]

Trastuzumab also binds to subdomain IV of the HER2 extracellular domain.[4] Its mechanisms of action include the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4]

Pertuzumab targets the extracellular dimerization domain (subdomain II) of HER2.[5][6][7] By sterically blocking this domain, pertuzumab inhibits the heterodimerization of HER2 with other HER family members, a critical step in signaling activation.[5][6][7]

Mechanism of Action and Binding Epitopes

The distinct binding sites of these antibodies on the HER2 receptor are fundamental to their unique and, in some cases, synergistic anti-tumor activities.

  • HLX22: Binds to a non-overlapping epitope on subdomain IV of HER2, allowing for dual blockade in combination with trastuzumab.[1][4] This simultaneous binding has been shown to promote the internalization and subsequent degradation of HER2 dimers.[8]

  • Trastuzumab: Attaches to a different region within subdomain IV of HER2.[4]

  • Pertuzumab: Binds to subdomain II, the dimerization arm of HER2, effectively preventing it from pairing with other HER family receptors.[5]

HER2_Antibody_Binding_Sites Binding Sites of HER2-Targeting Antibodies cluster_HER2 HER2 Extracellular Domain subdomain_II Subdomain II (Dimerization Domain) subdomain_IV Subdomain IV pertuzumab Pertuzumab pertuzumab->subdomain_II trastuzumab Trastuzumab trastuzumab->subdomain_IV hlx22 HLX22 hlx22->subdomain_IV Binds to a distinct epitope from Trastuzumab

Binding sites of HLX22, Trastuzumab, and Pertuzumab on the HER2 receptor.

Comparative Performance Data

The following tables summarize available quantitative data for HLX22, trastuzumab, and pertuzumab. It is important to note that direct head-to-head preclinical studies comparing all three antibodies under identical conditions are limited.

Table 1: Binding Affinity to HER2
AntibodyTarget DomainDissociation Constant (KD)MethodReference(s)
HLX22 Subdomain IVNot explicitly reported-[4]
Trastuzumab Subdomain IV~0.52 - 5 nMCell-based assay, Octet QKe[9][10]
Pertuzumab Subdomain II~0.77 - 26.6 nMOctet QKe, Computational[5][10]

Note: KD values can vary depending on the experimental method and conditions.

Table 2: In Vitro Cell Proliferation Inhibition (IC50)
AntibodyCell LineIC50Reference(s)
HLX22 NCI-N87, BT-474Data presented as isobolograms in combination with HLX02 (Trastuzumab biosimilar), showing synergy. IC50 for HLX22 alone not explicitly stated.[4]
Trastuzumab SK-BR-3~0.033 nM[11]
Gastric Cancer Cell Lines~0.5 - 1 µM[12]
Pertuzumab SK-BR-3~0.087 nM[11]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Preclinical and Clinical Efficacy of HLX22

Preclinical studies have demonstrated that the combination of HLX22 with a trastuzumab biosimilar (HLX02) leads to enhanced internalization of HER2 dimers and synergistic anti-tumor effects in gastric cancer cell lines and xenograft models.[4] Furthermore, HLX22 has been shown to have comparable ADCC activity to the trastuzumab biosimilar.[4]

Clinically, a phase 1 trial of HLX22 in patients with advanced solid tumors overexpressing HER2 showed that the antibody was well-tolerated.[13] Phase 2 trials combining HLX22 with trastuzumab and chemotherapy in patients with HER2-positive gastric or gastroesophageal junction cancer have shown significant improvements in survival rates and anti-tumor efficacy.[14] Ongoing phase 2 and 3 trials are further evaluating HLX22 in combination with other agents, including trastuzumab deruxtecan (T-DXd), in both HER2-low and HER2-positive breast and gastric cancers.[8][14]

Experimental Methodologies

This section provides an overview of the detailed protocols for key experiments used to characterize and compare HER2-targeting antibodies.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to recruit immune effector cells (like Natural Killer cells) to lyse target tumor cells. A common method is the chromium-51 (51Cr) release assay.[15][16][17]

Protocol: Chromium-51 Release ADCC Assay [15][17]

  • Target Cell Preparation:

    • Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) to 70-80% confluency.

    • Harvest and wash the cells with culture medium.

    • Label the target cells by incubating with 51Cr-sodium chromate for 1-2 hours at 37°C.

    • Wash the labeled cells multiple times to remove unincorporated 51Cr.

    • Resuspend the cells to a final concentration of 1 x 105 cells/mL.

  • Effector Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • To enrich for NK cells, PBMCs can be further processed using NK cell isolation kits.

    • Wash and resuspend effector cells to the desired concentration.

  • ADCC Reaction:

    • In a 96-well U-bottom plate, add 50 µL of labeled target cells (5,000 cells/well).

    • Add 50 µL of the HER2-targeting antibody (e.g., HLX22, trastuzumab) at various concentrations.

    • Add 50 µL of effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).

    • Include control wells:

      • Spontaneous release: Target cells + medium only.

      • Maximum release: Target cells + detergent (e.g., Triton X-100).

      • Effector cell control: Effector cells + target cells without antibody.

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Measurement of 51Cr Release:

    • Centrifuge the plate.

    • Transfer an aliquot of the supernatant from each well to a gamma counter.

    • Measure the radioactivity (counts per minute, CPM).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ADCC_Assay_Workflow Workflow for Chromium Release ADCC Assay start Start target_prep Prepare and Label Target Cells (HER2+) with 51Cr start->target_prep effector_prep Isolate Effector Cells (e.g., NK cells) start->effector_prep plate_setup Plate Target Cells, Antibodies, and Effector Cells target_prep->plate_setup effector_prep->plate_setup incubation Incubate for 4-6 hours at 37°C plate_setup->incubation centrifugation Centrifuge Plate incubation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer gamma_counting Measure Radioactivity (Gamma Counter) supernatant_transfer->gamma_counting data_analysis Calculate % Specific Lysis gamma_counting->data_analysis end End data_analysis->end

A typical workflow for an ADCC assay.
Antibody Internalization Assay

This assay quantifies the extent to which a HER2-targeting antibody is internalized by cancer cells upon binding to the receptor. Flow cytometry is a common method for this analysis.

Protocol: Flow Cytometry-Based Antibody Internalization Assay

  • Cell Preparation:

    • Seed HER2-positive cells (e.g., NCI-N87, SK-BR-3) in a 6-well plate and grow to 80-90% confluency.

  • Antibody Labeling (Optional but Recommended):

    • Label the HER2-targeting antibody with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.

  • Internalization:

    • Incubate the cells with the fluorescently labeled antibody (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization.

    • As a control for surface binding only, incubate a set of cells with the antibody at 4°C for the longest time point.

  • Quenching of Surface Fluorescence:

    • After incubation, wash the cells with ice-cold PBS.

    • To distinguish between surface-bound and internalized antibody, quench the fluorescence of the surface-bound antibody by adding a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) for a short period on ice.

  • Cell Harvesting and Staining:

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold FACS buffer (PBS with 1% BSA).

    • If the primary antibody was not labeled, perform secondary staining with a fluorescently labeled anti-human IgG antibody.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • The mean fluorescence intensity (MFI) of the cells at 37°C (after quenching) represents the internalized antibody. The MFI of the cells at 4°C represents the total surface-bound antibody.

  • Data Analysis:

    • Calculate the percentage of internalization at each time point: % Internalization = (MFI of 37°C sample / MFI of 4°C sample) x 100

HER2 Signaling Pathway

The binding of these antibodies to HER2 ultimately aims to disrupt its downstream signaling cascades, which are crucial for tumor cell proliferation, survival, and migration. The two major pathways activated by HER2 are the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway.

HER2_Signaling_Pathway Simplified HER2 Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/Raf/MAPK Pathway HER2 HER2 Dimerization (Homo- or Hetero-) PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Signaling Pertuzumab Pertuzumab Pertuzumab->HER2 Inhibits Dimerization HLX22 HLX22 HLX22->HER2 Promotes Internalization

Simplified diagram of the HER2 signaling pathway and points of intervention for different antibodies.

Conclusion

HLX22 represents a promising next-generation HER2-targeting antibody with a distinct mechanism of action that complements existing therapies like trastuzumab. Its ability to bind to a unique epitope on HER2 subdomain IV and enhance receptor internalization offers a potential strategy to overcome resistance and improve patient outcomes. The synergistic effects observed when combined with trastuzumab in preclinical and early clinical studies are encouraging. Further research, particularly direct comparative studies with established HER2-targeting agents and the publication of detailed quantitative data, will be crucial in fully defining the therapeutic potential of HLX22 in the treatment of HER2-driven cancers.

References

A Mechanistic Showdown: HLX22 vs. Pertuzumab in HER2-Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of HLX22 and pertuzumab, two monoclonal antibodies targeting the Human Epidermal Growth factor Receptor 2 (HER2), reveals distinct and complementary mechanisms of action. While both are designed to combat HER2-positive cancers, their approaches to disrupting oncogenic signaling differ fundamentally at the molecular level. Pertuzumab acts as a classic dimerization inhibitor, while HLX22 functions as a receptor internalization enhancer, particularly when used in combination with a trastuzumab-like antibody. This guide provides an objective comparison of their mechanisms, supported by experimental data, for researchers and drug development professionals.

Core Mechanisms of Action

Pertuzumab: The Dimerization Inhibitor

Pertuzumab is a humanized monoclonal antibody that specifically targets the extracellular dimerization domain (subdomain II) of the HER2 protein.[1][2][3] Its primary mechanism is to sterically block the ability of HER2 to form heterodimers with other members of the HER family, such as HER1 (EGFR), HER3, and HER4.[2][4][5] The HER2/HER3 heterodimer is considered the most potent signaling pair for activating the PI3K/Akt pathway, a critical driver of cell proliferation and survival.[1][4][6] By preventing this dimerization, pertuzumab effectively inhibits ligand-initiated downstream signaling through the mitogen-activated protein (MAP) kinase and PI3K pathways, which can lead to cell growth arrest and apoptosis.[1][2] Additionally, as an IgG1 antibody, pertuzumab can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by immune effector cells.[1][2][7]

HLX22: The Receptor Internalization Enhancer

HLX22 is an innovative humanized IgG1 monoclonal antibody that binds to the extracellular subdomain IV of HER2.[7][8][9][10][11] Although it binds to the same subdomain as trastuzumab, it targets a distinct, non-overlapping epitope.[7][9][12] This unique binding site is the cornerstone of its mechanism. Instead of preventing dimerization, it allows for the simultaneous binding of both HLX22 and a trastuzumab-like antibody to a single HER2 dimer (both HER2/HER2 homodimers and HER2/EGFR heterodimers).[8][10][11][12]

This "dual-epitope" binding acts as a powerful trigger for receptor-mediated endocytosis. Pre-clinical studies have shown this combination leads to a remarkable 40%–80% increase in the internalization and subsequent degradation of HER2 dimers.[8][11][12] By clearing the HER2 receptors from the cell surface, the HLX22 combination therapy provides a more profound and strengthened blockade of HER2-mediated signaling pathways, ultimately inhibiting tumor cell proliferation and promoting apoptosis.[8][13] Like pertuzumab, HLX22 also demonstrates comparable ADCC activity.[7]

Comparative Summary of Mechanisms

FeatureHLX22Pertuzumab
Target Receptor Human Epidermal Growth Factor Receptor 2 (HER2)Human Epidermal Growth Factor Receptor 2 (HER2)
Binding Site Extracellular Subdomain IV (non-overlapping with trastuzumab)[7][9][12]Extracellular Dimerization Domain (Subdomain II)[1][2][14]
Primary Mechanism Enhances internalization and degradation of HER2 dimers when combined with a trastuzumab-like antibody.[8][10][12][15]Inhibits ligand-dependent heterodimerization of HER2 with other HER family members (e.g., HER3).[2][4][16][17]
Effect on Dimerization Binds simultaneously with trastuzumab to HER2 dimers, promoting their removal.[8][10][11]Sterically hinders the formation of HER2 heterodimers.[18][19]
Effect on Receptor Internalization Significantly increases (40-80%) HER2 internalization and degradation.[11][12]Minimal direct effect on HER2 internalization; mechanism is blockade of signaling.
Downstream Signaling Impact Strengthened blockade of downstream pathways (STAT3, AKT, P70 S6) due to receptor degradation.[20]Inhibition of ligand-initiated PI3K/Akt and MAPK pathways.[1][2]
Immune Effector Functions Mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[7][21]Mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2][5]

Visualizing the Mechanisms

pertuzumab_mechanism cluster_membrane Cell Membrane cluster_extracellular HER2 HER2 (Subdomain II) HER3 HER3 HER2->HER3 Heterodimerization Blocked MAPK MAPK Pathway HER2->MAPK Activation Inhibited PI3K PI3K/Akt Pathway HER3->PI3K Activation Inhibited Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to Subdomain II Ligand Ligand (e.g., Heregulin) Ligand->HER3 Blocked Growth Cell Growth & Survival PI3K->Growth Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits Block_Growth Growth Arrest MAPK->Growth Promotes hlx22_mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular HER2_dimer HER2 Dimer (Subdomain IV) Endosome Endosome HER2_dimer->Endosome Enhanced Internalization (40-80%) HLX22 HLX22 HLX22->HER2_dimer Binds Epitope 1 Trastuzumab Trastuzumab (or biosimilar) Trastuzumab->HER2_dimer Binds Epitope 2 Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Receptor Degradation Lysosome->Degradation Fusion & Degradation Signaling Downstream Signaling Degradation->Signaling Blocks adcc_workflow start Start target_cells Plate HER2+ Target Cells (e.g., NCI-N87) start->target_cells add_antibody Add Test Antibody (HLX22 or Pertuzumab) target_cells->add_antibody add_effector Add Effector Cells (PBMCs/NK Cells) add_antibody->add_effector incubate Co-incubate for 4-6 hours add_effector->incubate measure Measure LDH Release (Quantify Cell Lysis) incubate->measure end End measure->end

References

HLX22: A Novel Anti-HER2 Monoclonal Antibody with Potential to Overcome Trastuzumab Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the efficacy of HLX22, an innovative anti-HER2 monoclonal antibody, particularly in the context of trastuzumab-resistant models. By binding to a distinct epitope on the HER2 receptor, HLX22, in combination with trastuzumab, initiates a unique mechanism of action that enhances the internalization and degradation of HER2, suggesting a promising strategy to overcome acquired resistance to trastuzumab-based therapies. This document summarizes key preclinical and clinical findings, details experimental protocols, and visualizes the underlying molecular pathways and study designs.

Mechanism of Action: A Synergistic Approach to HER2 Blockade

HLX22 is a humanized IgG1 monoclonal antibody that targets the extracellular subdomain IV of the human epidermal growth factor receptor 2 (HER2).[1] Unlike trastuzumab, HLX22 binds to a non-overlapping epitope on HER2.[2][3] This distinct binding site allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor.[2][3] This dual-binding mechanism leads to a synergistic anti-tumor effect through enhanced receptor internalization and degradation.

Preclinical studies have demonstrated that the combination of HLX22 and a trastuzumab biosimilar (HLX02) promotes the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers, resulting in a 40%–80% increase in HER2 internalization.[2] This increased internalization leads to the degradation of the HER2 receptor, thereby strengthening the blockade of downstream HER2-mediated signaling pathways.[4][5] This mechanism is a key differentiator from other dual-blockade strategies and suggests that HLX22 in combination with trastuzumab could be effective in tumors that have developed resistance to trastuzumab alone.

HLX22_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HER2_dimer HER2/HER2 or HER2/EGFR Dimer Internalization Enhanced Receptor Internalization & Degradation HER2_dimer->Internalization Dual binding promotes Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV HLX22 HLX22 HLX22->HER2_dimer Binds to distinct epitope in Subdomain IV Downstream_Signaling Inhibition of Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK) Internalization->Downstream_Signaling Leads to Apoptosis Tumor Cell Apoptosis Downstream_Signaling->Apoptosis Results in

Caption: Mechanism of HLX22 and Trastuzumab Combination.

Efficacy in HER2-Positive Models: Preclinical and Clinical Evidence

While direct evidence in explicitly trastuzumab-resistant models is emerging, the potent synergistic effect of HLX22 and trastuzumab has been demonstrated in various HER2-positive cancer models.

Preclinical Studies
  • In Vitro: The combination of HLX22 and trastuzumab has been shown to synergistically inhibit the proliferation of HER2-positive gastric and breast cancer cell lines.[1] This co-treatment also inhibited cell proliferation induced by epidermal growth factor (EGF) and histidine-rich glycoprotein 1 (HRG1).[4][6]

  • In Vivo: In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of HER2-positive gastric cancer, the combination of HLX22 and trastuzumab demonstrated enhanced anti-tumor activity and induced cancer cell apoptosis.[2]

Clinical Trials

A randomized, double-blind, phase 2 clinical trial (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[7][8]

Table 1: Efficacy Results from the Phase 2 HLX22-GC-201 Study [7]

Efficacy EndpointHLX22 + Trastuzumab + Chemotherapy (n=31)Placebo + Trastuzumab + Chemotherapy (n=31)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS) by IRRC Not Reached (NR) (95% CI, 23.5 months-NE)8.3 months (95% CI, 5.7-12.7)0.2 (0.06-0.45)
12-Month PFS Rate 73.8% (95% CI, 50.3%-87.4%)34.2% (95% CI, 12.0%-58.1%)
24-Month PFS Rate 61.5% (95% CI, 30.4%-82.0%)11.4% (95% CI, 0.8%-38.1%)
Objective Response Rate (ORR) by IRRC 87.1% (95% CI, 70.2%-96.4%)80.6% (95% CI, 62.5%-92.5%)OR: 1.6 (0.4-6.5)
Median Duration of Response (DoR) NR (95% CI, 22.1 months-NE)9.7 months (95% CI, 4.6-20.0)0.1 (0.04-0.41)
12-Month DoR Rate 78.5% (95% CI, 51.8%-91.4%)26.3% (95% CI, 5.1%-55.0%)

IRRC: Independent Radiology Review Committee; CI: Confidence Interval; NE: Not Evaluable; OR: Odds Ratio

The results from this phase 2 study demonstrated that the addition of HLX22 to trastuzumab and chemotherapy significantly improved progression-free survival and duration of response in patients with HER2-positive gastric/gastroesophageal junction cancer, with a manageable safety profile.[5]

Experimental Protocols

In Vitro Synergy Assay

The synergistic action of HLX22 in combination with a trastuzumab biosimilar (HLX02) was evaluated using a cell proliferation assay in the NCI-N87 human gastric cancer cell line (HER2 3+ expression). The combination index (CI) was calculated based on the Chou-Talalay method. A CI value of less than 1 indicates a synergistic effect. In this study, the combination of HLX22 and HLX02 showed potentiation of anti-proliferation activity.[1]

Phase 2 Clinical Trial (HLX22-GC-201)

This was a randomized, double-blinded, multicenter, phase 2 study.[8]

  • Patient Population: Patients with locally advanced/metastatic HER2-positive gastric/gastroesophageal junction cancer with no prior systemic antitumor therapy.[8]

  • Treatment Arms:

    • Experimental Arm: HLX22 (15 mg/kg or 25 mg/kg) + Trastuzumab biosimilar (HLX02) + Capecitabine and Oxaliplatin (XELOX).[8]

    • Control Arm: Placebo + Trastuzumab biosimilar (HLX02) + XELOX.[8]

  • Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR) as assessed by an independent radiological review committee (IRRC).[4][8]

HLX22_GC_201_Workflow cluster_screening Patient Screening cluster_treatment Treatment Arms cluster_endpoints Primary Endpoints Patient_Pool Patients with HER2-Positive Locally Advanced or Metastatic Gastric/GEJ Cancer (No prior systemic therapy) Randomization Randomization (1:1) Patient_Pool->Randomization Arm_A HLX22 + Trastuzumab + XELOX Randomization->Arm_A Arm_B Placebo + Trastuzumab + XELOX Randomization->Arm_B PFS Progression-Free Survival (PFS) (IRRC Assessed) Arm_A->PFS ORR Objective Response Rate (ORR) (IRRC Assessed) Arm_A->ORR Arm_B->PFS Arm_B->ORR

Caption: Workflow of the HLX22-GC-201 Phase 2 Clinical Trial.

Future Directions and Ongoing Research

Based on the promising results of the phase 2 study, an international, multicenter, phase 3 clinical trial (HLX22-GC-301) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[9][10][11]

Furthermore, a phase 2 clinical trial (HLX22-BC201) has been initiated to investigate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[12][13]

Conclusion

HLX22, in combination with trastuzumab, presents a novel and promising therapeutic strategy for HER2-positive cancers. Its unique mechanism of action, which leads to enhanced HER2 receptor internalization and degradation, provides a strong rationale for its potential to overcome trastuzumab resistance. The robust data from preclinical studies and the significant improvement in clinical outcomes observed in the phase 2 trial underscore the potential of this combination to become a new standard of care. Further investigation in patient populations with acquired resistance to trastuzumab is warranted to fully elucidate the clinical benefits of this innovative dual-HER2 blockade approach.

References

Dual HER2 Blockade with HLX22 Shows Promise in Gastric Cancer, Offering a New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Clinical trial data on HLX22, a novel anti-HER2 monoclonal antibody, demonstrates a significant improvement in survival and anti-tumor efficacy when combined with trastuzumab and chemotherapy in patients with HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer.[1] Developed by Henlius, HLX22 targets a distinct epitope on the HER2 receptor, enabling a dual-blockade strategy that enhances the therapeutic effect of existing treatments.[2][3]

HLX22 has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of gastric cancer, a disease with a significant global health burden.[1][2] The promising results from the phase 2 clinical trial (HLX22-GC-201) have led to the initiation of an international multicenter phase 3 trial (HLX22-GC-301) to further evaluate its efficacy and safety.[1]

Comparative Efficacy and Safety Analysis

The HLX22-GC-201 phase 2 study evaluated the efficacy and safety of HLX22 in combination with trastuzumab and XELOX chemotherapy compared to a placebo plus trastuzumab and XELOX. The addition of HLX22 resulted in a notable improvement in key efficacy endpoints.

Efficacy Data from Phase 2 Clinical Trial (HLX22-GC-201)
Efficacy EndpointHLX22 + Trastuzumab + XELOXPlacebo + Trastuzumab + XELOXHazard Ratio (HR) [95% CI]
Progression-Free Survival (PFS)
   12-month PFS Rate73.8% (95% CI, 50.3%-87.4%)34.2% (95% CI, 12.0%-58.1%)
   24-month PFS Rate61.5% (95% CI, 30.4%-82.0%)11.4% (95% CI, 0.8%-38.1%)
Objective Response Rate (ORR) 87.1% (95% CI, 70.2%-96.4%)80.6% (95% CI, 62.5%-92.5%)Odds Ratio: 1.6 (95% CI, 0.4-6.5)
Duration of Response (DOR)
   Median DORNot Reached (95% CI, 22.1 months-NE)9.7 months (95% CI, 4.6-20.0)HR: 0.1 (95% CI, 0.04-0.41)
   12-month DOR Rate78.5% (95% CI, 51.8%-91.4%)26.3% (95% CI, 5.1%-55.0%)
Data presented is based on Independent Radiological Review Committee (IRRC) assessments.[4]
Safety and Tolerability

The combination of HLX22 with trastuzumab and chemotherapy demonstrated a manageable safety profile.[1][5]

Safety EndpointHLX22 + Trastuzumab + XELOX (n=31)Placebo + Trastuzumab + XELOX (n=31)
Any-Grade Treatment-Emergent Adverse Events (TEAEs)96.8% (n=30)100% (n=31)
Grade 3 or Higher TEAEs54.8% (n=17)48.4% (n=15)
TEAEs Leading to Treatment Discontinuation9.7%22.6%
TEAEs Leading to Death01 (3.2%)
Data as of December 6, 2024.[1][5]

The most common any-grade TEAEs reported in both arms included decreased platelet counts, decreased neutrophil counts, anemia, and decreased white blood cell counts.[4]

Mechanism of Action: A Differentiated Approach

HLX22 is a humanized IgG1 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[6][7] This binding site is different from that of trastuzumab, allowing for the simultaneous binding of both antibodies to HER2.[2][3] This dual binding leads to a significant increase in the internalization of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers, by 40%-80%.[1][2] This enhanced internalization strengthens the blockade of HER2-mediated signaling pathways, which are crucial for tumor cell growth and survival.[3][8] Furthermore, HLX22 can induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against tumor cells overexpressing HER2.[6][8]

HLX22_Mechanism_of_Action cluster_membrane Tumor Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HER2_dimer HER2 Dimer (HER2/HER2 or HER2/EGFR) Internalization Enhanced Internalization HER2_dimer->Internalization Signaling_Pathway HER2 Signaling Pathway Blockade Internalization->Signaling_Pathway HLX22 HLX22 HLX22->HER2_dimer Binds to Subdomain IV Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to different epitope Tumor_Growth Inhibition of Tumor Growth Signaling_Pathway->Tumor_Growth

Caption: Mechanism of HLX22 dual HER2 blockade.

Experimental Protocols

HLX22-GC-201 Phase 2 Clinical Trial Methodology

The HLX22-GC-201 study is a randomized, double-blind, phase 2 trial designed to evaluate the efficacy and safety of HLX22.[9]

  • Patient Population: Patients with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction cancer who had not received prior systemic antitumor therapy.[9][10]

  • Randomization: Eligible patients were randomized to receive either HLX22 in combination with trastuzumab and XELOX (capecitabine and oxaliplatin) or a placebo in combination with trastuzumab and XELOX.[10] The treatment was administered in 3-week cycles.[9]

  • Primary Endpoints: The primary endpoints of the study were Progression-Free Survival (PFS) and Objective Response Rate (ORR), as assessed by an independent radiological review committee (IRRC) according to RECIST v1.1 criteria.[10][11]

  • Secondary Endpoints: Secondary endpoints included other efficacy measures and safety.[5][10]

Experimental_Workflow_HLX22_GC_201 Patient_Population HER2+ Advanced G/GEJ Cancer (No prior systemic therapy) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A HLX22 + Trastuzumab + XELOX Randomization->Arm_A Arm_B Placebo + Trastuzumab + XELOX Randomization->Arm_B Treatment 3-Week Cycles Arm_A->Treatment Arm_B->Treatment Endpoints Primary Endpoints: PFS & ORR (IRRC) Secondary Endpoints: Other efficacy & safety Treatment->Endpoints

Caption: Workflow of the HLX22-GC-201 Phase 2 trial.

Future Directions

The promising results of the HLX22-GC-201 study have paved the way for a head-to-head international multicenter phase 3 clinical trial (HLX22-GC-301).[1] This trial will compare HLX22 in combination with trastuzumab and chemotherapy against the current first-line standard of care, which includes trastuzumab and chemotherapy with or without pembrolizumab.[1][2]

Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing cancers. A phase 2 clinical trial (HLX22-BC201) has been initiated to evaluate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[1][12] Preclinical studies have indicated a synergistic anti-tumor effect and a good safety profile for this combination.[1]

As of now, no similar dual HER2 blockade therapy has been approved for the treatment of HER2-positive gastric cancer globally, positioning HLX22 as a potentially first-in-class treatment that could redefine the standard of care.[1][2]

References

Dual HER2 Blockade with HLX22: A Comparative Analysis of Phase 2 Outcomes in Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the evolving landscape of HER2-positive gastric cancer therapies, the emergence of novel agents demands rigorous evaluation. This guide provides an objective comparison of the Phase 2 study outcomes for HLX22, a novel anti-HER2 monoclonal antibody, against established and alternative HER2-targeted therapies. The data presented is intended to offer a clear, data-driven perspective on the potential of HLX22 in the first-line treatment setting.

HLX22 is an innovative anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[1][2] Its mechanism is distinct from trastuzumab, allowing for simultaneous binding and a dual blockade of HER2 dimers.[1][2][3] This dual-action mechanism is designed to enhance the inhibition of cancer cell growth and promote a more robust anti-tumor response by increasing HER2 internalization.[2][3][4] Preclinical studies have demonstrated that the combination of HLX22 with trastuzumab results in synergistic anti-tumor effects.[5]

Efficacy and Safety Data: A Comparative Overview

The following tables summarize the quantitative outcomes from the Phase 2 HLX22-GC-201 study and compare them with pivotal trials of other HER2-targeted therapies in gastric cancer.

Table 1: First-Line Treatment Efficacy in HER2-Positive Gastric Cancer

Study (Trial ID)Treatment ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
HLX22-GC-201 (NCT04908813)HLX22 + Trastuzumab + XELOX3187.1%[1][6]Not Reached (12-month PFS rate: 73.8%)[1][6]Not Reached
Placebo + Trastuzumab + XELOX3180.6%[1][6]8.3[1][6]Not Reached
ToGA Trastuzumab + Chemotherapy29447%[7]6.7[7]13.8[7]
Chemotherapy Alone29035%[7]5.5[7]11.1[7]
JACOB (NCT01774786)Pertuzumab + Trastuzumab + Chemo38857.0%[8]8.5[8]17.5[9]
Placebo + Trastuzumab + Chemo39248.6%[8]7.2[8]14.2[9]

Table 2: Second-Line Treatment Efficacy in HER2-Positive Gastric Cancer

Study (Trial ID)Treatment ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
DESTINY-Gastric02 (NCT04014075)Trastuzumab Deruxtecan (T-DXd)7942% (updated analysis)[10]5.6[11]12.1[11]

Table 3: Safety Profile - Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

StudyTreatment ArmKey Grade ≥3 TEAEs (%)TEAEs Leading to Discontinuation (%)TEAEs Leading to Death (%)
HLX22-GC-201 HLX22 + Trastuzumab + XELOXDecreased platelet count (80.6%), Decreased neutrophil count (80.6%), Anemia (58.1%)[1]9.7%[1]0%[1]
Placebo + Trastuzumab + XELOXDecreased platelet count (74.2%), Anemia (61.3%), Decreased white blood cell count (58.1%)[1]22.6%[1]12.9% (4 patients)[1]
JACOB Pertuzumab + Trastuzumab + ChemoDiarrhea, Neutropenia, Anemia (More frequent than placebo arm)[8]N/AN/A
DESTINY-Gastric02 Trastuzumab Deruxtecan (T-DXd)Anemia (14%), Nausea (8%), Decreased neutrophil count (8%)[10]N/A3% (due to ILD/pneumonitis)[10]
*Note: Percentages for HLX22-GC-201 TEAEs represent any-grade events.

Experimental Protocols

HLX22-GC-201 Study (NCT04908813)
  • Study Design: A randomized, double-blind, multicenter Phase 2 clinical trial.[12][13]

  • Patient Population: Patients aged 18 to 80 with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer who had not received prior systemic antitumor therapy.[1][12][13]

  • Randomization: Patients were randomized on a 1:1 basis.[12]

  • Treatment Arms:

    • Experimental Arm: HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX chemotherapy (oxaliplatin and capecitabine).[1][12]

    • Control Arm: Placebo in combination with trastuzumab biosimilar (HLX02) and XELOX chemotherapy.[1][12]

  • Primary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR), assessed by an independent radiology review committee (IRRC).[12][13]

  • Secondary Endpoints: Included overall survival (OS), duration of response (DOR), and safety.[12]

Comparator Study Protocols (Brief Overview)
  • ToGA Study: This pivotal Phase 3 trial established trastuzumab as the standard of care. It compared fluoropyrimidine plus cisplatin chemotherapy with or without trastuzumab in patients with HER2-positive advanced gastric or GEJ cancer.[7]

  • JACOB Study (NCT01774786): A Phase 3, double-blind, placebo-controlled trial evaluating the efficacy and safety of adding pertuzumab to trastuzumab and chemotherapy (cisplatin plus capecitabine or 5-FU) as a first-line treatment for HER2-positive metastatic gastric or GEJ cancer.[8][14][15] The study did not meet its primary endpoint of a statistically significant improvement in overall survival.[8][9]

  • DESTINY-Gastric02 Study (NCT04014075): A single-arm, Phase 2 study evaluating the efficacy and safety of trastuzumab deruxtecan (T-DXd) in Western patients with HER2-positive locally advanced or metastatic gastric or GEJ cancer whose disease progressed on or after a trastuzumab-containing regimen.[10][11]

Visualizing the Mechanism: Dual HER2 Blockade

The following diagram illustrates the proposed mechanism of action for the dual HER2 blockade with HLX22 and trastuzumab, leading to enhanced receptor internalization and downstream signaling inhibition.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2_receptor HER2 Receptor HER2_dimer HER2 Dimerization (Homo/Heterodimer) HER2_receptor->HER2_dimer Ligand Binding Trastuzumab Trastuzumab Trastuzumab->HER2_receptor Binds HER2 Trastuzumab->HER2_dimer Dual Blockade Internalization Enhanced Receptor Internalization & Degradation Trastuzumab->Internalization Promotes HLX22 HLX22 (Binds Subdomain IV) HLX22->HER2_receptor Binds HER2 (Different Epitope) HLX22->HER2_dimer Dual Blockade HLX22->Internalization Promotes P_HER2 Receptor Phosphorylation HER2_dimer->P_HER2 Activation PI3K_AKT PI3K/AKT Pathway P_HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_HER2->RAS_MAPK Cell_Growth Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Growth RAS_MAPK->Cell_Growth Internalization->HER2_receptor Reduces Surface HER2

References

Dual HER2 Blockade with HLX22 Combination Therapy Demonstrates Significant Improvement in Progression-Free Survival for HER2-Positive Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

New clinical data reveals that the addition of HLX22, an innovative anti-HER2 monoclonal antibody, to standard trastuzumab and chemotherapy significantly extends progression-free survival in patients with HER2-positive advanced gastric or gastroesophageal junction cancer. This novel combination therapy introduces a new paradigm in dual HER2 blockade, offering a promising alternative to current treatment regimens.

HLX22, a humanized IgG1 monoclonal antibody, uniquely targets subdomain IV of the HER2 receptor at an epitope distinct from that of trastuzumab. This non-competitive binding allows for the simultaneous attachment of both antibodies to HER2, leading to enhanced internalization and degradation of HER2 dimers and a more potent disruption of downstream signaling pathways that drive tumor growth.[1][2][3][4][5] Preclinical and clinical studies have shown that this synergistic action results in superior anti-tumor activity compared to trastuzumab alone.[1][3]

Efficacy in HER2-Positive Gastric Cancer: Phase 2 Clinical Trial Data

A randomized, double-blind, phase 2 clinical trial (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with a trastuzumab biosimilar (HLX02) and chemotherapy (capecitabine and oxaliplatin - XELOX) as a first-line treatment for patients with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer.[6][7][8] The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients receiving the HLX22 combination therapy compared to those receiving placebo with trastuzumab and chemotherapy.[6][7]

Updated results from the HLX22-GC-201 study, presented at the 2025 ASCO Gastrointestinal Cancers Symposium, showed that the median PFS was not yet reached in the HLX22 arm, while it was 8.3 months in the placebo arm (HR, 0.2; 95% CI, 0.06-0.45).[6] The 12-month PFS rates were 73.8% for the HLX22 group and 34.2% for the placebo group.[6]

Quantitative Efficacy Data Summary
Efficacy EndpointHLX22 + Trastuzumab + Chemotherapy (n=31)Placebo + Trastuzumab + Chemotherapy (n=31)Hazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS) Not Reached (NR) [95% CI, 23.5 months-NE]8.3 months [95% CI, 5.7-12.7]0.2 [0.06-0.45]
12-Month PFS Rate 73.8% [95% CI, 50.3%-87.4%]34.2% [95% CI, 12.0%-58.1%]
24-Month PFS Rate 61.5% [95% CI, 30.4%-82.0%]11.4% [95% CI, 0.8%-38.1%]
Objective Response Rate (ORR) 87.1% [95% CI, 70.2%-96.4%]80.6% [95% CI, 62.5%-92.5%]OR, 1.6 [0.4-6.5]
Median Duration of Response (DOR) NR [95% CI, 22.1 months-NE]9.7 months [95% CI, 4.6-20.0]0.1 [0.04-0.41]
12-Month DOR Rate 78.5% [95% CI, 51.8%-91.4%]26.3% [95% CI, 5.1%-55.0%]

Data from the phase 2 HLX22-GC-201 study as presented at the 2025 Gastrointestinal Cancers Symposium.[6]

Mechanism of Action: Enhanced HER2 Dimer Internalization

The enhanced efficacy of the HLX22 and trastuzumab combination stems from their complementary mechanisms of action.[1] While trastuzumab primarily inhibits HER2 signaling, the addition of HLX22, binding to a non-overlapping epitope, significantly increases the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][2][3] This leads to a more profound and sustained downregulation of critical downstream signaling pathways, including STAT3, P70 S6, and AKT, which are pivotal for tumor cell proliferation, survival, and migration.[1]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HLX22 HLX22 HER2_dimer HER2/HER2 or HER2/EGFR Dimer HLX22->HER2_dimer Binds to Subdomain IV (non-overlapping) Internalization Enhanced Dimer Internalization & Degradation Trastuzumab Trastuzumab (HLX02) Trastuzumab->HER2_dimer Binds to Subdomain IV P_HER2 Phosphorylated HER2 Dimer HER2_dimer->P_HER2 Dimerization & Autophosphorylation HER2_dimer->Internalization Induces Signaling_Pathways Downstream Signaling (STAT3, P70 S6, AKT) P_HER2->Signaling_Pathways Activates Tumor_Activity Tumor Proliferation, Survival, Migration Signaling_Pathways->Tumor_Activity Promotes Internalization->P_HER2 Inhibits

Diagram 1: Proposed signaling pathway of HLX22 and Trastuzumab combination therapy.

Experimental Protocols: HLX22-GC-201 Phase 2 Trial

The HLX22-GC-201 study was a randomized, double-blind, multicenter phase 2 trial.[7][8]

Patient Population: Eligible participants were patients aged 18 to 80 years with histologically confirmed, previously untreated, locally advanced unresectable or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[6][7] Patients were required to have an ECOG performance status of 0 or 1.[6]

Treatment Arms: Patients were randomized on a 1:1:1 basis to one of three treatment arms in 3-week cycles[7][8]:

  • Group A: HLX22 (25 mg/kg) + HLX02 (trastuzumab biosimilar) + XELOX

  • Group B: HLX22 (15 mg/kg) + HLX02 + XELOX

  • Placebo Group: Placebo + HLX02 + XELOX

The trastuzumab biosimilar (HLX02) was administered at a loading dose of 8 mg/kg, followed by 6 mg/kg in subsequent cycles.[6] The data presented in the table above compares the 15 mg/kg HLX22 arm with the placebo arm.

Endpoints: The primary endpoints were progression-free survival (PFS) and objective response rate (ORR), as assessed by an independent radiological review committee (IRRC).[5][7][9] Secondary endpoints included overall survival (OS), duration of response (DOR), and safety.[9][10]

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms (3-week cycles) cluster_assessment Efficacy & Safety Assessment Eligibility Inclusion Criteria: - HER2+ Advanced/Metastatic G/GEJ Cancer - No prior systemic therapy - ECOG PS 0-1 Randomize Randomization Eligibility->Randomize HLX22_Arm HLX22 (15 mg/kg IV) + Trastuzumab (HLX02) + Chemotherapy (XELOX) Randomize->HLX22_Arm Experimental Arm Placebo_Arm Placebo IV + Trastuzumab (HLX02) + Chemotherapy (XELOX) Randomize->Placebo_Arm Control Arm Endpoints Primary Endpoints: - Progression-Free Survival (PFS) - Objective Response Rate (ORR) Secondary Endpoints: - Overall Survival (OS) - Duration of Response (DOR) - Safety HLX22_Arm->Endpoints Tumor assessment every 6 weeks Placebo_Arm->Endpoints Tumor assessment every 6 weeks

Diagram 2: Experimental workflow for the HLX22-GC-201 Phase 2 clinical trial.

Future Directions and Ongoing Research

Based on the promising results of the phase 2 trial, an international, multicenter, phase 3 head-to-head clinical trial (HLX22-GC-301) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[2][6][10][11][12] The primary endpoints of this study are PFS and OS.[6]

Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing cancers. A phase 2 clinical trial (HLX22-BC201) has been initiated to investigate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[13][14]

The development of HLX22 and its combination therapy represents a significant advancement in the treatment landscape for HER2-positive malignancies, with the potential to address unmet medical needs and improve outcomes for a broader patient population. The ongoing phase 3 trial in gastric cancer will be crucial in confirming the findings of the phase 2 study and potentially establishing this dual HER2 blockade as a new standard of care.

References

Dual HER2 Blockade with HLX22 Demonstrates Promising Efficacy in First-Line HER2-Positive Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to comparative data on the objective response rate (ORR) of HLX22, an investigational anti-HER2 monoclonal antibody, from its phase 2 clinical trial. In the first-line treatment of HER2-positive gastric or gastroesophageal junction (GEJ) cancer, HLX22 in combination with trastuzumab and chemotherapy has shown a notable improvement in efficacy outcomes compared to placebo with trastuzumab and chemotherapy. This guide provides a detailed comparison of the clinical performance of HLX22 against standard-of-care therapies, supported by experimental data and methodologies.

Comparative Analysis of Objective Response Rates

The clinical efficacy of HLX22, when added to a standard trastuzumab and chemotherapy regimen, was evaluated in the HLX22-GC-201 phase 2 clinical trial. The objective response rate (ORR) serves as a key metric for assessing the antitumor activity of this novel therapeutic combination. A comparison with the pivotal ToGA trial, which established trastuzumab plus chemotherapy as the standard of care, and other relevant studies provides context for the clinical potential of HLX22.

Clinical TrialTreatment ArmNumber of Patients (n)Objective Response Rate (ORR)
HLX22-GC-201 HLX22 + Trastuzumab + Chemotherapy3187.1%
Placebo + Trastuzumab + Chemotherapy3180.6%
ToGA Trastuzumab + Chemotherapy29447.3%
Chemotherapy alone29034.5%
INNOVATION (with FLOT/FOLFOX/CAPOX) Trastuzumab + Chemotherapy6453.3%
Pertuzumab + Trastuzumab + Chemotherapy6437.9%
Chemotherapy alone3333.3%
Phase Ib/II (Pembrolizumab combination) Pembrolizumab + Trastuzumab + Chemotherapy4376.7%

Detailed Experimental Protocols

A clear understanding of the methodologies employed in these key clinical trials is crucial for the accurate interpretation of their outcomes.

HLX22-GC-201 (NCT04908813)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 2 clinical trial.[1]

  • Patient Population: Patients aged 18 to 80 years with histologically confirmed, locally advanced or metastatic HER2-positive gastric or GEJ cancer who had not received prior systemic antitumor therapy for advanced disease.[1] Patients were required to have an ECOG performance status of 0 or 1.[1]

  • Treatment Arms:

    • Investigational Arm: HLX22 in combination with the trastuzumab biosimilar HLX02, capecitabine, and oxaliplatin (XELOX).

    • Control Arm: Placebo in combination with HLX02 and XELOX.

  • Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS) as assessed by an independent radiology review committee (IRRC) according to RECIST 1.1 criteria.[1]

ToGA Trial
  • Study Design: An open-label, international, phase 3, randomized controlled trial.[2][3]

  • Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[2][3] HER2 positivity was determined by immunohistochemistry (IHC) or fluorescence in-situ hybridization (FISH).[4]

  • Treatment Arms:

    • Investigational Arm: Trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) administered every 3 weeks for six cycles. Trastuzumab was continued until disease progression.[2][5]

    • Control Arm: Chemotherapy alone (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin).[2][5]

  • Primary Endpoint: Overall survival.[2][5] Secondary endpoints included ORR.[5]

Mechanism of Action and Signaling Pathway

HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[6] Its mechanism of action is distinct from that of trastuzumab, allowing for a synergistic antitumor effect when used in combination. HLX22 binds to the extracellular subdomain IV of HER2 at a different epitope than trastuzumab.[1][6] This non-competitive binding enables the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.[1][6] This dual blockade is believed to enhance the internalization and subsequent degradation of HER2, leading to a more potent inhibition of downstream signaling pathways that drive tumor growth and proliferation.[7]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2_dimer HER2 Dimer (Homodimerization) Trastuzumab->HER2_dimer Binds to Subdomain IV HLX22 HLX22 HLX22->HER2_dimer Binds to distinct epitope in Subdomain IV HER2_monomer1 HER2 HER2_monomer1->HER2_dimer HER2_monomer2 HER2 HER2_monomer2->HER2_dimer PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes RAS_MAPK->Cell_Survival Promotes

HER2 signaling pathway and points of intervention by HLX22 and trastuzumab.

The enhanced efficacy observed with the HLX22 combination therapy suggests that this dual-targeting strategy may overcome some of the limitations of single-agent HER2 blockade. Further investigation in ongoing phase 3 trials will be critical to confirm these promising phase 2 results and to fully elucidate the clinical benefits of HLX22 in the treatment of HER2-positive gastric cancer.[1]

References

Safety and Tolerability Profile of HLX22: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety and tolerability profile of HLX22, an investigational anti-HER2 monoclonal antibody, with other approved HER2-targeted therapies. The information is based on available data from clinical trials and published studies.

HLX22 is a novel humanized monoclonal antibody that targets a distinct epitope on the extracellular domain IV of the human epidermal growth factor receptor 2 (HER2). This allows for simultaneous binding with trastuzumab, leading to enhanced HER2 signaling blockade. This guide will delve into the safety and tolerability data of HLX22 and compare it with established HER2-targeted agents: trastuzumab, pertuzumab, and trastuzumab deruxtecan.

Comparative Safety and Tolerability of HER2-Targeted Therapies

The following tables summarize the key safety findings for HLX22 and its comparators. Data is compiled from various clinical trials and may not represent head-to-head comparisons.

Table 1: Overview of Common Treatment-Emergent Adverse Events (TEAEs) (Any Grade)

Adverse EventHLX22 (in combination with chemotherapy)Trastuzumab (in combination with chemotherapy)Pertuzumab (in combination with trastuzumab and chemotherapy)Trastuzumab Deruxtecan
Gastrointestinal
NauseaHighHighHigh72.5-77.0%[1]
DiarrheaHighModerate38.5%[2]Moderate
VomitingModerateModerateModerate34.0-51.8%[1]
Decreased AppetiteModerateModerateModerateHigh
Hematological
Neutropenia80.6%[1]High38.1% (Grade ≥3)[2]High
Anemia58.1%[1]ModerateModerateHigh
Thrombocytopenia80.6%[1]LowLowHigh
White Blood Cell Count Decreased58.1%[1]ModerateModerateN/A
Lymphocyte Count Decreased45.5% (monotherapy)[3]N/AN/AN/A
Constitutional
FatigueModerateHighHighHigh
Other
AlopeciaModerateHighHighHigh
Hypokalemia36.4% (monotherapy)[3]LowLowN/A

Table 2: Serious Adverse Events (SAEs) and Other Clinically Important Adverse Events

Adverse EventHLX22 (in combination with chemotherapy)TrastuzumabPertuzumab (in combination with trastuzumab and chemotherapy)Trastuzumab Deruxtecan
Grade ≥3 TEAEs 54.8%[1]Varies by regimen53%[1]52.6-56%[1]
Serious Adverse Events (SAEs) N/AVaries by regimen10.1%[2]25.5-27.8%[1]
Treatment Discontinuation due to AEs 9.7%[1]Varies by regimenVaries by regimen10.4%[1]
Interstitial Lung Disease (ILD)/Pneumonitis Not reported as a major concernRareRare10.4-12.1% (any grade), 1.2-3.5% (Grade ≥3)[1]
Cardiac Dysfunction (e.g., decreased LVEF) Not reported as a major concernLow but significant riskLow but significant riskLow risk
Febrile Neutropenia N/AVaries by regimenIncreased incidence compared to placebo[2]Low

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.

HER2_Signaling_Pathway cluster_intracellular Intracellular Space HER2 HER2 PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK EGFR EGFR EGFR->PI3K_Akt EGFR->RAS_MAPK HLX22 HLX22 HLX22->HER2 Trastuzumab Trastuzumab Trastuzumab->HER2 Pertuzumab Pertuzumab Pertuzumab->HER2 Prevents Dimerization Cell_Pro Cell Proliferation, Survival, Invasion PI3K_Akt->Cell_Pro RAS_MAPK->Cell_Pro

HER2 signaling pathway and points of intervention.

Clinical_Trial_Safety_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Safety Assessment (Physical Exam, Labs, ECG, LVEF) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Cycle Treatment Cycle (Drug Administration) Randomization->Treatment_Cycle Monitoring Ongoing Monitoring (AEs, Vitals, Labs) Treatment_Cycle->Monitoring End_of_Treatment End of Treatment Assessment Treatment_Cycle->End_of_Treatment Monitoring->Treatment_Cycle Next Cycle Periodic_Assessment Periodic Safety Assessment (ECG, LVEF at specified intervals) Monitoring->Periodic_Assessment Periodic_Assessment->Treatment_Cycle Follow_up Long-term Follow-up End_of_Treatment->Follow_up Data_Analysis Data Analysis and Reporting Follow_up->Data_Analysis

General workflow for safety assessment in a clinical trial.

Experimental Protocols

Detailed experimental protocols for clinical trials are often proprietary. However, based on published literature and clinical trial registrations, the following methodologies are standard for assessing the safety and tolerability of monoclonal antibodies like HLX22 and its comparators.

Toxicity and Adverse Event Monitoring
  • Objective: To identify and grade the severity of all adverse events (AEs) experienced by study participants.

  • Methodology:

    • Adverse events are monitored continuously throughout the clinical trial, from the time of informed consent until a specified period after the last dose of the investigational drug.

    • AEs are graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

    • All serious adverse events (SAEs) are reported to regulatory authorities within a specified timeframe.

    • Dose-limiting toxicities (DLTs) are assessed during the initial dose-escalation phase of a first-in-human study to determine the maximum tolerated dose (MTD).

Cardiac Safety Monitoring
  • Objective: To monitor for potential cardiotoxicity, a known risk associated with some HER2-targeted therapies.

  • Methodology:

    • A baseline assessment of left ventricular ejection fraction (LVEF) is performed using echocardiography (ECHO) or a multigated acquisition (MUGA) scan before the first dose of the study drug.

    • LVEF is then monitored at regular intervals during treatment (e.g., every 3 months) and for a specified period after treatment completion.

    • Electrocardiograms (ECGs) are also performed at baseline and periodically to monitor for any changes in cardiac electrical activity.

    • Specific criteria are in place for treatment interruption or discontinuation based on the degree of LVEF decline or the emergence of clinical signs of congestive heart failure.

Immunogenicity Assessment
  • Objective: To evaluate the potential for the patient's immune system to develop anti-drug antibodies (ADAs) against the therapeutic monoclonal antibody.

  • Methodology:

    • Blood samples are collected at pre-specified time points (e.g., pre-dose, at various intervals during treatment, and post-treatment).

    • A tiered testing approach is typically used:

      • Screening Assay: An initial enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence (ECL) assay is used to detect the presence of ADAs.

      • Confirmatory Assay: Samples that test positive in the screening assay are then subjected to a confirmatory assay to rule out false positives.

      • Neutralizing Assay: Confirmed positive samples are further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs are neutralizing, meaning they can inhibit the biological activity of the drug.

Pharmacokinetic (PK) Analysis
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the monoclonal antibody in the body.

  • Methodology:

    • Blood samples are collected at various time points after drug administration.

    • The concentration of the drug in the serum or plasma is measured using a validated ligand-binding assay, such as an ELISA.

    • PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental or compartmental analysis.

Conclusion

HLX22, particularly in combination with trastuzumab and chemotherapy, has demonstrated a manageable safety profile in clinical trials. The observed adverse events are generally consistent with those of other HER2-targeted therapies and chemotherapy regimens. While direct comparisons are limited, the available data suggest that HLX22 does not introduce unexpected or unmanageable toxicities. Continued monitoring in ongoing and future clinical trials will be crucial to further delineate the long-term safety and tolerability of this promising new agent. Researchers and clinicians should remain vigilant for known class effects of HER2-targeted therapies, such as cardiotoxicity, and adhere to recommended monitoring protocols.

References

A Head-to-Head Comparison: HLX22 in First-Line HER2+ Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the HLX22-GC-301 trial design, evaluating a novel dual-HER2 blockade strategy against the current standard of care for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the investigational therapeutic regimen featuring HLX22 and the established first-line treatment for HER2-positive (HER2+) locally advanced or metastatic gastric cancer (GC) or gastroesophageal junction (GEJ) adenocarcinoma. The focus is on the design of the international, multicenter, phase 3 head-to-head clinical trial, HLX22-GC-301, and the supporting data from the preceding phase 2 study (HLX22-GC-201) and relevant competitor trials.

Mechanism of Action: A Differentiated Dual-HER2 Blockade

HLX22 is an innovative humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] Unlike trastuzumab, which also binds to HER2, HLX22 attaches to a distinct epitope on the extracellular subdomain IV of the HER2 receptor.[2][3] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.[2][3]

This dual-binding mechanism has been shown to enhance the internalization of HER2 by 40% to 80%, leading to a more potent blockade of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab results in synergistic anti-tumor activity.[2] Additionally, as an IgG1 monoclonal antibody, HLX22 may engage the immune system to induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing cancer cells.[1]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of the dual HER2 blockade.

HLX22_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathways Downstream Pathways HER2_dimer HER2 Dimer (Homodimer or Heterodimer) Internalization Enhanced HER2 Internalization & Degradation (40-80% increase) HER2_dimer->Internalization Dual Binding Synergy Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Binds to Subdomain IV HLX22 HLX22 HLX22->HER2_dimer Binds to different epitope on Subdomain IV Signaling_Blockade Blockade of Downstream Signaling Pathways Internalization->Signaling_Blockade Apoptosis Tumor Cell Apoptosis Signaling_Blockade->Apoptosis Proliferation Decreased Cell Proliferation & Survival Signaling_Blockade->Proliferation AKT AKT Signaling_Blockade->AKT STAT3 STAT3 Signaling_Blockade->STAT3 P70S6K P70 S6K Signaling_Blockade->P70S6K

Caption: Mechanism of HLX22 and Trastuzumab Dual Blockade

Head-to-Head Trial: HLX22-GC-301

The HLX22-GC-301 study is a pivotal phase 3 clinical trial designed to directly compare the efficacy and safety of the HLX22 combination regimen against the current first-line standard of care.[2][4][5]

Experimental Protocol

The trial employs a randomized, double-blind, multicenter design.[4][5][6] Below is a summary of the key protocol elements.

ParameterDetail
Trial Identifier HLX22-GC-301; NCT06532006[6][7]
Phase 3[2][4][5]
Patient Population Adults (≥18 years) with previously untreated, locally advanced unresectable or metastatic HER2-positive (IHC 3+ or IHC 2+/ISH+) gastric or gastroesophageal junction adenocarcinoma.[6]
Key Inclusion Criteria ECOG performance status of 0-1, measurable disease per RECIST v1.1, and a life expectancy of at least 6 months.[6]
Experimental Arm HLX22 (15 mg/kg) + Trastuzumab + XELOX (Capecitabine and Oxaliplatin) ± Placebo (for pembrolizumab), administered every 3 weeks.[6]
Control Arm Placebo (for HLX22) + Trastuzumab + XELOX ± Pembrolizumab, administered every 3 weeks.[6]
Primary Endpoints Progression-Free Survival (PFS), Overall Survival (OS).[8]
Secondary Endpoints Investigator-assessed PFS, Objective Response Rate (ORR), Duration of Response (DOR), safety, pharmacokinetics, immunogenicity, and quality of life.[2]

The workflow of the HLX22-GC-301 trial is depicted in the following diagram.

HLX22_GC_301_Workflow cluster_arms Treatment Arms (Q3W Cycles) cluster_endpoints Endpoint Assessment Patient_Screening Patient Screening - HER2+ Advanced/Metastatic GC/GEJ - No Prior 1L Systemic Therapy - ECOG 0-1 Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Experimental Arm: HLX22 (15 mg/kg) + Trastuzumab + XELOX ± Placebo for Pembrolizumab Randomization->Arm_A Arm_B Control Arm: Placebo for HLX22 + Trastuzumab + XELOX ± Pembrolizumab Randomization->Arm_B Follow_Up Treatment until: - Disease Progression - Unacceptable Toxicity - Patient Withdrawal Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoints Primary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) Follow_Up->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - ORR, DOR, Safety, PK, etc. Follow_Up->Secondary_Endpoints

Caption: HLX22-GC-301 Trial Workflow

Comparative Efficacy and Safety Data

The decision to proceed with the phase 3 trial was based on promising results from the HLX22-GC-201 phase 2 study. The following tables compare the available data from this study with data from the KEYNOTE-811 trial, which evaluated the standard of care regimen that serves as the control arm in the HLX22-GC-301 trial.

Efficacy Comparison
EndpointHLX22 + Trastuzumab + Chemo (HLX22-GC-201)[8]Placebo + Trastuzumab + Chemo (HLX22-GC-201)[8]Pembrolizumab + Trastuzumab + Chemo (KEYNOTE-811)[9][10][11]Placebo + Trastuzumab + Chemo (KEYNOTE-811)[9][10][11]
Median PFS Not Reached8.3 monthsNot ReportedNot Reported
12-Month PFS Rate 73.8%34.2%Not ReportedNot Reported
24-Month PFS Rate 61.5%11.4%Not ReportedNot Reported
Median OS Not ReportedNot Reported20.0 months16.8 months
ORR 87.1%80.6%74.4%51.9%
Median DOR Not Reached9.7 monthsNot ReportedNot Reported
12-Month DOR Rate 78.5%26.3%Not ReportedNot Reported
Safety Comparison
Adverse Event CategoryHLX22 + Trastuzumab + Chemo (HLX22-GC-201)[8]Placebo + Trastuzumab + Chemo (HLX22-GC-201)[8]Pembrolizumab + Trastuzumab + Chemo (KEYNOTE-811)[11]Placebo + Trastuzumab + Chemo (KEYNOTE-811)[11]
Any-Grade TEAEs 96.8%100%Not ReportedNot Reported
Grade ≥3 TEAEs 54.8%48.4%59%51%
Most Common Any-Grade TEAEs Platelet count decrease (80.6%), Neutrophil count decrease (80.6%), Anemia (58.1%)Platelet count decrease (74.2%), Anemia (61.3%), White blood cell count decrease (58.1%)Diarrhea (53%), Nausea (49%)Diarrhea (44%), Nausea (44%)

Concluding Remarks

The HLX22-GC-301 trial is poised to determine whether the novel dual-HER2 blockade strategy with HLX22 and trastuzumab can establish a new standard of care for the first-line treatment of HER2-positive advanced gastric and gastroesophageal junction cancer. Data from the phase 2 study suggests a significant improvement in progression-free survival and duration of response with a manageable safety profile. The head-to-head comparison with the established and effective regimen of trastuzumab and chemotherapy, with or without pembrolizumab, will provide a definitive assessment of the clinical benefit of this new therapeutic approach. The scientific community awaits the results of this important study, which has the potential to improve outcomes for a patient population with a significant unmet medical need.[3]

References

A Comparative Analysis of Dual HER2 Blockade Strategies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual HER2 blockade strategies, integrating performance data from key clinical trials and detailed experimental methodologies. The analysis focuses on prominent therapeutic combinations, offering insights into their efficacy, safety, and mechanisms of action in the context of HER2-positive cancers.

The overexpression of the human epidermal growth factor receptor 2 (HER2) is a key driver in a significant subset of breast and other cancers. The development of HER2-targeted therapies has revolutionized the treatment landscape for these malignancies. While single-agent HER2 blockade has shown considerable success, dual blockade strategies, which involve the simultaneous use of two distinct HER2-targeted agents, have emerged as a more effective approach to overcome resistance and improve patient outcomes. This guide presents a comparative analysis of various dual HER2 blockade strategies, supported by data from pivotal clinical trials.

Performance of Dual HER2 Blockade Strategies: A Quantitative Comparison

The efficacy and safety of dual HER2 blockade have been rigorously evaluated in several landmark clinical trials. The following tables summarize the key quantitative outcomes from these studies, providing a basis for comparison across different therapeutic settings and patient populations.

Table 1: Efficacy of Pertuzumab and Trastuzumab in Metastatic Breast Cancer (CLEOPATRA Trial)
OutcomePertuzumab + Trastuzumab + Docetaxel (n=402)Placebo + Trastuzumab + Docetaxel (n=406)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)18.7 months12.4 months0.69 (0.58–0.81)<0.001
Median Overall Survival (OS)57.1 months40.8 months0.69 (0.58–0.82)<0.001
Objective Response Rate (ORR)80.2%69.3%--
Median Duration of Response20.2 months12.5 months--

Data from the CLEOPATRA study, a randomized, double-blind, placebo-controlled, phase 3 trial in patients with HER2-positive metastatic breast cancer.[1][2][3][4][5][6][7][8][9][10][11]

Table 2: Efficacy of Adjuvant Pertuzumab and Trastuzumab in Early Breast Cancer (APHINITY Trial)
Outcome (10-year follow-up)Pertuzumab + Trastuzumab + Chemo (n=2400)Placebo + Trastuzumab + Chemo (n=2404)Hazard Ratio (95% CI)p-value
Invasive Disease-Free Survival (IDFS) Rate87.2%83.8%0.79 (0.68–0.92)-
Overall Survival (OS) Rate91.6%89.8%0.83 (0.69-1.00)0.044

Data from the APHINITY study, a global, phase III, randomized, double-blind, placebo-controlled trial in patients with HER2-positive early breast cancer.[12][13][14][15][16][17][18][19][20][21][22]

Table 3: Efficacy of Tucatinib, Trastuzumab, and Capecitabine in Previously Treated Metastatic Breast Cancer (HER2CLIMB Trial)
OutcomeTucatinib + Trastuzumab + Capecitabine (n=410)Placebo + Trastuzumab + Capecitabine (n=202)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)7.8 months5.6 months0.54 (0.42-0.71)<0.001
Median Overall Survival (OS)24.7 months19.2 months0.73 (0.59-0.90)-
Patients with Brain Metastases
Median CNS-Progression-Free Survival9.9 months4.2 months0.32 (0.22-0.48)<0.001
Median Overall Survival21.6 months12.5 months0.60 (0.44-0.81)-

Data from the HER2CLIMB study, a randomized, double-blind, placebo-controlled trial in patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases.[18][23][24][25][26][27][28][29][30][31]

Table 4: Efficacy of Extended Adjuvant Neratinib in Early Breast Cancer (ExteNET Trial)
Outcome (5-year follow-up)Neratinib (n=1420)Placebo (n=1420)Hazard Ratio (95% CI)p-value
Invasive Disease-Free Survival (IDFS) Rate90.2%87.7%0.73 (0.57-0.92)0.0083
Hormone Receptor-Positive Subgroup
5-year iDFS Rate (treatment ≤ 1 year post-trastuzumab)--0.58 (0.41-0.82)-

Data from the ExteNET study, a randomized, double-blind, placebo-controlled, phase 3 trial of extended adjuvant neratinib in patients with early-stage HER2-positive breast cancer who had completed adjuvant trastuzumab.[32][33][34][35][36][37][38][39][40][41][42]

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal clinical trials cited, providing a framework for understanding the generation of the presented data.

HER2 Status Determination

In all the discussed clinical trials, patient eligibility was contingent on a confirmed HER2-positive status. This was determined by central laboratory testing of tumor tissue using one of two primary methods:

  • Immunohistochemistry (IHC): This technique assesses the level of HER2 protein expression on the surface of cancer cells. A score of 3+ (strong, complete membrane staining in >10% of tumor cells) is considered positive.[6][26][43][44]

  • Fluorescence In Situ Hybridization (FISH): This method measures the number of copies of the ERBB2 gene (which codes for the HER2 protein) within the cancer cells. A HER2/CEP17 ratio of ≥2.0 is defined as positive, indicating gene amplification.[6][26][43]

For cases with an equivocal IHC result (2+), FISH testing was mandatory to confirm HER2 status.[6][43]

Tumor Response Assessment

The evaluation of tumor response to treatment in these trials was primarily based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[12][32][34][35][36] This standardized methodology involves:

  • Baseline Tumor Assessment: Identification and measurement of "target lesions" (measurable tumors) and "non-target lesions" (all other evidence of disease) using imaging techniques such as CT or MRI.[12][34][35]

  • Follow-up Assessments: Regular imaging to monitor changes in the size of target lesions and the status of non-target lesions.

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions.[32][34][35]

    • Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[32][34][35]

    • Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[32][34][35]

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[32][34][35]

Statistical Analysis

The statistical design of these large, randomized trials was crucial for ensuring the validity of their findings. Key aspects of their statistical analysis plans included:

  • Primary Endpoints: Clearly defined primary outcomes, such as Progression-Free Survival (PFS) or Invasive Disease-Free Survival (IDFS).[19][20][30][37][42]

  • Stratification: Randomization of patients was often stratified by key prognostic factors (e.g., hormone receptor status, nodal status, prior treatment) to ensure balanced groups.[1][2][41]

  • Power Calculations: The trials were designed with sufficient statistical power to detect clinically meaningful differences between the treatment arms.[37][38]

  • Survival Analysis: Time-to-event endpoints like PFS and OS were typically analyzed using the Kaplan-Meier method and compared between groups using the log-rank test. Hazard ratios were calculated using Cox proportional hazards models.[19][37]

Mechanisms of Action and Signaling Pathways

The enhanced efficacy of dual HER2 blockade stems from the complementary mechanisms of action of the combined agents, leading to a more comprehensive inhibition of HER2-driven signaling pathways.

The HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which promote cell proliferation, survival, and invasion.[14][15][25][27][28]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT Cell Proliferation & Survival mTOR mTOR AKT->mTOR Cell Proliferation & Survival Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival RAF RAF RAS->RAF Cell Proliferation & Survival MEK MEK RAF->MEK Cell Proliferation & Survival ERK ERK MEK->ERK Cell Proliferation & Survival Proliferation_Survival2 Proliferation_Survival2 ERK->Proliferation_Survival2 Cell Proliferation & Survival

Caption: The HER2 signaling pathway, highlighting the PI3K/AKT and MAPK cascades.

Mechanisms of Dual HER2 Blockade

Different dual HER2 blockade strategies employ agents with distinct mechanisms of action to achieve a more comprehensive shutdown of HER2 signaling.

Trastuzumab and pertuzumab are monoclonal antibodies that bind to different extracellular domains of the HER2 receptor.[1][13][24][33][45] Their combination provides a vertical blockade of the HER2 pathway.

Trastuzumab_Pertuzumab_Mechanism cluster_membrane Cell Membrane cluster_drugs Therapeutic Agents HER2 HER2 Dimerization Dimerization HER2->Dimerization Homodimerization (Inhibited by Trastuzumab) Heterodimerization Heterodimerization HER2->Heterodimerization Heterodimerization with HER3 (Inhibited by Pertuzumab) HER3 HER3 HER3->Heterodimerization Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Subdomain IV Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to Dimerization Domain (II) Signaling Signaling Dimerization->Signaling Downstream Signaling (Blocked) Heterodimerization->Signaling

Caption: Mechanism of action of trastuzumab and pertuzumab.

Lapatinib and tucatinib are small molecule tyrosine kinase inhibitors (TKIs) that act intracellularly to block the kinase activity of the HER2 receptor.[16][46][47][48][49]

TKI_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Therapeutic Agents HER2 HER2 Receptor TK_Domain Tyrosine Kinase Domain HER2->TK_Domain Downstream_Signaling Downstream Signaling TK_Domain->Downstream_Signaling Phosphorylation (Blocked) ATP ATP ATP->TK_Domain Binds TKI Lapatinib/ Tucatinib TKI->TK_Domain Competitively Binds (Inhibits ATP binding)

Caption: Mechanism of action of tyrosine kinase inhibitors (TKIs).

Overcoming Resistance

A key advantage of dual HER2 blockade is its potential to overcome resistance mechanisms that can develop with single-agent therapy.[2][3][4][23] These resistance mechanisms can include:

  • Activation of alternative signaling pathways: Cancer cells can bypass HER2 blockade by activating other signaling pathways, such as the PI3K pathway through mutations.[2][4]

  • Expression of truncated HER2 receptors (p95HER2): These altered receptors lack the binding site for trastuzumab but retain their kinase activity.[3][4]

  • Incomplete blockade of HER2 signaling: Single agents may not fully inhibit all possible HER2 homo- and heterodimer combinations.[2]

By targeting HER2 through different mechanisms, dual blockade strategies can more effectively shut down signaling and prevent or delay the emergence of resistance.

Conclusion

Dual HER2 blockade represents a significant advancement in the treatment of HER2-positive cancers. The combination of agents with complementary mechanisms of action leads to improved efficacy outcomes, including prolonged survival, as demonstrated in large-scale clinical trials. The choice of a specific dual blockade strategy depends on the clinical setting (metastatic vs. adjuvant), prior therapies, and patient characteristics, including the presence of brain metastases. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and clinicians to critically evaluate and compare these important therapeutic approaches. Further research will continue to refine the application of dual HER2 blockade and explore novel combinations to further improve outcomes for patients with HER2-positive malignancies.

References

Safety Operating Guide

Prudent Disposal of Laboratory Reagents: A Guide to Handling HL22 Waste

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of HL22, with a focus on operational and logistical planning for researchers, scientists, and drug development professionals. Due to the generic designation "this compound," which can refer to multiple substances, this document will focus on the procedures for Halocarbon 22 (Chlorodifluoromethane) , a common laboratory refrigerant, while also providing a general framework for hazardous waste disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the chemical in use. For Halocarbon 22, the SDS provides critical safety information.

Key Safety Precautions for Halocarbon 22:

  • Physical Hazards: Cylinders containing Halocarbon 22 should be protected from physical damage. Do not drag, roll, slide, or drop them. Use a suitable hand truck for moving cylinders.[1]

  • Personal Protective Equipment (PPE): Workers should wash their hands and face before eating, drinking, or smoking in areas where this material is handled. Contaminated clothing and protective equipment should be removed before entering eating areas.[1]

  • First Aid: In case of contact with the liquid form, which can cause frostbite-like burns, warm the frozen tissues slowly with lukewarm water and seek medical attention. If inhaled, especially decomposition products from a fire, the exposed person may need to be kept under medical surveillance for 48 hours as symptoms can be delayed.[1]

  • Storage: Store in a segregated and approved area away from direct sunlight in a dry, cool, and well-ventilated location. Keep containers tightly closed and sealed until ready for use.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Halocarbon 22 (Chlorodifluoromethane).

PropertyValueSource
Chemical Name Chlorodifluoromethane[1]
Synonyms HCFC-22, R-22, Freon 22[1]
CAS Number 75-45-6[1]
ACGIH TLV (TWA) 1000 ppm (8 hours)[1]
NIOSH REL (TWA) 1000 ppm (10 hours)[1]
NIOSH REL (STEL) 1250 ppm (15 minutes)[1]
OSHA PEL (TWA) 1000 ppm (8 hours)[1]

Standard Operating Procedure for this compound Disposal

The disposal of chemical waste like this compound must adhere to institutional, local, and federal regulations. The following is a generalized protocol for laboratories.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste material. If it is a mixture, list all components and their approximate percentages.

  • Do not mix incompatible waste streams. For instance, acids must be kept separate from bases and cyanides.[2]

  • Segregate halogenated solvents from non-halogenated solvents.[3]

Step 2: Container Selection and Labeling

  • Use a container that is compatible with the chemical waste. Avoid using metal containers for corrosive waste.[2] The original container is often a suitable choice.[3]

  • Ensure the container is in good condition and can be securely closed.[3]

  • Label the waste container at the time the first waste is added with a "Hazardous Waste" label.[2] The label should include the chemical name(s) and any associated hazards (e.g., corrosive, flammable).

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Keep waste containers closed except when adding waste.[3]

  • Store containers in secondary containment to prevent spills.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]

  • Provide the EHS office with a complete and accurate description of the waste.

  • Follow any specific instructions provided by the EHS office for pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal A Waste Generated B Identify Chemical Composition A->B C Consult Safety Data Sheet (SDS) B->C D Select Compatible Container C->D F Segregate Incompatible Wastes C->F E Label Container with 'Hazardous Waste' D->E G Store in Secondary Containment F->G H Keep Container Closed G->H I Store in Designated Accumulation Area H->I J Contact Environmental Health & Safety (EHS) I->J K Schedule Waste Pickup J->K L Proper Disposal by EHS K->L

Caption: Workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other hazardous chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Handling Protocols for Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide a general framework for the safe handling of hazardous chemicals in a laboratory setting. The substance "HL22" could not be specifically identified as a chemical agent through standard databases. Therefore, researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for the specific chemical being used to determine the appropriate personal protective equipment (PPE), handling procedures, and disposal requirements.

This guide is intended to supplement, not replace, the specific information provided in the SDS and your institution's Chemical Hygiene Plan.

Personal Protective Equipment (PPE) for Chemical Handling

The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. A thorough hazard assessment and review of the chemical's SDS are the first steps in this process.[1] PPE is essential when engineering and administrative controls cannot eliminate all risks.[2]

Eye and Face Protection

Eye and face protection is mandatory when there is a risk of splashes, flying particles, or exposure to vapors.[2][3]

Protection LevelApplication
Safety Glasses with Side Shields Minimum requirement for general laboratory work. Protects against minor splashes and particulates.[3]
Chemical Splash Goggles Recommended when there is a significant risk of chemical splashes that could reach the eyes.[3]
Face Shield Must be worn in conjunction with chemical splash goggles when handling highly corrosive or reactive materials, or when there is a risk of explosion or significant splashes.[3][4]

Note: Contact lenses should generally not be worn when handling hazardous chemicals, even with safety glasses.[5]

Hand Protection

Gloves are crucial for preventing skin contact with hazardous chemicals.[6] No single glove material is resistant to all chemicals, so it is vital to select gloves based on the specific substance being handled.[4] Always check the glove manufacturer's compatibility chart.

General Glove Selection Guide for Chemical Classes

Chemical ClassRecommended Glove Material
Acids (concentrated) Neoprene, Butyl Rubber
Bases (concentrated) Neoprene, Nitrile, Natural Rubber
Organic Solvents Varies widely. (e.g., Butyl for ketones, Viton® for chlorinated and aromatic solvents)
Oxidizing Agents Neoprene, Butyl Rubber
Peroxides Neoprene, Nitrile

This table provides general guidance. Always consult the SDS and glove manufacturer's data for specific breakthrough times and degradation information.

Body Protection

A laboratory coat is the minimum requirement for body protection. For highly hazardous materials, chemical-resistant aprons or full-body suits may be necessary.[6] Lab coats should be buttoned and fit properly to cover as much skin as possible.[4]

Respiratory Protection

Respiratory protection may be required if engineering controls like fume hoods are insufficient to control exposure to vapors, fumes, or dusts below permissible exposure limits.[4] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[4]

Operational Plan for Handling Hazardous Chemicals

A systematic approach to handling hazardous chemicals is essential for laboratory safety.

Pre-Experiment Planning
  • Hazard Assessment: Identify the specific hazards of the chemicals and the experimental procedure.[1][7]

  • Consult the SDS: Thoroughly review the Safety Data Sheet for each chemical to understand its properties, hazards, and required safety precautions.[1][2]

  • Develop a Standard Operating Procedure (SOP): Create a detailed, step-by-step protocol for the experiment, including safety measures.[2]

  • Gather Materials: Ensure all necessary chemicals, equipment, and safety supplies are readily available.

Experimental Workflow
  • Donning PPE: Put on all required personal protective equipment before entering the designated work area.

  • Work Area Preparation: Ensure the work area, such as a fume hood, is clean, uncluttered, and functioning correctly.[8]

  • Chemical Handling:

    • Use the smallest quantity of the chemical necessary.

    • Keep all chemical containers closed when not in use.[5]

    • Use a fume hood when working with volatile or hazardous substances.[7]

    • Never work alone when performing high-risk operations.[8]

  • Post-Experiment:

    • Decontaminate equipment and the work area.

    • Properly label and store all chemicals.

    • Segregate and prepare hazardous waste for disposal.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Hazard Assessment & SDS Review B Develop Standard Operating Procedure (SOP) A->B C Gather Chemicals & Equipment B->C D Don Appropriate PPE C->D E Prepare Work Area (e.g., Fume Hood) D->E F Execute Experiment Following SOP E->F G Decontaminate Work Area & Equipment F->G H Properly Store or Dispose of Chemicals G->H I Doff PPE & Personal Hygiene H->I

Caption: A generalized workflow for handling hazardous chemicals in a laboratory setting.

Disposal Plan for Hazardous Chemical Waste

Improper disposal of chemical waste can pose significant risks to human health and the environment.[9]

Identification and Labeling
  • All chemical waste must be clearly labeled with the words "Hazardous Waste".[10][11]

  • The label must include the full chemical name(s) of the contents, the date of generation, and the principal investigator's name.[11] Chemical formulas or abbreviations are not acceptable.[10][11]

Segregation and Storage
  • Incompatible chemicals must be segregated to prevent dangerous reactions.[9][10]

  • Store waste in appropriate, leak-proof containers that are compatible with the chemical.[9][10]

  • Keep waste containers closed except when adding waste.[10]

  • Store waste in a designated, well-ventilated area.

Chemical Waste Segregation Guidelines

Waste CategoryExamplesStorage Requirements
Halogenated Solvents Chloroform, DichloromethaneSeparate from non-halogenated solvents.
Non-Halogenated Solvents Acetone, Ethanol, HexaneStore away from oxidizers.
Corrosive - Acids Hydrochloric Acid, Sulfuric AcidStore separately from bases and reactive metals.
Corrosive - Bases Sodium Hydroxide, Ammonium HydroxideStore separately from acids.
Heavy Metal Waste Solutions containing mercury, lead, cadmiumCollect separately.
Solid Chemical Waste Contaminated gloves, paper towelsCollect in a designated, labeled container.
Disposal Procedures
  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Never dispose of hazardous chemicals down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.[11]

  • Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[10]

G cluster_hierarchy Hierarchy of Controls for Laboratory Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hoods) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。